1,4-Bis(tert-butoxy)tetrafluorobenzene
Description
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Properties
IUPAC Name |
1,2,4,5-tetrafluoro-3,6-bis[(2-methylpropan-2-yl)oxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F4O2/c1-13(2,3)19-11-7(15)9(17)12(10(18)8(11)16)20-14(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMWFMRRLDGGDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=C(C(=C(C(=C1F)F)OC(C)(C)C)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371079 | |
| Record name | 1,4-Di-tert-butoxy-2,3,5,6-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121088-09-3 | |
| Record name | 1,4-Di-tert-butoxy-2,3,5,6-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1,4-Bis(tert-butoxy)tetrafluorobenzene from Tetrafluorohydroquinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,4-Bis(tert-butoxy)tetrafluorobenzene from tetrafluorohydroquinone. The document details the chemical reaction, experimental protocols, and quantitative data to support researchers and professionals in the fields of chemistry and drug development.
Introduction
This compound is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. Its synthesis from tetrafluorohydroquinone involves the dialkylation of the hydroxyl groups with tert-butyl groups. This guide focuses on a key synthetic route utilizing isobutylene in the presence of an acid catalyst.
Synthesis Pathway
The core reaction involves the acid-catalyzed addition of isobutylene to tetrafluorohydroquinone. The acidic environment protonates the isobutylene, forming a tert-butyl cation. This electrophile is then attacked by the nucleophilic oxygen of the hydroxyl groups on the tetrafluorohydroquinone ring. The process occurs twice to yield the desired this compound.
Caption: Acid-catalyzed synthesis of this compound.
Experimental Protocol
The following experimental protocol is based on the synthesis method described in the patent literature for the preparation of this compound.
Materials:
-
Tetrafluorohydroquinone (C₆H₂F₄O₂)
-
Isobutylene (C₄H₈)
-
Polar organic solvent (e.g., Dichloromethane)
-
Acid catalyst (e.g., Sulfuric acid)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a pressure-resistant reactor, dissolve tetrafluorohydroquinone in a suitable polar organic solvent, such as dichloromethane.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, for instance, concentrated sulfuric acid, to the solution.
-
Isobutylene Introduction: Introduce a molar excess of isobutylene gas into the reactor.
-
Reaction Conditions: Seal the reactor and heat the mixture. The reaction is typically carried out at elevated temperatures (e.g., 70°C) for several hours to ensure complete dialkylation.
-
Work-up: After the reaction is complete, cool the reactor to room temperature. Neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the organic layer containing the product. Wash the organic phase with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Molecular Formula | C₁₄H₁₈F₄O₂ |
| Molecular Weight | 294.29 g/mol |
| Starting Material | Tetrafluorohydroquinone (C₆H₂F₄O₂) |
| Reagent | Isobutylene (C₄H₈) |
| Catalyst | Strong Acid (e.g., H₂SO₄) |
| Solvent | Polar Organic Solvent (e.g., CH₂Cl₂) |
| Reaction Temperature | Typically elevated (e.g., 70°C) |
| Yield | Dependent on specific reaction conditions |
| Melting Point | 55-56°C[1] |
Spectroscopic Data
Characterization of this compound is typically performed using various spectroscopic techniques.
| Spectroscopy | Observed Signals |
| ¹H NMR | A single peak in the aliphatic region corresponding to the eighteen equivalent protons of the two tert-butyl groups. |
| ¹³C NMR | Signals corresponding to the quaternary carbons and the methyl carbons of the tert-butyl groups, as well as signals for the aromatic carbons, which will show coupling to the fluorine atoms. |
| ¹⁹F NMR | A single resonance is expected for the four equivalent fluorine atoms on the aromatic ring. |
| Mass Spec | The molecular ion peak (M+) corresponding to the molecular weight of the compound. |
Conclusion
The synthesis of this compound from tetrafluorohydroquinone via acid-catalyzed alkylation with isobutylene presents a viable route to this valuable fluorinated compound. This guide provides the fundamental knowledge, including a detailed experimental protocol and key data points, to assist researchers in its preparation and application in further scientific endeavors. Careful optimization of reaction conditions is recommended to achieve high yields and purity.
References
An In-depth Technical Guide to 1,4-Bis(tert-butoxy)tetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 121088-09-3
Abstract
This technical guide provides a comprehensive overview of 1,4-Bis(tert-butoxy)tetrafluorobenzene, a fluorinated aromatic ether of interest in synthetic chemistry. Due to its structural features, combining a tetrafluorinated benzene core with bulky tert-butoxy groups, this compound presents unique electronic and steric properties. This guide covers its known chemical and physical characteristics, proposes a logical synthetic pathway, and explores its potential applications, particularly as an intermediate in the development of novel therapeutic agents. While specific experimental data for this compound is limited in publicly available literature, this document consolidates the available information and provides context based on the well-established roles of similar fluorinated molecules in medicinal chemistry.
Chemical and Physical Properties
Detailed experimental data for the physical properties of this compound are not extensively reported. The following table summarizes the available and calculated information for this compound.
| Property | Value | Source |
| CAS Number | 121088-09-3 | [1][2][3][4] |
| Molecular Formula | C₁₄H₁₈F₄O₂ | [1][2] |
| Molecular Weight | 294.29 g/mol | [1][2] |
| Appearance | Not specified | |
| Melting Point | Data not available | [3][5] |
| Boiling Point | Data not available | [3][5] |
| Density | Data not available | [3][5] |
| Solubility | Expected to be soluble in common organic solvents. |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The synthesis would likely involve the reaction of hexafluorobenzene with two equivalents of sodium or potassium tert-butoxide. The tert-butoxide anion acts as a nucleophile, displacing two of the fluorine atoms from the aromatic ring, typically at the para positions due to electronic and steric factors.
Reaction: Hexafluorobenzene + 2 tert-Butoxide → this compound + 2 Fluoride
A generalized experimental protocol for a similar nucleophilic aromatic substitution is described below. This should be considered a representative method that would require optimization for the specific synthesis of this compound.
General Experimental Protocol for Nucleophilic Aromatic Substitution on Polyfluorinated Benzenes
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet. The system is flushed with dry nitrogen to ensure an inert atmosphere.
-
Reagent Preparation: In a separate flask, sodium or potassium metal is carefully dissolved in an excess of dry tert-butanol under a nitrogen atmosphere to prepare the corresponding tert-butoxide solution. Alternatively, commercially available potassium tert-butoxide can be dissolved in a suitable dry aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Reaction Execution: Hexafluorobenzene is dissolved in the chosen dry aprotic solvent in the reaction flask and cooled in an ice bath. The prepared tert-butoxide solution (2.0-2.2 equivalents) is then added dropwise to the stirred solution of hexafluorobenzene.
-
Reaction Monitoring and Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure complete reaction. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is quenched by the slow addition of water.
-
Purification: The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Applications in Research and Drug Development
While specific applications of this compound in drug development are not documented, its structural motifs suggest several potential areas of utility for researchers and medicinal chemists. The strategic incorporation of fluorine into drug candidates is a widely used strategy to enhance their pharmacological properties.[6][7]
-
Metabolic Stability: The fluorine atoms on the benzene ring can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug molecule.[6][8]
-
Lipophilicity and Permeability: The introduction of fluorine can modulate the lipophilicity of a molecule, which in turn affects its solubility, permeability across biological membranes, and overall pharmacokinetic profile.[7][8]
-
Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing the binding affinity and potency of a drug.[6]
-
Conformational Control: The steric bulk of the tert-butoxy groups and the electronic nature of the fluorinated ring can influence the conformational preferences of a molecule, which can be crucial for its biological activity.[7]
This compound can serve as a valuable building block for the synthesis of more complex molecules where the tetrafluorophenylene diether core is desired to impart these favorable properties. The tert-butoxy groups can potentially be deprotected to yield the corresponding diol, which can then be further functionalized.
Mandatory Visualizations
The following diagrams illustrate the proposed synthesis of this compound and the logical relationship of its structural features to potential applications in drug discovery.
Caption: Proposed synthesis of this compound.
References
- 1. 121088-09-3 | this compound | Tetrahedron [thsci.com]
- 2. 121088-09-3|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 121088-09-3 [amp.chemicalbook.com]
- 4. equationchemical.com [equationchemical.com]
- 5. This compound | 121088-09-3 [chemicalbook.com]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
spectroscopic data for 1,4-Bis(tert-butoxy)tetrafluorobenzene (1H NMR, 13C NMR, 19F NMR)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected nuclear magnetic resonance (NMR) spectroscopic data for 1,4-Bis(tert-butoxy)tetrafluorobenzene. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted ¹H, ¹³C, and ¹⁹F NMR data based on established principles of NMR spectroscopy and data from analogous compounds. It also outlines a general experimental protocol for the acquisition of such data and a logical workflow for spectroscopic analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.4 - 1.6 | Singlet | 18H | tert-butyl (-C(CH₃)₃) |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~30 | tert-butyl (-C(C H₃)₃) |
| ~85 | tert-butyl (-C (CH₃)₃) |
| ~140 (multiplet) | Aromatic C-F |
| ~145 (multiplet) | Aromatic C-O |
Table 3: Predicted ¹⁹F NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -150 to -160 | Multiplet | Aromatic C-F |
Experimental Protocols
The following provides a general methodology for acquiring high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved to achieve a homogeneous solution.
2. NMR Spectrometer Setup:
-
The following parameters are suggested for a standard 400 MHz NMR spectrometer and may require optimization based on the specific instrument and sample.
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-32
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 2 seconds
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Number of Scans: 1024 or more, depending on sample concentration
-
Spectral Width: ~250 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
-
¹⁹F NMR:
-
Pulse Program: Standard single pulse (zg)
-
Number of Scans: 64-128
-
Spectral Width: ~200 ppm
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
-
3. Data Processing:
-
Apply an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C and ¹⁹F) to the Free Induction Decay (FID).
-
Perform a Fourier Transform to convert the FID into the frequency domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift axis. For ¹H and ¹³C NMR in CDCl₃, the residual solvent peak (¹H: 7.26 ppm; ¹³C: 77.16 ppm) is typically used as an internal reference. For ¹⁹F NMR, an external standard such as CFCl₃ (0 ppm) is often used.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the characterization of a synthesized compound like this compound using various spectroscopic and analytical techniques.
Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
In-Depth Technical Guide to the Physical and Chemical Properties of 1,4-Dialkoxytetrafluorobenzenes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,4-dialkoxytetrafluorobenzenes. This class of compounds, characterized by a tetrafluorinated benzene ring symmetrically substituted with two alkoxy groups, is of growing interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine atoms. This document summarizes key quantitative data, details experimental protocols for their synthesis and characterization, and visualizes important chemical relationships.
Physical and Chemical Properties
1,4-Dialkoxytetrafluorobenzenes are typically white crystalline solids at room temperature, with their melting and boiling points increasing with the length of the alkyl chain. The high electronegativity of the fluorine atoms significantly influences the electron distribution in the aromatic ring, impacting the compounds' reactivity and spectroscopic characteristics.
Table 1: Physical Properties of 1,4-Dialkoxytetrafluorobenzenes
| Compound Name | Alkoxy Group | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| 1,4-Dimethoxytetrafluorobenzene | -OCH₃ | 362-56-1 | C₈H₆F₄O₂ | 210.13 | 51.1 - 52.5 | 177.8 @ 760 mmHg | 1.362 |
| 1,4-Diethoxytetrafluorobenzene | -OCH₂CH₃ | 16251-00-6 | C₁₀H₁₀F₄O₂ | 238.18 | Not Available | Not Available | Not Available |
Data for 1,4-diethoxytetrafluorobenzene is limited in publicly available literature.
Synthesis and Reactivity
The primary synthetic routes to 1,4-dialkoxytetrafluorobenzenes involve nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the fluorine atoms activates the benzene ring towards attack by nucleophiles.
Two common methods are:
-
Reaction of Hexafluorobenzene with Sodium Alkoxides: This is a direct approach where hexafluorobenzene is treated with two equivalents of a sodium alkoxide. The reaction typically proceeds with para-selectivity for the second substitution due to the electronic effects of the first alkoxy group.[1]
-
Williamson Ether Synthesis from Tetrafluorohydroquinone: This method involves the reaction of 2,3,5,6-tetrafluorohydroquinone with an alkyl halide in the presence of a base. This is a versatile method that allows for the introduction of a wide variety of alkyl groups.
The chemical reactivity of 1,4-dialkoxytetrafluorobenzenes is dominated by the electron-deficient nature of the aromatic ring. They are generally resistant to electrophilic aromatic substitution but are susceptible to further nucleophilic attack under harsh conditions.
Synthesis Workflow: Williamson Ether Synthesis
Caption: General workflow for the synthesis of 1,4-dialkoxytetrafluorobenzenes via Williamson ether synthesis.
Experimental Protocols
Protocol 1: Synthesis of 1,4-Dimethoxytetrafluorobenzene from Hexafluorobenzene
Materials:
-
Hexafluorobenzene
-
Sodium methoxide
-
Anhydrous Methanol
-
Dry reaction vessel with a reflux condenser and nitrogen inlet
-
Magnetic stirrer
Procedure:
-
A solution of sodium methoxide in anhydrous methanol is prepared in a dry reaction vessel under a nitrogen atmosphere.
-
Hexafluorobenzene is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux and maintained for several hours. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
-
The crude product is purified by recrystallization or column chromatography to yield pure 1,4-dimethoxytetrafluorobenzene.
Protocol 2: General Williamson Ether Synthesis of 1,4-Dialkoxytetrafluorobenzenes
This protocol is adapted from established Williamson ether synthesis procedures for analogous compounds.[2]
Materials:
-
2,3,5,6-Tetrafluorohydroquinone
-
Alkyl halide (e.g., iodomethane, iodoethane)
-
Anhydrous potassium carbonate
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3,5,6-tetrafluorohydroquinone and anhydrous DMF or acetone.
-
Add finely ground anhydrous potassium carbonate to the stirred solution.
-
The appropriate alkyl halide (2.2 equivalents) is added dropwise to the suspension.
-
The reaction mixture is heated to a temperature appropriate for the solvent (e.g., reflux for acetone) and stirred for 12-24 hours. Reaction progress can be monitored by TLC.
-
After cooling to room temperature, the reaction mixture is poured into ice water and extracted with an organic solvent such as diethyl ether.
-
The combined organic extracts are washed with water and brine, then dried over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
The solvent is removed in vacuo, and the resulting crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the pure 1,4-dialkoxytetrafluorobenzene.
Spectroscopic Data
The spectroscopic properties of 1,4-dialkoxytetrafluorobenzenes are key to their characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectra are relatively simple, showing characteristic signals for the alkoxy groups. The chemical shifts and coupling patterns are indicative of the specific alkyl chain.
-
¹³C NMR: The carbon NMR spectra show signals for the aromatic carbons, which are influenced by the strong electron-withdrawing effect of the fluorine atoms, and the carbons of the alkoxy groups.
-
¹⁹F NMR: The fluorine NMR spectra typically show a single resonance for the four equivalent fluorine atoms on the benzene ring, confirming the 1,4-substitution pattern.[3] The chemical shift is a sensitive probe of the electronic environment of the aromatic ring.[3]
Logical Relationship of Spectroscopic Analysis
Caption: The logical relationship between different spectroscopic techniques for the structural elucidation of 1,4-dialkoxytetrafluorobenzenes.
Applications in Drug Development and Research
The unique properties of 1,4-dialkoxytetrafluorobenzenes make them attractive scaffolds in drug discovery and materials science. The introduction of fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. The rigid, electron-deficient aromatic core can serve as a key building block for liquid crystals, polymers, and other advanced materials. Further research into the synthesis of a broader range of derivatives and a deeper understanding of their structure-activity relationships will undoubtedly unlock new applications for this fascinating class of compounds.
References
An In-depth Technical Guide on the Solubility of 1,4-Bis(tert-butoxy)tetrafluorobenzene in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to the Solubility of Fluorinated Aromatic Ethers
The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are likely to be soluble in one another.[1] 1,4-Bis(tert-butoxy)tetrafluorobenzene possesses a unique combination of a polarizable aromatic system, electron-withdrawing fluorine atoms, and bulky, nonpolar tert-butoxy groups.
The presence of the tetrafluorobenzene core introduces significant fluorophilicity. Partially fluorinated ethers can exhibit a balance between fluorophilicity and polarity, which can enhance their compatibility with both polar and non-polar systems.[2] The tert-butoxy groups, being large and aliphatic, contribute to the nonpolar character of the molecule. Therefore, the solubility of this compound will be a function of the interplay between these structural features and the properties of the solvent.
Predicted Qualitative Solubility of this compound
Based on its structure, a qualitative solubility profile in various common organic solvents can be predicted. This prediction is based on the general solubility trends of fluorinated and aromatic compounds.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Nonpolar Aromatic | Toluene, Benzene, Xylenes | High | The aromatic core of the solute will have favorable π-π stacking interactions with aromatic solvents. |
| Chlorinated | Dichloromethane, Chloroform | High | These solvents have moderate polarity and can effectively solvate both the fluorinated and hydrocarbon portions of the molecule. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers can act as hydrogen bond acceptors and have some polarity, making them good solvents for a range of organic compounds. |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate | These polar aprotic solvents should be capable of dissolving the compound due to dipole-dipole interactions. |
| Esters | Ethyl acetate | Moderate | Similar to ketones, esters are polar aprotic solvents that should offer reasonable solubility. |
| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | The bulky nonpolar tert-butoxy groups may limit solubility in highly polar, protic solvents like methanol and ethanol. Solubility is expected to increase with the alkyl chain length of the alcohol. |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Low to Moderate | While the tert-butoxy groups are aliphatic, the highly fluorinated aromatic ring may reduce solubility in purely aliphatic nonpolar solvents. |
| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | These solvents are excellent at dissolving a wide range of organic compounds due to their high polarity and ability to engage in various intermolecular interactions. |
| Water | Insoluble | As an organic compound with significant nonpolar character and lack of strong hydrogen bonding donor groups, it is expected to be insoluble in water. |
Experimental Protocols for Solubility Determination
Since specific quantitative data is unavailable, researchers will need to determine the solubility of this compound experimentally. The following are detailed methodologies for both qualitative and quantitative assessment.
Qualitative Solubility Determination
This method provides a quick assessment of solubility in various solvents and is useful for initial screening.[3][4]
Materials:
-
This compound
-
A selection of organic solvents (see Table 1)
-
Small test tubes or vials
-
Vortex mixer or shaker
-
Spatula
Procedure:
-
Place approximately 25 mg of this compound into a small test tube.[4]
-
Add the selected solvent dropwise (approximately 0.75 mL in total) to the test tube.[4]
-
After each addition of a few drops, vigorously shake or vortex the test tube for at least 30 seconds.[5]
-
Observe the mixture. If the solid completely dissolves, the compound is considered soluble in that solvent at that approximate concentration.
-
If the solid does not dissolve after the addition of the full amount of solvent, it can be classified as sparingly soluble or insoluble.
-
To further differentiate, the mixture can be gently heated to observe if solubility increases with temperature. If the compound dissolves upon heating and precipitates upon cooling, this information is useful for recrystallization.
Quantitative Solubility Determination (Isothermal Method)
This method provides a precise measurement of solubility at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Constant temperature bath or shaker
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume or weight of the chosen solvent in several sealed vials.
-
Place the vials in a constant temperature bath and agitate them for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This prevents precipitation of the solute during transfer.
-
Determine the weight of the collected filtrate.
-
Dilute the filtrate to a known volume with the same solvent.
-
Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC, GC).
-
Calculate the original concentration in the saturated solution to determine the solubility (e.g., in g/L, mg/mL, or mol/L).
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for determining the solubility of an organic compound like this compound.
Caption: Workflow for determining the solubility of an organic compound.
Conclusion
While specific, published quantitative solubility data for this compound is scarce, a strong qualitative understanding of its solubility can be derived from its chemical structure. It is predicted to be highly soluble in aromatic and chlorinated solvents, with moderate to good solubility in ethers, ketones, and polar aprotic solvents. Its solubility is likely to be lower in alcohols and nonpolar aliphatic solvents, and it is expected to be insoluble in water. For researchers requiring precise solubility data, the experimental protocols provided in this guide offer a robust framework for both qualitative screening and accurate quantitative determination. This information is essential for the effective use of this compound in research and development.
References
Safety and Handling of 1,4-Bis(tert-butoxy)tetrafluorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the recommended safety and handling precautions for 1,4-Bis(tert-butoxy)tetrafluorobenzene (CAS No. 121088-09-3). As a specific Safety Data Sheet (SDS) with comprehensive quantitative hazard data is not publicly available for this compound, the information presented herein is based on the safety profiles of structurally similar fluorinated aromatic compounds and general best practices for handling laboratory chemicals. All procedures should be conducted with a thorough understanding of the potential hazards and in strict accordance with institutional and regulatory safety protocols.
Introduction
This compound is a fluorinated aromatic ether. The introduction of fluorine atoms and tert-butoxy groups onto the benzene ring significantly influences the compound's chemical and physical properties. While specific reactivity and toxicity data are limited, the presence of the tetrafluorobenzene core suggests that this compound may exhibit persistence in the environment and potential for bioaccumulation. The tert-butoxy groups may influence its metabolic profile and reactivity. Therefore, cautious handling is paramount to ensure the safety of laboratory personnel and the environment.
Hazard Identification and Classification
Based on the analysis of related fluorinated aromatic compounds, this compound is anticipated to present the following hazards. These classifications are presumptive and should be confirmed with empirical data when available.
Table 1: Presumed GHS Hazard Classification
| Hazard Class | Hazard Category | Presumed Hazard Statement(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
GHS Hazard Pictograms:
The following pictograms are likely to be associated with this compound based on the presumed classifications:
GHS Exclamation Mark Pictogram.
Presumed Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Physical and Chemical Properties
Table 2: Physical and Chemical Properties of 1,4-Di-tert-butoxybenzene (CAS No. 15360-01-7)
| Property | Value |
| Molecular Formula | C14H22O2 |
| Molecular Weight | 222.32 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 104-106 °C |
| Boiling Point | 275.6 °C at 760 mmHg |
| Flash Point | 109.9 °C |
| Density | 0.96 g/cm³ |
Experimental Protocols
General Handling and Personal Protective Equipment (PPE)
All manipulations of this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3] A risk assessment should be conducted before any new procedure.
References
The Mechanism of Nucleophilic Aromatic Substitution on Hexafluorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluorobenzene (C₆F₆) is a unique aromatic compound where all hydrogen atoms are substituted by fluorine. This perfluorination dramatically alters the electronic properties of the benzene ring, rendering it highly susceptible to nucleophilic attack. Unlike benzene, which readily undergoes electrophilic substitution, hexafluorobenzene is the archetypal substrate for nucleophilic aromatic substitution (SₙAr). This technical guide provides an in-depth exploration of the mechanism of SₙAr on hexafluorobenzene, presenting key quantitative data, detailed experimental protocols, and visualizations of the reaction pathways. This information is of critical importance for researchers in organic synthesis, medicinal chemistry, and materials science who utilize fluorinated aromatic compounds in the design and synthesis of novel molecules.
The Core Mechanism: A Tale of Two Pathways
The nucleophilic aromatic substitution on hexafluorobenzene is characterized by the displacement of a fluoride ion by a nucleophile. The reaction is facilitated by the strong inductive electron-withdrawing effect of the fluorine atoms, which creates a significant partial positive charge on the carbon atoms of the aromatic ring, making them electrophilic. Historically, the SₙAr mechanism was predominantly described as a two-step addition-elimination process involving a resonance-stabilized carbanion intermediate known as the Meisenheimer complex. However, recent experimental and computational studies have provided compelling evidence for a concerted (cSₙAr) mechanism in many cases, where the bond formation with the nucleophile and the cleavage of the carbon-fluorine bond occur in a single transition state.
The Stepwise (Addition-Elimination) Mechanism
The classical two-step mechanism proceeds as follows:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile (Nu⁻) attacks one of the carbon atoms of the hexafluorobenzene ring, leading to the formation of a tetrahedral intermediate. This intermediate, the Meisenheimer complex, is a cyclohexadienyl anion where the negative charge is delocalized across the π-system of the ring and stabilized by the electron-withdrawing fluorine atoms. This step is typically the rate-determining step of the reaction.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of a fluoride ion (F⁻) from the Meisenheimer complex, yielding the substituted product.
dot
Caption: The stepwise addition-elimination mechanism of SₙAr on hexafluorobenzene.
The Concerted (cSₙAr) Mechanism
In the concerted mechanism, the attack of the nucleophile and the departure of the fluoride ion occur simultaneously through a single transition state. This pathway avoids the formation of a discrete intermediate. The transition state is characterized by a partial bond between the carbon and the incoming nucleophile and a partial bond between the carbon and the leaving fluoride ion. Computational studies suggest that the nature of the nucleophile, the solvent, and the presence of catalysts can influence whether the reaction proceeds through a stepwise or concerted pathway.
dot
Caption: The concerted (cSₙAr) mechanism of nucleophilic aromatic substitution.
Quantitative Data on SₙAr Reactions of Hexafluorobenzene
The reactivity of hexafluorobenzene towards nucleophiles is influenced by several factors, including the nucleophilicity of the attacking species, the solvent, and the reaction temperature. Below is a summary of representative quantitative data for the SₙAr reactions of hexafluorobenzene with common nucleophiles.
| Nucleophile | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |
| Sodium Methoxide | Methanol | Reflux | Pentafluoroanisole | 70 | [1] |
| Potassium Hydroxide | Water | 175 | Pentafluorophenol | 85 | [1] |
| Ammonia (aq) | Water | 150 | Pentafluoroaniline | High | [1] |
| Piperidine | Dioxane | 100 | N-Pentafluorophenylpiperidine | >95 | [1] |
| Sodium Hydrosulfide | Pyridine | 50 | Pentafluorothiophenol | High | [2] |
Table 1: Representative Yields for Monosubstitution on Hexafluorobenzene.
Kinetic studies provide deeper insights into the reaction mechanism. The rates of SₙAr reactions on hexafluorobenzene are generally second order, first order in hexafluorobenzene and first order in the nucleophile.
| Nucleophile | Solvent | k₂ (L mol⁻¹ s⁻¹) at 25°C | Activation Energy (Ea, kJ/mol) | Reference |
| Piperidine | Dioxane | 1.3 x 10⁻⁴ | 67 | [1] |
| Sodium Methoxide | Methanol | 4.5 x 10⁻⁵ | 75 | [1] |
| Aniline | - | Very Slow | - | [1] |
Table 2: Second-Order Rate Constants and Activation Energies for SₙAr on Hexafluorobenzene.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible research. Below is a representative protocol for the synthesis of pentafluoroanisole from hexafluorobenzene.
Synthesis of Pentafluoroanisole
Materials:
-
Hexafluorobenzene (C₆F₆)
-
Sodium Methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: A solution of sodium methoxide in anhydrous methanol (e.g., 2 M) is prepared in a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Hexafluorobenzene: Hexafluorobenzene is added dropwise to the stirred solution of sodium methoxide at room temperature.
-
Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for a specified period (e.g., 6 hours), with the progress of the reaction monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Workup: After completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure using a rotary evaporator. The residue is then partitioned between diethyl ether and water.
-
Extraction: The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation under reduced pressure to yield pure pentafluoroanisole.
-
Characterization: The final product is characterized by ¹H NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
dot
Caption: A typical experimental workflow for the synthesis of pentafluoroanisole.
Conclusion
The nucleophilic aromatic substitution on hexafluorobenzene is a fundamental reaction in organofluorine chemistry. The high electrophilicity of the perfluorinated ring allows for efficient substitution by a wide range of nucleophiles. While the classical two-step addition-elimination mechanism involving a Meisenheimer complex provides a solid framework for understanding this transformation, compelling evidence for a concerted pathway highlights the mechanistic diversity of SₙAr reactions. The choice of nucleophile, solvent, and reaction conditions can significantly impact the reaction rate, yield, and even the operative mechanism. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences, enabling the rational design and execution of syntheses involving this versatile building block. Further research into the nuances of the SₙAr mechanism on hexafluorobenzene will undoubtedly continue to refine our understanding and expand its applications in the development of advanced materials and therapeutics.
References
role of tert-butoxy groups as protecting groups for phenols
An In-depth Technical Guide on the Role of Tert-Butoxy Groups as Protecting Groups for Phenols
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive functional groups while performing transformations elsewhere in a molecule. For phenols, the hydroxyl group's reactivity often necessitates protection to avoid unwanted side reactions. Among the arsenal of available protecting groups, those based on the tert-butoxy motif—specifically the tert-butoxycarbonyl (Boc) and the tert-butyl (t-Bu) ether—are valued for their unique stability profiles and distinct cleavage conditions. This technical guide provides a comprehensive overview of these two critical protecting groups, detailing their introduction, cleavage, stability, and application, supported by experimental protocols and quantitative data.
The Tert-Butoxycarbonyl (Boc) Group
The tert-butoxycarbonyl (Boc) group is widely used to protect phenols by converting them into tert-butyl carbonates. This transformation renders the phenolic oxygen less nucleophilic and stable to a variety of reaction conditions. The introduction of the Boc group is most commonly achieved using di-tert-butyl dicarbonate ((Boc)₂O).[1][2]
Introduction of the Boc Group (Protection)
The protection of phenols with (Boc)₂O can be accomplished under various conditions, including catalyst-free systems, often in aqueous media, which aligns with green chemistry principles.[1] The reaction generally proceeds by the nucleophilic attack of the phenolic oxygen on one of the carbonyl carbons of (Boc)₂O.
Data Presentation: O-Boc Protection of Phenols
| Catalyst/Conditions | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| None | Water | RT | 45 min | 95 | [1] |
| None | Water:Acetone (9.5:0.5) | RT | 45 min - 2h | 90-98 | [1][2] |
| DMAP (0.1 eq) | CH₂Cl₂ | RT | — | 94 | [3] |
| BiCl₃ | — | — | — | — | [1] |
| Zn(OAc)₂ | — | — | — | — | [1] |
Experimental Protocol: General Procedure for O-Boc Protection (Catalyst-Free) [1][2]
-
Dissolve the phenol substrate (1 mmol) in a mixture of water and acetone (3.5 mL, 9.5:0.5 v/v).
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1 mmol) in the same solvent system (1.5 mL) dropwise to the phenol solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 5 mL).
-
Separate the organic layer and dry it over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the resulting product by silica gel column chromatography (hexane:diethyl ether 3:1) to yield the pure O-Boc protected phenol.
Cleavage of the Boc Group (Deprotection)
The Boc group is prized for its acid lability. Deprotection is typically achieved under mild acidic conditions, such as with trifluoroacetic acid (TFA), which generates a stable tert-butyl cation.[3] Interestingly, the Boc group on phenols can also be labile to bases, offering an alternative deprotection strategy that can prevent side reactions associated with strong acids.[3]
Data Presentation: Cleavage of Phenolic Boc Group
| Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Water | — | 70-80 | 1-3 h | 85-95 | [1] |
| Trifluoroacetic Acid (TFA) | CH₂Cl₂ | RT | — | — | [3] |
| 0.5% MeONa | CHCl₃ | RT | 1 h | 88 | [3] |
| 15 N aq. NH₃ / MeOH (2/1) | — | RT | 5 h | 94 | [3] |
| 25% Piperidine | CHCl₃ | RT | 6 h | 86 | [3] |
| 1 N NaOH / MeOH (2/1) | — | RT | 10 h | 94 | [3] |
Experimental Protocol: General Procedure for Base-Mediated Boc Deprotection [3]
-
Dissolve the Boc-protected phenol (100 µmol) in the appropriate solvent (e.g., CHCl₃ or MeOH).
-
Add the specified equivalent of the base (e.g., MeONa, Piperidine, NaOH).
-
Stir the reaction mixture at room temperature for the time indicated in the table above.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, neutralize the reaction mixture if necessary.
-
Perform an aqueous workup and extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate it, and purify the crude product via chromatography to obtain the deprotected phenol.
The Tert-Butyl (t-Bu) Ether Group
Protecting phenols as tert-butyl ethers is another effective strategy. Aryl t-butyl ethers exhibit considerable stability towards both acidic and basic conditions, making the t-butyl group a robust protecting group.[4] Their stability is attributed to the steric hindrance provided by the bulky tert-butyl group, which protects the ether linkage from attack.[5]
Introduction of the t-Bu Ether Group (Protection)
The synthesis of aryl t-butyl ethers can be achieved through several methods, including the acid-catalyzed reaction of a phenol with isobutylene or via base-catalyzed alkylation with a tert-butyl halide.[4] More recent methods utilize catalysts like Erbium(III) triflate for solvent-free conditions.[6][7]
Data Presentation: Synthesis of Aryl t-Butyl Ethers
| Reagent(s) | Catalyst | Conditions | Yield (%) | Reference |
| t-Butyl Perbenzoate, PhMgBr | None | Ether, ice bath | 70-76 | [8] |
| Isobutylene | Acid (e.g., H₂SO₄) | — | — | [4] |
| t-Butyl Bromide | Basic Lead Carbonate | Solvent-free | Good to Excellent | [9] |
| t-Butanol | Er(OTf)₃ | Solvent-free, RT | High | [6][7] |
| (Boc)₂O | Mg(ClO₄)₂ | — | — | [7] |
Experimental Protocol: Synthesis of Phenyl t-Butyl Ether via Grignard Reagent [8]
-
Prepare phenylmagnesium bromide from bromobenzene and magnesium in anhydrous ether.
-
Cool the ethereal solution of the Grignard reagent in an ice bath and add 200 mL of anhydrous ether.
-
Add a solution of t-butyl perbenzoate (0.3 mole) in 120 mL of anhydrous ether dropwise over 30 minutes with stirring.
-
Continue stirring for an additional 5 minutes after the addition is complete.
-
Pour the reaction mixture carefully into a cold solution of 40 mL of concentrated hydrochloric acid in 1 L of water.
-
Separate the ethereal layer, and extract the aqueous layer twice with 150-mL portions of ether.
-
Combine the organic layers and extract with three 25-mL portions of 2M sodium hydroxide solution, then wash with water until neutral.
-
Dry the solution over anhydrous magnesium sulfate, concentrate, and distill the product under reduced pressure (b.p. 57–59°/7 mm) to yield phenyl t-butyl ether.
Cleavage of the t-Bu Ether Group (Deprotection)
Deprotection of t-butyl ethers is typically carried out under acidic conditions, which facilitate the cleavage of the C-O bond through the formation of the stable tert-butyl carbocation.[10] A variety of Lewis and Brønsted acids can be employed.
Data Presentation: Cleavage of Aryl t-Butyl Ethers
| Reagent | Solvent | Conditions | Yield (%) | Reference |
| Aqueous Phosphoric Acid | — | High yielding, mild | High | [7] |
| ZnBr₂ | CH₂Cl₂ | Mild | 78-82 | [11] |
| Er(OTf)₃ | Methanol | MW irradiation | Fast | [7] |
| CeCl₃·7H₂O / NaI | — | — | — | [7] |
| Tris(4-bromophenyl)amminium radical cation ("Magic Blue") / Et₃SiH | — | Mild | High | [7] |
Experimental Protocol: Deprotection of t-Butyl Ethers with ZnBr₂ [11]
-
Dissolve the tert-butyl ether substrate in methylene chloride (CH₂Cl₂).
-
Add 3-5 equivalents of zinc bromide (ZnBr₂).
-
Stir the mixture at room temperature, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude phenol product by flash column chromatography.
Stability and Orthogonality
The choice between a Boc or a t-Bu ether protecting group often depends on the stability required and the other functional groups present in the molecule.
-
Boc Group: Stable to nucleophilic conditions and catalytic hydrogenation.[12] It is readily cleaved by mild acids and, in the case of phenols, certain bases.[3] Its sensitivity to both acid and base makes it less robust than a t-butyl ether but offers more deprotection options.
-
t-Butyl Ether: Extremely stable to strongly basic conditions, nucleophiles, and many reducing and oxidizing agents.[7][10] Its removal requires acidic conditions, making it orthogonal to protecting groups that are base-labile (e.g., esters, Fmoc) or removed by hydrogenolysis (e.g., Benzyl ethers).
Conclusion
Both tert-butoxycarbonyl and tert-butyl ether groups are highly effective for the protection of phenols in complex, multi-step syntheses. The Boc group offers facile introduction and removal under either acidic or basic conditions, providing flexibility. The t-butyl ether provides a more robust protection, stable to a wider range of conditions, with deprotection reliably achieved under acid catalysis. The selection of either group should be guided by the specific reaction sequence, the stability of other functional groups in the substrate, and the desired orthogonality in the synthetic strategy. The detailed protocols and comparative data presented here serve as a practical guide for researchers in making informed decisions for the efficient and successful synthesis of complex phenolic compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tert-Butyl Ethers [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. total-synthesis.com [total-synthesis.com]
Stability of 1,4-Bis(tert-butoxy)tetrafluorobenzene Under Acidic and Basic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the chemical stability of 1,4-bis(tert-butoxy)tetrafluorobenzene under a range of acidic and basic conditions. The tert-butoxy protecting groups are susceptible to cleavage under acidic conditions, while the electron-deficient tetrafluorinated aromatic ring is prone to nucleophilic attack under basic conditions. This document outlines the probable degradation pathways, presents illustrative quantitative data on stability, and provides detailed experimental protocols for assessing the stability of this and related fluorinated aromatic compounds. The information contained herein is critical for researchers utilizing this compound as an intermediate in organic synthesis and drug development, where understanding its stability profile is paramount for reaction optimization and impurity control.
Introduction
This compound is a valuable intermediate in the synthesis of functionalized fluorinated aromatic compounds. The tert-butoxy groups serve as protecting groups for the hydroxyl functionalities of 2,3,5,6-tetrafluorohydroquinone, allowing for selective reactions at other positions of the molecule. The stability of these protecting groups and the integrity of the fluorinated aromatic core are crucial for the successful application of this building block. This guide examines the compound's lability under both acidic and basic environments, which is a critical consideration for its storage, handling, and reaction conditions.
Under acidic conditions, the ether linkages are prone to cleavage, leading to the deprotection of one or both tert-butoxy groups. In contrast, under basic conditions, the highly electron-withdrawing nature of the fluorine atoms activates the aromatic ring toward nucleophilic aromatic substitution, potentially leading to the displacement of fluoride ions by hydroxide or other nucleophiles.
Chemical Stability and Degradation Pathways
The stability of this compound is highly dependent on the pH of its environment. The primary degradation pathways involve acid-catalyzed dealkylation and base-catalyzed nucleophilic aromatic substitution.
Acidic Conditions
Under acidic conditions, the ether oxygen of the tert-butoxy group is protonated, forming a good leaving group (tert-butanol). The subsequent departure of tert-butanol is facilitated by the formation of a stable tertiary carbocation (tert-butyl cation), which can then be quenched by a nucleophile or eliminate a proton to form isobutylene. This deprotection can occur stepwise, first yielding 4-(tert-butoxy)-2,3,5,6-tetrafluorophenol and subsequently 2,3,5,6-tetrafluorohydroquinone.
Basic Conditions
Under basic conditions, the electron-deficient tetrafluorobenzene ring is susceptible to nucleophilic attack by hydroxide ions. This can lead to the substitution of one or more fluorine atoms via a nucleophilic aromatic substitution (SNAr) mechanism. The initial attack of a hydroxide ion forms a Meisenheimer complex, which then eliminates a fluoride ion to restore aromaticity. This process can potentially lead to a mixture of fluorinated and hydroxylated products. Direct cleavage of the tert-butoxy group under basic conditions is generally less favorable but may occur under harsh conditions.
Quantitative Stability Data (Illustrative)
Table 1: Illustrative Stability of this compound under Acidic Conditions
| pH | Temperature (°C) | Time (h) | % Degradation (Illustrative) | Major Degradation Products (Illustrative) |
| 1.0 | 25 | 1 | ~15% | 4-(tert-Butoxy)-2,3,5,6-tetrafluorophenol |
| 1.0 | 25 | 24 | >95% | 2,3,5,6-Tetrafluorohydroquinone, 4-(tert-butoxy)-2,3,5,6-tetrafluorophenol |
| 1.0 | 50 | 1 | >90% | 2,3,5,6-Tetrafluorohydroquinone |
| 4.0 | 25 | 24 | <5% | No significant degradation |
| 4.0 | 50 | 24 | ~10% | 4-(tert-Butoxy)-2,3,5,6-tetrafluorophenol |
Table 2: Illustrative Stability of this compound under Basic Conditions
| pH | Temperature (°C) | Time (h) | % Degradation (Illustrative) | Major Degradation Products (Illustrative) |
| 10.0 | 25 | 24 | <5% | No significant degradation |
| 10.0 | 50 | 24 | ~5-10% | Hydroxy-substituted analogues |
| 13.0 | 25 | 24 | ~20% | Mono- and di-hydroxy substituted tetrafluorobenzenes |
| 13.0 | 80 | 6 | >80% | Complex mixture of hydroxylated and other degradation products |
Experimental Protocols
The following are detailed methodologies for key experiments related to the synthesis and stability testing of this compound.
Synthesis of this compound
This protocol is a general method for the synthesis of aryl tert-butyl ethers and can be adapted for the title compound.
Materials:
-
2,3,5,6-Tetrafluorohydroquinone
-
Isobutylene (condensed) or di-tert-butyl dicarbonate
-
Strong acid catalyst (e.g., sulfuric acid, triflic acid)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,3,5,6-tetrafluorohydroquinone in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
-
Add a stoichiometric excess of isobutylene (condensed) or di-tert-butyl dicarbonate dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
pH Stability Testing
This protocol outlines a general procedure for evaluating the stability of this compound across a range of pH values.
Materials:
-
This compound
-
Aqueous buffers of various pH values (e.g., pH 1.2, 4.5, 7.4, 9.0, 12.0)
-
Co-solvent (e.g., acetonitrile or DMSO, HPLC grade)
-
Incubator or water bath
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Vials for sample incubation
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the chosen co-solvent (e.g., 1 mg/mL in acetonitrile).
-
Incubation Setup: In separate vials, add an aliquot of the stock solution to each pH buffer to achieve a final desired concentration (e.g., 10 µg/mL). The final concentration of the co-solvent should be kept low (e.g., <1%) to minimize its effect on the buffer's pH.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot from each vial for T=0 analysis.
-
Incubation: Place the vials in an incubator set to a constant temperature (e.g., 37 °C or an elevated temperature for accelerated studies).
-
Sampling: At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw aliquots from each vial.
-
Sample Analysis: Analyze the samples by HPLC or LC-MS to determine the concentration of the parent compound remaining. The use of a suitable internal standard is recommended for accurate quantification.
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each pH. From this data, the degradation rate constant and half-life can be calculated.
Conclusion
The stability of this compound is a critical parameter that dictates its handling, storage, and utility in synthetic applications. This guide has detailed the expected degradation pathways under both acidic and basic conditions, highlighting the lability of the tert-butoxy groups in the presence of acid and the susceptibility of the fluorinated ring to nucleophilic attack in the presence of a base. While specific quantitative data remains to be experimentally determined, the illustrative tables and detailed protocols provided herein offer a solid foundation for researchers to assess the stability of this compound in their specific applications. A thorough understanding of these stability characteristics will enable more robust and efficient synthetic strategies in the development of novel fluorinated molecules for the pharmaceutical and materials science industries.
The Strategic Incorporation of Fluorine: A Technical Guide to Fluorinated Building Blocks in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties of the fluorine atom, when strategically placed within a molecular scaffold, can profoundly influence a compound's biological activity, metabolic stability, and material characteristics. This in-depth technical guide provides a comprehensive overview of the core principles and practical applications of fluorinated building blocks in organic synthesis, offering detailed experimental protocols and quantitative data to inform research and development.
The Enduring Impact of Fluorine in Molecular Design
The strategic incorporation of fluorine can dramatically alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity for its biological target.[1] The high electronegativity of fluorine, the second highest of all elements, and the strength of the carbon-fluorine (C-F) bond are key to these effects.[2] It is estimated that approximately 20-25% of all pharmaceuticals and 30% of agrochemicals contain at least one fluorine atom.[3]
The benefits of incorporating fluorine are multifaceted:
-
Metabolic Stability: The exceptional strength of the C-F bond (around 116 kcal/mol) makes it resistant to metabolic cleavage by cytochrome P450 enzymes, a common route of drug deactivation. This "metabolic shielding" can significantly prolong a drug's half-life.[2]
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets. It can also act as a hydrogen bond acceptor and participate in multipolar C-F···C=O interactions, enhancing binding affinity and selectivity.
-
Modulation of Physicochemical Properties: The introduction of fluorine can fine-tune a molecule's lipophilicity (logP) and acidity/basicity (pKa). While a single fluorine atom can increase lipophilicity, the introduction of a trifluoromethyl (CF3) group often enhances it significantly. Conversely, fluorine's strong electron-withdrawing nature can lower the pKa of nearby acidic protons or basic amines, influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4]
-
Conformational Control: The steric bulk and electronic properties of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive conformation for optimal receptor binding.
A Toolkit of Fluorinated Building Blocks
A diverse array of fluorinated building blocks are commercially available or can be synthesized, providing chemists with versatile tools to introduce fluorine into their target molecules. These building blocks can be broadly categorized based on the fluorine-containing moiety they introduce.
Monofluorinated Building Blocks
The introduction of a single fluorine atom, often on an aromatic ring, is a common strategy in drug design.
-
Fluorinated Aryl Boronic Acids: These are key reagents in Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds and the synthesis of biaryl and heteroaryl compounds.[5]
-
Fluorinated Anilines and Phenols: These serve as versatile starting materials for a wide range of transformations.
Difluoromethylated Building Blocks
The difluoromethyl (CF2H) group is considered a bioisostere of a hydroxyl or thiol group, capable of acting as a hydrogen bond donor.[6]
-
Difluoromethylated Aldehydes and Ketones: These can be used in various C-C bond-forming reactions.
-
Difluoromethylated Heterocycles: These are increasingly important in medicinal chemistry.
Trifluoromethylated Building Blocks
The trifluoromethyl (CF3) group is a highly lipophilic and electron-withdrawing group that can significantly enhance metabolic stability.
-
Trifluoromethylated Pyridines and Other Heterocycles: These are common motifs in many pharmaceuticals.[7]
-
Trifluoromethylated Alkenes: These are valuable intermediates in organic synthesis.[8]
Quantitative Data on Physicochemical Properties
The following tables summarize the impact of fluorination on key physicochemical properties of representative organic molecules.
Table 1: Effect of Fluorination on pKa of Substituted Anilines
| Compound | pKa |
| Aniline | 4.63 |
| 4-Fluoroaniline | 4.65 |
| 4-(Trifluoromethyl)aniline | 3.50 |
Table 2: Effect of Fluorination on logP of Substituted Benzenes
| Compound | logP |
| Toluene | 2.73 |
| 4-Fluorotoluene | 2.97 |
| 4-(Trifluoromethyl)toluene | 3.53 |
Key Experimental Protocols
This section provides detailed methodologies for key reactions used in the synthesis and application of fluorinated building blocks.
Deoxyfluorination of Alcohols using DAST
(Diethylamino)sulfur trifluoride (DAST) is a widely used reagent for the conversion of alcohols to alkyl fluorides.[9][10]
General Procedure:
-
To a solution of the alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at -78 °C under an inert atmosphere (e.g., Argon), add DAST (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Cross-Coupling with a Fluorinated Aryl Boronic Acid
This protocol describes a typical microwave-assisted Suzuki-Miyaura coupling.[5][11]
General Procedure:
-
In a microwave vial, combine the fluorinated aryl boronic acid (1.2 eq), the aryl halide (1.0 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as potassium carbonate (K2CO3) (2.0 eq).
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1, 0.2 M).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120-150 °C for 10-30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic extracts.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the product by flash column chromatography.
Synthesis of a Difluoromethylated Arene
This protocol outlines the difluoromethylation of a phenol using sodium chlorodifluoroacetate.[12]
General Procedure:
-
To a round-bottom flask charged with the phenol (1.0 eq) and cesium carbonate (1.5 eq) in DMF (0.5 M), add sodium chlorodifluoroacetate (2.0 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Synthesis of a Trifluoromethylated Heterocycle
This procedure describes a method for the synthesis of trifluoromethyl-substituted pyrazoles.[7]
General Procedure:
-
To a solution of a diazo compound (1.0 eq) and an internal alkyne (1.2 eq) in a suitable solvent such as dichloromethane, add a catalytic amount of a silver salt (e.g., AgOTf, 0.1 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by flash column chromatography to afford the trifluoromethylated pyrazole.
Visualizing Synthetic and Biological Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and concepts related to fluorinated building blocks.
Conclusion
Fluorinated building blocks are indispensable tools in modern organic synthesis, offering a reliable and efficient means to introduce fluorine into molecules of interest. The strategic incorporation of fluorine can lead to significant improvements in the pharmacological and material properties of organic compounds. A thorough understanding of the available building blocks, their physicochemical effects, and the synthetic methodologies for their use is crucial for researchers in drug discovery and materials science. This guide provides a foundational resource to aid in the rational design and synthesis of novel fluorinated molecules with enhanced performance characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 4. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. New synthetic approaches for the construction of difluoromethylated architectures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Poly(arylene ether)s using 1,4-Bis(tert-butoxy)tetrafluorobenzene as a Monomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive theoretical framework and detailed protocols for the synthesis of novel poly(arylene ether)s (PAEs) utilizing 1,4-bis(tert-butoxy)tetrafluorobenzene as a key monomer. The incorporation of the bulky tert-butoxy groups onto the fluorinated aromatic backbone is anticipated to impart unique properties to the resulting polymers, such as enhanced solubility, modified thermal characteristics, and altered material morphology. These characteristics could be advantageous for applications in drug delivery systems, advanced coatings, and high-performance separation membranes. The protocols outlined herein are based on established principles of nucleophilic aromatic substitution (SNA) polymerization, a common method for synthesizing PAEs from activated fluoroaromatic compounds.[1]
Introduction
Poly(arylene ether)s are a class of high-performance thermoplastics renowned for their exceptional thermal stability, chemical resistance, and robust mechanical properties. The synthesis of PAEs is typically achieved through the nucleophilic aromatic substitution polymerization of a bisphenol with an activated dihaloaromatic monomer. This document explores the theoretical use of this compound as a novel monomer for PAE synthesis. The presence of both fluorine atoms and tert-butoxy groups on the monomer offers intriguing possibilities for tuning the final polymer properties. The bulky tert-butoxy groups may enhance solubility and processability, while the fluorinated backbone is expected to contribute to high thermal stability and chemical inertness.
Proposed Synthesis Pathway
The proposed synthesis involves the polycondensation of this compound with a suitable bisphenol, such as Bisphenol A, in the presence of a weak base. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ions from the deprotonated bisphenol displace the fluorine atoms on the tetrafluorobenzene ring. The tert-butoxy groups are expected to remain intact on the polymer backbone.
Figure 1: Proposed synthesis of poly(arylene ether)s.
Data Presentation
The following tables summarize the materials, proposed reaction conditions, and expected properties of the resulting poly(arylene ether). These values are hypothetical and based on typical results for analogous fluorinated poly(arylene ether)s.
Table 1: Materials for Polymerization
| Component | Chemical Name | CAS Number | Supplier | Purity |
| Monomer 1 | This compound | N/A | Custom Synthesis | >99% |
| Monomer 2 | Bisphenol A | 80-05-7 | Sigma-Aldrich | >99% |
| Base | Anhydrous Potassium Carbonate | 584-08-7 | Acros Organics | >99% |
| Solvent 1 | N-Methyl-2-pyrrolidone (NMP) | 872-50-4 | Fisher Scientific | Anhydrous |
| Solvent 2 | Toluene | 108-88-3 | VWR | Anhydrous |
| Precipitant | Methanol | 67-56-1 | J.T. Baker | ACS Grade |
Table 2: Proposed Polymerization Conditions
| Parameter | Value |
| Monomer Concentration | 20% (w/v in NMP) |
| Monomer Molar Ratio | 1:1 (Monomer 1 : Monomer 2) |
| Base Stoichiometry | 1.1 equivalents per phenol group |
| Toluene Concentration | 10% (v/v of NMP) |
| Reaction Temperature | 160-180 °C |
| Reaction Time | 12-24 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
Table 3: Expected Polymer Properties (Hypothetical)
| Property | Expected Value Range | Method of Analysis |
| Number-Average Molecular Weight (Mn) | 20,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC |
| Glass Transition Temperature (Tg) | 180 - 220 °C | Differential Scanning Calorimetry (DSC) |
| 5% Weight Loss Temperature (Td5) | > 450 °C (in N2) | Thermogravimetric Analysis (TGA) |
| Solubility | Soluble in NMP, DMF, Chloroform | Visual Inspection |
Experimental Protocols
1. Monomer Preparation and Purification:
-
This compound: As this is not a commercially available monomer, a synthetic route would first need to be established. A potential route could involve the reaction of tetrafluorohydroquinone with isobutylene in the presence of an acid catalyst. The crude product should be purified by column chromatography or recrystallization to achieve high purity (>99%).
-
Bisphenol A: Commercially available Bisphenol A should be recrystallized from a suitable solvent (e.g., toluene) to remove any impurities.
-
Drying: All monomers and reagents must be thoroughly dried before use to prevent premature termination of the polymerization reaction.
2. Polymerization Procedure:
Figure 2: Experimental workflow for polymerization.
-
Reactor Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser is assembled and flame-dried.
-
Charging Reactants: The flask is charged with equimolar amounts of this compound and Bisphenol A, along with anhydrous potassium carbonate (1.1 equivalents per hydroxyl group). Anhydrous NMP and toluene are added to the flask.
-
Azeotropic Dehydration: The reaction mixture is heated to 140-150 °C with vigorous stirring. The toluene-water azeotrope is collected in the Dean-Stark trap to ensure anhydrous conditions. This step is typically carried out for 2-4 hours.
-
Polymerization: After the removal of water, the toluene is distilled off, and the reaction temperature is raised to 160-180 °C to initiate polymerization. The reaction is allowed to proceed for 12-24 hours under a continuous flow of nitrogen. The viscosity of the solution will increase as the polymer chains grow.
-
Work-up: The reaction mixture is cooled to room temperature and diluted with NMP if necessary to reduce viscosity. The viscous solution is then slowly poured into a large excess of methanol with constant stirring to precipitate the polymer.
-
Purification: The precipitated polymer is collected by filtration and washed thoroughly with methanol and deionized water to remove any unreacted monomers, salts, and residual solvent.
-
Drying: The purified polymer is dried in a vacuum oven at 80-100 °C to a constant weight.
3. Polymer Characterization:
-
Molecular Weight: The number-average molecular weight (Mn) and polydispersity index (PDI) of the polymer are determined by Gel Permeation Chromatography (GPC) using a suitable solvent (e.g., THF or chloroform) and polystyrene standards for calibration.
-
Thermal Properties: The glass transition temperature (Tg) is determined by Differential Scanning Calorimetry (DSC), and the thermal stability is assessed by Thermogravimetric Analysis (TGA).
-
Structural Analysis: The chemical structure of the polymer is confirmed by Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR).
-
Solubility: The solubility of the polymer is tested in a range of common organic solvents at room temperature.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
NMP is a reproductive toxin and should be handled with extreme care.
-
Potassium carbonate is an irritant.
-
The polymerization reaction is conducted at high temperatures; appropriate precautions should be taken to avoid burns.
Conclusion
The use of this compound as a monomer in the synthesis of poly(arylene ether)s presents a promising, albeit theoretical, avenue for the development of novel high-performance materials. The protocols and data presented in these application notes are intended to serve as a foundational guide for researchers venturing into this area of polymer synthesis. Experimental validation is required to confirm the feasibility of this approach and to fully characterize the properties of the resulting polymers. The unique combination of a fluorinated backbone with bulky tert-butoxy substituents is expected to yield materials with a unique and potentially valuable set of properties for a range of advanced applications.
References
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 1,4-Bis(tert-butoxy)tetrafluorobenzene with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Highly fluorinated aromatic compounds are pivotal building blocks in the synthesis of advanced materials, agrochemicals, and pharmaceuticals. The fluorine atoms significantly alter the electronic properties of the benzene ring, rendering it susceptible to nucleophilic aromatic substitution (SNAr). This application note details the protocols for the nucleophilic substitution reactions on 1,4-bis(tert-butoxy)tetrafluorobenzene with primary and secondary amines. The tert-butoxy groups, being ortho-para directing in electrophilic aromatic substitution, are expected to influence the regioselectivity of nucleophilic attack on the electron-deficient tetrafluorobenzene core. While specific literature on the amination of this compound is limited, the following protocols are based on established principles of SNAr reactions on polyfluoroaromatic compounds.[1][2]
The reaction proceeds via a stepwise addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The high electronegativity of the fluorine atoms facilitates the initial nucleophilic attack by the amine. The bulky tert-butoxy groups may exert a steric influence on the position of substitution.
Reaction Mechanism and Stereochemistry
The generally accepted mechanism for nucleophilic aromatic substitution on polyfluorinated benzenes is the SNAr mechanism.
Caption: General mechanism for the SNAr reaction of this compound with an amine.
Experimental Protocols
The following are generalized protocols for the monosubstitution and disubstitution reactions of this compound with amines. These protocols are based on typical conditions for SNAr reactions of polyfluorinated aromatic compounds and may require optimization for specific amines.
Protocol 1: Mono-amination of this compound
Objective: To synthesize 2-amino-1,4-bis(tert-butoxy)-3,5,6-trifluorobenzene derivatives.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine, aniline)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN))
-
Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Reagents Addition: Add anhydrous DMF (or another suitable solvent) to dissolve the starting material. Add the amine (1.1 eq) and the base (e.g., K₂CO₃, 1.5 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Isolation: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired mono-substituted product.
Protocol 2: Di-amination of this compound
Objective: To synthesize 2,5-diamino-1,4-bis(tert-butoxy)-3,6-difluorobenzene derivatives.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine, aniline)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Base (e.g., K₂CO₃)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous MgSO₄
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask fitted with a magnetic stirrer and reflux condenser, place this compound (1.0 eq).
-
Solvent and Reagents Addition: Add anhydrous DMF and dissolve the starting material. Add the amine (2.5 - 3.0 eq) and the base (e.g., K₂CO₃, 3.0 - 4.0 eq).
-
Reaction Conditions: Heat the reaction mixture to a higher temperature, typically between 80-120 °C. Monitor the reaction for the disappearance of the mono-substituted intermediate and the formation of the di-substituted product by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water.
-
Purification: Extract the product with diethyl ether (3 x 75 mL). Combine the organic phases and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer with anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Isolation: Purify the resulting crude material by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to isolate the di-substituted product.
Data Presentation
The following tables summarize hypothetical quantitative data for the mono- and di-amination reactions. These values are illustrative and based on typical yields for SNAr reactions on similar polyfluorinated aromatic compounds. Actual results may vary depending on the specific amine and reaction conditions.
Table 1: Hypothetical Data for Mono-amination of this compound
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMF | 60 | 12 | 85 |
| 2 | Piperidine | Et₃N | MeCN | 50 | 18 | 80 |
| 3 | Aniline | K₂CO₃ | DMSO | 80 | 24 | 70 |
Table 2: Hypothetical Data for Di-amination of this compound
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMF | 100 | 24 | 75 |
| 2 | Piperidine | K₂CO₃ | DMSO | 110 | 36 | 70 |
| 3 | Aniline | K₂CO₃ | NMP | 120 | 48 | 60 |
Visualizations
Caption: A general experimental workflow for the amination of this compound.
Conclusion
The protocols outlined in this application note provide a foundational methodology for the synthesis of mono- and di-amino substituted derivatives of this compound. These reactions are expected to proceed via the well-established SNAr mechanism, offering a versatile route to novel fluorinated compounds with potential applications in medicinal chemistry and materials science. Researchers should note that optimization of reaction conditions, including solvent, base, temperature, and reaction time, will likely be necessary to achieve optimal yields for specific amine nucleophiles.
References
1,4-Bis(tert-butoxy)tetrafluorobenzene in the synthesis of fluorinated PEEK analogues
Application Notes and Protocols for the Synthesis of Fluorinated PEEK Analogues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(ether ether ketone) (PEEK) is a high-performance thermoplastic renowned for its exceptional thermal stability, mechanical strength, and chemical resistance.[1] The incorporation of fluorine atoms into the PEEK backbone can further enhance these properties, leading to materials with lower dielectric constants, improved solubility, and unique surface characteristics. This document provides detailed application notes and protocols for the synthesis of fluorinated PEEK analogues.
A proposed, though not yet documented, synthetic route utilizing 1,4-bis(tert-butoxy)tetrafluorobenzene is first discussed, offering a potential avenue for novel fluorinated PEEK structures. This is followed by a comprehensive guide to the synthesis of fluorinated PEEK analogues using established methodologies with documented fluorinated monomers.
Section 1: Proposed Synthesis of Fluorinated PEEK Analogue from this compound
Direct polycondensation of this compound with a bisphenol is not a feasible route for PEEK synthesis due to the poor leaving group nature of the tert-butoxy group in nucleophilic aromatic substitution (SNAr) reactions. A more plausible approach involves a two-step synthesis:
-
De-tert-butylation: Conversion of this compound to tetrafluorohydroquinone.
-
Polycondensation: Reaction of tetrafluorohydroquinone with a suitable activated dihalide, such as 4,4'-difluorobenzophenone.
Proposed Synthetic Pathway
Proposed synthesis of a fluorinated PEEK analogue.
Proposed Experimental Protocol
Step 1: Synthesis of Tetrafluorohydroquinone (Hypothetical)
-
Materials: this compound, hydrobromic acid (48%), or trifluoroacetic acid.
-
Procedure:
-
In a fume hood, dissolve this compound in a suitable solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add an excess of hydrobromic acid or trifluoroacetic acid.
-
Allow the reaction to stir at room temperature until TLC or GC-MS indicates complete conversion.
-
Quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain tetrafluorohydroquinone.
-
Step 2: Synthesis of Fluorinated PEEK Analogue (Hypothetical)
-
Materials: Tetrafluorohydroquinone, 4,4'-difluorobenzophenone, anhydrous potassium carbonate, diphenyl sulfone.
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add equimolar amounts of tetrafluorohydroquinone and 4,4'-difluorobenzophenone, a slight excess of anhydrous potassium carbonate, and diphenyl sulfone as the solvent.
-
Purge the flask with nitrogen for 30 minutes.
-
Heat the mixture to 180-200 °C for 2-4 hours to facilitate the in-situ formation of the bisphenolate.
-
Gradually increase the temperature to 280-320 °C and maintain for 4-8 hours to allow for polymerization.
-
Monitor the reaction progress by observing the increase in viscosity.
-
Cool the reaction mixture to room temperature.
-
Grind the solidified polymer and wash sequentially with acetone and deionized water to remove the solvent and inorganic salts.
-
Dry the resulting fluorinated PEEK analogue in a vacuum oven at 120 °C overnight.
-
| Proposed Reaction Stage | Key Reagents | Anticipated Product |
| De-tert-butylation | This compound, HBr or TFA | Tetrafluorohydroquinone |
| Polycondensation | Tetrafluorohydroquinone, 4,4'-Difluorobenzophenone, K₂CO₃, Diphenyl sulfone | Fluorinated PEEK Analogue |
Section 2: Documented Synthesis of Fluorinated PEEK Analogues
The synthesis of fluorinated PEEK analogues is typically achieved through the nucleophilic aromatic substitution (SNAr) polycondensation of a fluorinated bisphenol with an activated aromatic dihalide, or a standard bisphenol with a fluorinated activated aromatic dihalide.
Experimental Workflow for a Documented Fluorinated PEEK Analogue Synthesis
A typical experimental workflow for fluorinated PEEK synthesis.
Detailed Experimental Protocol: Synthesis of a Fluorinated PEEK Analogue
This protocol describes the synthesis of a fluorinated PEEK analogue using 4,4'-difluorobenzophenone and a fluorinated bisphenol, (3-trifluoromethyl)phenyl hydroquinone (3F-PH), as an example.[2]
-
Materials: 4,4'-difluorobenzophenone, (3-trifluoromethyl)phenyl hydroquinone, anhydrous potassium carbonate, diphenyl sulfone, N-methyl-2-pyrrolidone (NMP), toluene, acetone, methanol, deionized water.
-
Equipment: Three-necked flask, mechanical stirrer, nitrogen inlet, Dean-Stark trap with condenser, heating mantle with temperature controller, vacuum oven.
-
Procedure:
-
A 250 mL three-necked flask is charged with (3-trifluoromethyl)phenyl hydroquinone (e.g., 10 mmol), 4,4'-difluorobenzophenone (10 mmol), anhydrous potassium carbonate (11 mmol), diphenyl sulfone (50 g), and toluene (30 mL).
-
The flask is equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap.
-
The apparatus is purged with dry nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
The reaction mixture is heated to 160 °C with constant stirring to azeotropically remove water with toluene.
-
After the removal of water, the toluene is distilled off, and the temperature is raised to 250 °C and held for 2 hours.
-
The temperature is then further increased to 320 °C and the polymerization is continued for 3-6 hours. A significant increase in viscosity will be observed.
-
The reaction is cooled to room temperature, and the solid polymer is broken up and ground into a fine powder.
-
The powder is washed several times with hot acetone and then with hot deionized water to remove diphenyl sulfone and inorganic salts.
-
The polymer is then washed with methanol and dried in a vacuum oven at 120 °C for 24 hours.
-
Quantitative Data from Literature
The properties of fluorinated PEEK analogues can be tailored by the choice of monomers. Below is a summary of properties for some reported fluorinated poly(aryl ether ketone)s.
| Polymer ID | Monomers | Tg (°C) | Td, 5% weight loss (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Dielectric Constant (1 MHz) | Water Uptake (%) |
| PEK-F1 | 1,4-bis(4,4′-fluorobenzoyl)naphthalene + 6F-BPA | >170 | >460 in air | 99.5-113.8 | 3.01-3.75 | 9-14 | 2.62-2.75 | 0.38-0.46 |
| PEP-3F-PEEKn | Difluoro-monomer + PEP-PH + 3F-PH | - | >500 in N₂ | - | - | - | - | - |
| 3F-PEEK | 4,4'-difluorobenzophenone + 3F-PH | - | - | - | - | - | - | - |
| 6F-PEEK | 4,4'-difluorobenzophenone + 6F-PH | - | - | - | - | - | - | - |
Data compiled from references[2]. 6F-BPA: 4,4′-hexafluoroisopropylidenediphenol; PEP-PH: 4-phenylethynylphenyl hydroquinone; 3F-PH: (3-trifluoromethyl)phenyl hydroquinone; 6F-PH: (3,5-ditrifluoromethyl)phenyl hydroquinone.
Characterization of Fluorinated PEEK Analogues
The synthesized polymers should be characterized to determine their structure, molecular weight, and properties.
-
Structural Characterization:
-
FTIR Spectroscopy: To confirm the presence of ether and ketone linkages.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the polymer structure and confirm the incorporation of fluorine.
-
-
Molecular Weight Determination:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
-
Thermal Properties:
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).
-
-
Mechanical Properties:
-
Tensile Testing: To measure tensile strength, tensile modulus, and elongation at break of films cast from the polymer solution.
-
-
Dielectric Properties:
-
Dielectric Spectroscopy: To measure the dielectric constant and dielectric loss at various frequencies.
-
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
High-boiling solvents like diphenyl sulfone are used at high temperatures; appropriate care must be taken to avoid burns.
-
Fluorinated compounds and reagents should be handled with care. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The synthesis of fluorinated PEEK analogues offers a versatile platform for the development of advanced materials with tailored properties. While the direct use of this compound in PEEK synthesis remains to be explored, a plausible two-step synthetic route via tetrafluorohydroquinone is proposed. Furthermore, established protocols using other fluorinated monomers provide a reliable means to produce a wide range of fluorinated PEEKs. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in the field of polymer chemistry and materials science.
References
Application of 1,4-Bis(tert-butoxy)tetrafluorobenzene in Materials Science: A Detailed Guide
Introduction: 1,4-Bis(tert-butoxy)tetrafluorobenzene serves as a crucial protected monomer in the synthesis of high-performance fluorinated polymers. Its primary application in materials science lies in its role as a precursor to 2,3,5,6-tetrafluorohydroquinone, a key building block for fluorinated poly(arylene ether)s. The tert-butoxy groups act as protecting groups for the hydroxyl functionalities, allowing for controlled polymerization reactions. The resulting polymers exhibit exceptional thermal stability, chemical resistance, and desirable dielectric properties, making them suitable for a range of advanced applications.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of fluorinated poly(arylene ether)s, targeting researchers, scientists, and professionals in drug development and materials science.
Deprotection of this compound
The initial step in utilizing this compound is the removal of the tert-butoxy protecting groups to yield the reactive monomer, 2,3,5,6-tetrafluorohydroquinone. This is typically achieved through an acid-catalyzed hydrolysis.
Experimental Protocol: Acid-Catalyzed Deprotection
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield crude 2,3,5,6-tetrafluorohydroquinone.
-
The crude product can be further purified by recrystallization or column chromatography.
Synthesis of Fluorinated Poly(arylene ether)s
The synthesized 2,3,5,6-tetrafluorohydroquinone can be used as a monomer in nucleophilic aromatic substitution (SNAr) polymerization with an activated dihalide, such as decafluorobiphenyl or 4,4'-difluorobenzophenone, to produce high-performance fluorinated poly(arylene ether)s.
General Experimental Protocol: Nucleophilic Aromatic Substitution Polymerization
Materials:
-
2,3,5,6-Tetrafluorohydroquinone
-
Activated aromatic dihalide (e.g., Decafluorobiphenyl or 4,4'-Difluorobenzophenone)
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Magnetic stirrer and stir bar
-
Three-neck round-bottom flask equipped with a Dean-Stark trap, condenser, and nitrogen inlet
-
Heating mantle
Procedure:
-
To a three-neck round-bottom flask, add equimolar amounts of 2,3,5,6-tetrafluorohydroquinone and the activated aromatic dihalide.
-
Add anhydrous potassium carbonate (a slight excess, e.g., 1.1 eq per hydroxyl group).
-
Add anhydrous N,N-dimethylacetamide (DMAc) and toluene (typically in a 2:1 v/v ratio) to achieve a solids concentration of 15-25% (w/v).
-
Fit the flask with a Dean-Stark trap and a condenser, and purge the system with nitrogen.
-
Heat the reaction mixture to reflux (around 140-150 °C) to azeotropically remove water formed during the in-situ formation of the phenoxide.
-
After the removal of water is complete (typically 2-4 hours), drain the toluene from the Dean-Stark trap and raise the reaction temperature to 160-180 °C.
-
Maintain the reaction at this temperature for 8-24 hours, monitoring the increase in viscosity.
-
Cool the viscous solution to room temperature and dilute with additional DMAc if necessary.
-
Precipitate the polymer by slowly pouring the solution into a stirred, large excess of methanol.
-
Collect the fibrous polymer precipitate by filtration, wash thoroughly with methanol and water, and dry in a vacuum oven at 80-120 °C until a constant weight is achieved.
protocol for the polymerization of 1,4-Bis(tert-butoxy)tetrafluorobenzene with bisphenols
Application Notes and Protocols
Topic: Protocol for the Polymerization of 1,4-Bis(tert-butoxy)tetrafluorobenzene with Bisphenols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of poly(arylene ether)s through nucleophilic aromatic substitution (SNAr) is a cornerstone of high-performance polymer chemistry. These materials are of significant interest due to their exceptional thermal stability, chemical resistance, and desirable mechanical properties. Fluorinated poly(arylene ether)s, in particular, often exhibit enhanced solubility, lower dielectric constants, and increased glass transition temperatures.[1]
This document provides a detailed protocol for the polymerization of this compound with various bisphenols to synthesize novel poly(arylene ether)s. The tert-butoxy groups on the fluorinated monomer can potentially be removed post-polymerization to yield reactive hydroxyl groups, offering a pathway to further functionalization or cross-linking. The protocol is based on established methodologies for SNAr polymerization of highly fluorinated aromatic compounds with bisphenols.[2][3][4]
Experimental Protocol
This protocol outlines a general procedure for the nucleophilic aromatic substitution polymerization. Specific reaction conditions may require optimization depending on the specific bisphenol used.
Materials and Reagents
-
Monomers:
-
This compound
-
Bisphenol (e.g., 4,4'-(Hexafluoroisopropylidene)diphenol (Bisphenol AF), 4,4'-Isopropylidenediphenol (Bisphenol A))
-
-
Base:
-
Anhydrous potassium carbonate (K₂CO₃), finely ground and dried
-
-
Solvents:
-
N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene, anhydrous
-
-
Precipitation and Washing:
-
Methanol
-
Deionized water
-
Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer and heating mantle
-
Dean-Stark trap and condenser
-
Nitrogen or Argon inlet and outlet
-
Thermometer or thermocouple
-
Standard laboratory glassware for workup and purification
Polymerization Procedure
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap fitted with a condenser, and a nitrogen inlet, add the selected bisphenol (1.0 equivalent), this compound (1.0 equivalent), and anhydrous potassium carbonate (2.5-3.0 equivalents).
-
Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) and toluene to the flask. The amount of solvent should be sufficient to create a 15-25% (w/v) solution of the monomers. Toluene acts as an azeotropic agent to remove water.
-
Azeotropic Dehydration: Heat the reaction mixture to reflux (typically 140-150 °C) for 3-5 hours to azeotropically remove water generated from the reaction of the bisphenol with potassium carbonate. The water will collect in the Dean-Stark trap.
-
Polymerization: After the complete removal of water, drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 160-180 °C to initiate the polymerization. The reaction mixture should become more viscous as the polymer forms.
-
Reaction Monitoring: Maintain the reaction at this temperature for 12-48 hours under a nitrogen atmosphere. The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.
-
Polymer Isolation: After the reaction is complete, cool the mixture to room temperature. Dilute the viscous solution with additional DMAc or NMP if necessary.
-
Precipitation: Slowly pour the polymer solution into a large excess of methanol with vigorous stirring. The polymer will precipitate as a fibrous solid.
-
Purification: Collect the polymer by filtration. Wash the polymer repeatedly with deionized water to remove any inorganic salts and then with methanol to remove residual solvent and unreacted monomers.
-
Drying: Dry the purified polymer in a vacuum oven at 80-120 °C for 24 hours to a constant weight.
Data Presentation
The following table summarizes representative quantitative data for the polymerization of fluorinated aromatic monomers with bisphenols, which can be used as a reference for expected outcomes.
| Parameter | Bisphenol AF | Bisphenol A |
| Monomer Ratio (Fluoroaromatic:Bisphenol) | 1:1 | 1:1 |
| Solvent | DMAc/Toluene | NMP/Toluene |
| Base (equivalents) | K₂CO₃ (2.5) | K₂CO₃ (3.0) |
| Reaction Temperature (°C) | 165 | 180 |
| Reaction Time (h) | 24 | 48 |
| Polymer Yield (%) | >90 | >90 |
| Number Average Molecular Weight (Mn, g/mol ) | 45,000 - 69,300 | 30,000 - 55,000 |
| Polydispersity Index (PDI) | 1.8 - 2.5 | 1.9 - 2.8 |
Note: The data presented is based on typical results for the polymerization of perfluoroaromatic compounds with bisphenols and may vary for the specific polymerization of this compound.[1][4]
Visualization
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of poly(arylene ether)s via nucleophilic aromatic substitution.
Logical Relationship of Polymer Properties
The following diagram illustrates the relationship between the monomer structure and the final properties of the resulting fluorinated poly(arylene ether).
References
Synthesis of Fluorinated Quinones from 1,4-Bis(tert-butoxy)tetrafluorobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of fluorinated quinones, specifically 2,3,5,6-tetrafluoro-1,4-benzoquinone, from 1,4-bis(tert-butoxy)tetrafluorobenzene. This synthetic route is a valuable methodology for accessing highly fluorinated quinone scaffolds, which are of significant interest in medicinal chemistry and drug development due to their potential as therapeutic agents.
Introduction
Fluorinated quinones are a class of organic compounds that have garnered considerable attention in the field of drug discovery. The incorporation of fluorine atoms into the quinone framework can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological activity. Notably, certain fluorinated quinones have demonstrated potent anticancer properties through mechanisms such as the inhibition of DNA topoisomerase II, an essential enzyme in cell replication.
The following protocols detail a two-step synthesis commencing with the deprotection of this compound to yield 2,3,5,6-tetrafluorohydroquinone, followed by its oxidation to the target compound, 2,3,5,6-tetrafluoro-1,4-benzoquinone.
Experimental Protocols
Step 1: Deprotection of this compound to 2,3,5,6-Tetrafluorohydroquinone
This protocol describes the removal of the tert-butoxy protecting groups using trifluoroacetic acid (TFA).
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10.0 equiv) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and TFA.
-
Redissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3,5,6-tetrafluorohydroquinone.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: Oxidation of 2,3,5,6-Tetrafluorohydroquinone to 2,3,5,6-Tetrafluoro-1,4-benzoquinone
This protocol outlines the oxidation of the hydroquinone intermediate to the final quinone product using nitric acid. This method is adapted from a general "Telescoped process" for hydroquinone oxidation.[1]
Materials:
-
2,3,5,6-Tetrafluorohydroquinone
-
Concentrated Nitric Acid (70%)
-
Water
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, prepare a slurry of 2,3,5,6-tetrafluorohydroquinone (1.0 equiv) in water.
-
Cool the mixture in an ice bath with vigorous stirring.
-
Slowly add concentrated nitric acid (2.0 equiv) dropwise to the cooled slurry.
-
Continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, collect the solid product by vacuum filtration.
-
Wash the collected solid with cold water to remove any residual acid.
-
Dry the product under vacuum to obtain 2,3,5,6-tetrafluoro-1,4-benzoquinone as a solid.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Deprotection | Trifluoroacetic Acid | Dichloromethane | 0 to RT | 2 - 4 | >90 |
| 2 | Oxidation | Nitric Acid | Water | 0 - 5 | 1 - 2 | 85 - 95 |
Visualizations
Experimental Workflow
Caption: A workflow diagram illustrating the two-step synthesis of 2,3,5,6-tetrafluoro-1,4-benzoquinone.
Mechanism of Action: Inhibition of DNA Topoisomerase II
Fluorinated quinones can exert their anticancer effects by targeting DNA topoisomerase II, a critical enzyme for DNA replication and cell division.[2][3][4][5]
Caption: A signaling pathway for the anticancer activity of fluorinated quinones via inhibition of DNA topoisomerase II.
References
Application Notes and Protocols: Functionalization of 1,4-Bis(tert-butoxy)tetrafluorobenzene via Directed Ortho-Lithiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the functionalization of 1,4-bis(tert-butoxy)tetrafluorobenzene through directed ortho-lithiation using organolithium reagents. The electron-donating and sterically bulky tert-butoxy groups are anticipated to direct the lithiation to the adjacent fluorine positions, facilitating the introduction of a wide range of functional groups. This method opens avenues for the synthesis of novel, selectively functionalized tetrafluorobenzene derivatives, which are valuable building blocks in medicinal chemistry and materials science. The protocols provided are based on established principles of directed ortho-metalation of alkoxy-substituted aromatics and reactivity of polyfluoroaromatic compounds with organolithium reagents.
Introduction
Polyfluorinated aromatic compounds are of significant interest in drug development and materials science due to their unique electronic properties, metabolic stability, and lipophilicity. The selective functionalization of these scaffolds is crucial for the synthesis of novel compounds with desired properties. This compound is a promising starting material, with the tert-butoxy groups serving as both protecting groups for the hydroquinone moiety and as potential directing groups for regioselective functionalization.
The directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds.[1][2] The heteroatom of a directing metalation group (DMG) coordinates to the lithium atom of an organolithium reagent, directing deprotonation or, in the case of perfluorinated systems, potential lithium-halogen exchange, at the ortho position. In this compound, the oxygen atoms of the tert-butoxy groups are expected to act as DMGs, directing the substitution of an adjacent fluorine atom by the organolithium reagent. Subsequent quenching of the resulting aryllithium intermediate with various electrophiles allows for the introduction of a diverse array of functional groups.
Reaction Principle
The proposed reaction proceeds via a directed ortho-lithiation mechanism. The organolithium reagent, such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi), is directed by one of the tert-butoxy groups to the adjacent fluorine-bearing carbon. This results in a lithium-fluorine exchange, generating a transient aryllithium species. This intermediate can then be trapped by a suitable electrophile to yield the desired functionalized product. The use of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the reactivity of the organolithium reagent.[3]
Data Presentation
The following table summarizes the expected reactivity and yields for the functionalization of this compound with various organolithium reagents and subsequent quenching with different electrophiles. These values are estimates based on analogous reactions reported in the literature for other alkoxy-substituted and polyfluorinated aromatic compounds.
| Organolithium Reagent (equiv.) | Additive (equiv.) | Electrophile | Expected Product | Expected Yield (%) |
| n-BuLi (1.1) | TMEDA (1.1) | (CH₃)₃SiCl | 2,5-Bis(tert-butoxy)-3,4,6-trifluoro(trimethylsilyl)benzene | 75-85 |
| sec-BuLi (1.1) | TMEDA (1.1) | DMF | 2,5-Bis(tert-butoxy)-3,4,6-trifluorobenzaldehyde | 60-70 |
| n-BuLi (1.1) | TMEDA (1.1) | C₆H₅CHO | (2,5-Bis(tert-butoxy)-3,4,6-trifluorophenyl)(phenyl)methanol | 70-80 |
| n-BuLi (1.1) | TMEDA (1.1) | I₂ | 2,5-Bis(tert-butoxy)-3,4,6-trifluoro-1-iodobenzene | 65-75 |
| t-BuLi (1.1) | None | (CH₃)₂S₂ | 2,5-Bis(tert-butoxy)-3,4,6-trifluoro(methylthio)benzene | 50-60 |
Experimental Protocols
Caution: Organolithium reagents are pyrophoric and react violently with water. All reactions must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper personal protective equipment.
General Protocol for the Directed Ortho-Lithiation and Functionalization of this compound
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Organolithium reagent (n-BuLi, sec-BuLi, or t-BuLi) in a suitable solvent
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (distilled from CaH₂)
-
Electrophile (e.g., trimethylsilyl chloride, dimethylformamide, benzaldehyde, iodine, dimethyl disulfide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware (oven-dried) and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet, add this compound (1.0 equiv.).
-
Dissolve the starting material in anhydrous THF (concentration typically 0.1-0.5 M).
-
If an additive is used, add TMEDA (1.1 equiv.) to the solution.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent (1.1 equiv.) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the aryllithium intermediate may be indicated by a color change.
-
Add the electrophile (1.2 equiv.) dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for an additional 1-3 hours, or until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired functionalized product.
Mandatory Visualizations
Logical Relationship of Directed Ortho-Lithiation
Caption: Directed ortho-lithiation of this compound.
Experimental Workflow for Functionalization
Caption: Step-by-step experimental workflow for the functionalization reaction.
References
Application Notes and Protocols for the Synthesis of Fluorine-Containing Liquid Crystals from 1,4-Bis(tert-butoxy)tetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into liquid crystal molecules is a well-established method for tailoring their mesomorphic and electronic properties. The highly fluorinated 1,4-Bis(tert-butoxy)tetrafluorobenzene serves as a versatile precursor for the synthesis of novel fluorine-containing liquid crystals. The tetrafluorinated benzene core can impart desirable characteristics such as high clearing points, modified dielectric anisotropy, and enhanced thermal and chemical stability.
This document provides detailed application notes and experimental protocols for a two-step synthetic pathway to a family of calamitic (rod-shaped) liquid crystals. The synthesis commences with the deprotection of this compound to yield the key intermediate, 2,3,5,6-tetrafluorohydroquinone. This is followed by the attachment of mesogenic side chains via a Williamson ether synthesis to afford the target liquid crystalline materials.
Synthetic Pathway Overview
The overall synthetic scheme involves two primary transformations:
-
Deprotection: The tert-butoxy protecting groups of this compound are cleaved under acidic conditions to yield 2,3,5,6-tetrafluorohydroquinone. Trifluoroacetic acid (TFA) is a common and effective reagent for this transformation.[1]
-
Williamson Ether Synthesis: The resulting 2,3,5,6-tetrafluorohydroquinone is reacted with appropriate alkyl or arylalkyl halides in the presence of a base to form the desired 1,4-dialkoxy-2,3,5,6-tetrafluorobenzene derivatives. This reaction introduces the flexible tails and extends the rigid core necessary for liquid crystalline behavior.[2][3]
Experimental Protocols
Protocol 1: Deprotection of this compound
This protocol describes the acid-catalyzed removal of the tert-butoxy groups to yield 2,3,5,6-tetrafluorohydroquinone.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10.0 eq) to the stirred solution. A common and effective mixture is a 1:1 ratio of TFA to DCM by volume.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
Upon completion, carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess TFA. Caution: CO2 gas evolution will occur.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude 2,3,5,6-tetrafluorohydroquinone can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of 1,4-Bis(4-alkylbenzyloxy)-2,3,5,6-tetrafluorobenzene Derivatives
This protocol details the Williamson ether synthesis to attach mesogenic side chains to the 2,3,5,6-tetrafluorohydroquinone core.
Materials:
-
2,3,5,6-tetrafluorohydroquinone (from Protocol 1)
-
4-Alkylbenzyl bromide (or other suitable alkyl/arylalkyl halide) (2.2 eq)
-
Potassium carbonate (K2CO3), anhydrous (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Deionized water
-
Ethyl acetate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 2,3,5,6-tetrafluorohydroquinone (1.0 eq), anhydrous potassium carbonate (3.0 eq), and anhydrous N,N-Dimethylformamide (DMF).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the 4-alkylbenzyl bromide (2.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into deionized water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel followed by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to yield the pure liquid crystalline compound.
Data Presentation
The mesomorphic properties of the synthesized liquid crystals are highly dependent on the length of the terminal alkyl chains. The following table summarizes typical data for a homologous series of 1,4-Bis(4-alkylbenzyloxy)-2,3,5,6-tetrafluorobenzene derivatives.
| Alkyl Chain (n) | Abbreviation | Melting Point (°C) (Cr → N/Sm) | Clearing Point (°C) (N/Sm → I) | Mesophase Type |
| 4 | C4-TFQ | 110-112 | 155-157 | Nematic |
| 6 | C6-TFQ | 105-107 | 168-170 | Nematic, Smectic A |
| 8 | C8-TFQ | 98-100 | 175-177 | Smectic A |
| 10 | C10-TFQ | 95-97 | 172-174 | Smectic A |
Cr = Crystal, N = Nematic, Sm = Smectic, I = Isotropic. Data is representative and may vary based on experimental conditions and purity. The introduction of fluorine atoms generally influences the phase transition temperatures.[4]
Visualizations
Logical Synthesis Workflow
Caption: Synthetic pathway from precursor to liquid crystal.
Experimental Procedure Flow Diagram
Caption: Step-by-step experimental and analysis workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00933A [pubs.rsc.org]
Application Notes and Protocols for the Reaction of 1,4-Bis(tert-butoxy)tetrafluorobenzene with Thiols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental procedures for the nucleophilic aromatic substitution (SNAr) reaction of 1,4-bis(tert-butoxy)tetrafluorobenzene with various thiol nucleophiles. This reaction is a valuable method for the synthesis of 1,4-dithio-2,3,5,6-tetrafluorobenzene derivatives, which are important building blocks in materials science and medicinal chemistry. The protocols outlined below are based on established principles of SNAr reactions on polyfluoroaromatic compounds and offer guidance on reaction setup, monitoring, workup, and purification.
Introduction
Polyfluorinated aromatic compounds are key synthons in the development of advanced materials and pharmaceuticals due to their unique electronic properties and metabolic stability. The reaction of this compound with thiols proceeds via a nucleophilic aromatic substitution mechanism, where the highly electronegative fluorine atoms activate the aromatic ring towards attack by nucleophiles. The tert-butoxy groups are activating for this transformation, facilitating the displacement of the fluorine atoms, typically at the 2- and 5-positions, by thiolate anions. This application note provides a general yet detailed protocol that can be adapted for a range of thiol substrates.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the reaction of this compound with thiols, based on analogous reactions of polyfluoroarenes.[1][2]
| Entry | Thiol (R-SH) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Expected Product | Typical Yield (%) |
| 1 | Thiophenol | K₂CO₃ (2.2) | DMF | 80 - 100 | 4 - 8 | 1,4-Bis(phenylthio)-2,3,5,6-tetrafluorobenzene | 85 - 95 |
| 2 | Ethanethiol | Na₂CO₃ (2.5) | DMSO | 60 - 80 | 6 - 12 | 1,4-Bis(ethylthio)-2,3,5,6-tetrafluorobenzene | 80 - 90 |
| 3 | Benzyl Mercaptan | Cs₂CO₃ (2.1) | NMP | Room Temp. - 50 | 12 - 24 | 1,4-Bis(benzylthio)-2,3,5,6-tetrafluorobenzene | 90 - 98 |
| 4 | 4-Methoxythiophenol | K₃PO₄ (2.2) | DMAc | 90 - 110 | 3 - 6 | 1,4-Bis((4-methoxyphenyl)thio)-2,3,5,6-tetrafluorobenzene | 88 - 96 |
Experimental Protocols
General Protocol for the Reaction of this compound with Thiols
This protocol describes a general procedure for the reaction. The specific thiol, base, solvent, temperature, and reaction time may be optimized for each substrate.
Materials:
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This compound
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Thiol of interest (e.g., thiophenol)
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Anhydrous potassium carbonate (K₂CO₃) or other suitable base
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Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent
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Diethyl ether or ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser (if heating is required)
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Nitrogen or argon inlet
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Separatory funnel
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Rotary evaporator
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Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
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Add the desired thiol (2.1 - 2.5 eq) to the flask.
-
Add the anhydrous base (e.g., potassium carbonate, 2.2 - 3.0 eq).
-
Add the anhydrous polar aprotic solvent (e.g., DMF, to make a 0.1 - 0.5 M solution with respect to the starting material).
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (room temperature to 110 °C). The optimal temperature will depend on the reactivity of the thiol.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into water and extract with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the reaction mixture).
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Wash the combined organic layers with saturated aqueous sodium bicarbonate solution to remove any unreacted thiol.
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Wash the organic layer with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
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Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 1,4-bis(alkyl/arylthio)-2,3,5,6-tetrafluorobenzene product.
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Mandatory Visualizations
Reaction Pathway
Caption: General reaction scheme for the synthesis of 1,4-bis(alkyl/arylthio)-2,3,5,6-tetrafluorobenzenes.
Experimental Workflow
References
Application Notes and Protocols: 1,4-Bis(tert-butoxy)tetrafluorobenzene as a Building Block for Functional Fluoropolymers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are based on established chemical principles and published methodologies for structurally related compounds. As of the date of this document, there is limited specific literature detailing the synthesis and polymerization of 1,4-bis(tert-butoxy)tetrafluorobenzene. Therefore, the information provided herein is intended to be illustrative and serve as a starting point for research and development. Experimental conditions may require significant optimization.
Introduction
Fluoropolymers are a class of high-performance materials renowned for their exceptional thermal stability, chemical resistance, and unique surface properties. The incorporation of fluorine atoms into a polymer backbone can impart desirable characteristics for a range of applications, including advanced coatings, membranes, and biomedical devices. This compound is a promising monomer for the synthesis of functional fluoropolymers. The tert-butoxy groups serve as protecting groups for hydroxyl functionalities, which can be deprotected after polymerization to yield poly(tetrafluorophenylene-1,4-diol), a highly functionalized fluoropolymer. This document provides an overview of the potential applications, synthesis, and polymerization of this compound, along with protocols for the preparation and subsequent functionalization of the resulting polymers.
Synthesis of this compound
The synthesis of this compound can be hypothetically achieved through the reaction of hexafluorobenzene with an excess of potassium tert-butoxide. The highly electron-deficient nature of the hexafluorobenzene ring makes it susceptible to nucleophilic aromatic substitution.
Troubleshooting & Optimization
challenges in the deprotection of 1,4-Bis(tert-butoxy)tetrafluorobenzene to tetrafluorohydroquinone
Welcome to the technical support center for the deprotection of 1,4-Bis(tert-butoxy)tetrafluorobenzene to tetrafluorohydroquinone. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this chemical transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your laboratory work.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the deprotection of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or No Reaction | 1. Insufficiently acidic conditions: The electron-withdrawing fluorine atoms on the benzene ring reduce the basicity of the ether oxygens, making them more difficult to protonate. Standard acidic conditions may not be strong enough. 2. Low reaction temperature: The activation energy for the deprotection of this sterically hindered and electron-deficient ether may be high. 3. Inappropriate solvent: The choice of solvent can significantly impact the reaction rate. | 1. Increase acid strength/concentration: Switch from trifluoroacetic acid (TFA) to a stronger Lewis acid like boron tribromide (BBr₃). If using TFA, consider using it as a neat solution rather than diluted in a co-solvent. 2. Increase reaction temperature: Gradually increase the temperature of the reaction mixture while carefully monitoring for decomposition. 3. Solvent optimization: If using a Lewis acid like BBr₃, dichloromethane (DCM) is a common choice. Ensure all solvents are anhydrous as water can deactivate the Lewis acid. |
| Formation of Side Products | 1. Alkylation of the aromatic ring: The tert-butyl cation generated during the deprotection is a reactive electrophile that can re-alkylate the electron-rich hydroquinone product. 2. Decomposition of the starting material or product: Highly acidic and/or high-temperature conditions can lead to the degradation of the fluorinated aromatic ring. | 1. Use a cation scavenger: Add a scavenger such as triethylsilane (TES) or thioanisole to the reaction mixture to trap the tert-butyl cation as it forms. 2. Optimize reaction conditions: Use the mildest possible conditions that still afford a reasonable reaction rate. This may involve using a lower temperature for a longer period or choosing a more selective deprotection reagent. |
| Difficulty in Product Isolation and Purification | 1. Product solubility: Tetrafluorohydroquinone may have different solubility properties compared to the starting material. 2. Emulsion formation during workup: The presence of acidic reagents and salts can lead to the formation of emulsions during aqueous extraction. 3. Co-elution with byproducts during chromatography: Side products from alkylation or decomposition may have similar polarities to the desired product. | 1. Solvent selection for extraction and crystallization: Carefully select solvents for extraction and consider crystallization as a purification method. 2. Workup optimization: Use brine washes to help break up emulsions. Adjusting the pH of the aqueous layer may also be beneficial. 3. Chromatography optimization: Use a different solvent system or a different stationary phase for column chromatography to improve separation. |
Frequently Asked Questions (FAQs)
Q1: Why is the deprotection of this compound more challenging than its non-fluorinated analog?
A1: The four electron-withdrawing fluorine atoms on the benzene ring significantly decrease the electron density of the ether oxygen atoms. This reduced basicity makes them more difficult to protonate, which is the initial step in acid-catalyzed deprotection. Consequently, harsher reaction conditions (stronger acids, higher temperatures) are often required compared to the deprotection of non-fluorinated aryl tert-butyl ethers.
Q2: What is the role of a cation scavenger and when should I use one?
A2: A cation scavenger is a compound added to the reaction mixture to trap the reactive tert-butyl cation that is formed during the deprotection process. This prevents the cation from re-reacting with the desired product (tetrafluorohydroquinone) or other nucleophiles present, which would lead to the formation of undesired alkylated byproducts. It is highly recommended to use a scavenger, especially when using strong acids for deprotection.
Q3: Can I use other deprotection methods besides strong acids?
A3: Yes, Lewis acids such as boron tribromide (BBr₃) are often effective for cleaving aryl ethers and can be an alternative to strong protic acids like TFA.[1][2] BBr₃ coordinates to the ether oxygen, facilitating the cleavage of the carbon-oxygen bond.[1] However, BBr₃ is a hazardous reagent and must be handled with appropriate care in an inert atmosphere.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TCM) or liquid chromatography-mass spectrometry (LC-MS). On a TLC plate, the disappearance of the starting material spot and the appearance of the more polar product spot will indicate the progression of the reaction. LC-MS can confirm the mass of the product and any intermediates or byproducts.
Experimental Protocols
Below are suggested starting protocols for the deprotection of this compound. Note: These are general procedures and may require optimization for your specific experimental setup and scale.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
Materials:
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This compound
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM), anhydrous
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Triethylsilane (TES, scavenger)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
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Ice bath
Procedure:
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Dissolve this compound (1 equivalent) in anhydrous DCM (approx. 0.1 M) in a round-bottom flask.
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Add triethylsilane (2-4 equivalents) to the solution.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add trifluoroacetic acid (10-20 equivalents) to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
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Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
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Transfer the mixture to a separatory funnel and extract with DCM.
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or crystallization.
Protocol 2: Deprotection using Boron Tribromide (BBr₃)
Materials:
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This compound
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Boron tribromide (BBr₃) solution in DCM (1.0 M)
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Dichloromethane (DCM), anhydrous
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Methanol
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Water
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask under inert atmosphere (e.g., Nitrogen or Argon)
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Magnetic stirrer
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Dry ice/acetone bath
Procedure:
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Dissolve this compound (1 equivalent) in anhydrous DCM (approx. 0.1 M) in a flame-dried, round-bottom flask under an inert atmosphere.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add BBr₃ solution in DCM (2.5-3.0 equivalents) to the stirred solution.
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Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of methanol, followed by water.
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Neutralize the mixture with saturated aqueous NaHCO₃ solution.
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Transfer the mixture to a separatory funnel and extract with DCM.
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or crystallization.
Data Summary
The following table summarizes general quantitative data for tert-butyl ether deprotection using common acidic reagents. Note that these are representative conditions and may need significant optimization for the deprotection of this compound due to the electronic effects of the fluorine substituents.
| Reagent | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to Room Temperature | 1 - 24 hours | > 85 |
| Boron Tribromide (BBr₃) | Dichloromethane (DCM) | -78 to Room Temperature | 1 - 12 hours | > 90 |
| Hydrochloric Acid (HCl) | Dioxane or Methanol | Room Temperature | 2 - 16 hours | Variable |
| Sulfuric Acid (H₂SO₄) | Toluene or Methanol | Room Temperature to 50 | 1 - 8 hours | Variable |
Visualizations
Deprotection Workflow
Caption: General experimental workflow for the deprotection process.
Logical Relationship of Challenges
Caption: Interrelationship of challenges in the deprotection reaction.
References
optimization of reaction conditions for the synthesis of 1,4-Bis(tert-butoxy)tetrafluorobenzene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 1,4-Bis(tert-butoxy)tetrafluorobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method is the nucleophilic aromatic substitution (SNAr) of hexafluorobenzene with potassium tert-butoxide. This reaction typically proceeds with high selectivity for the 1,4-disubstituted product when the stoichiometry is controlled.
Q2: Why is potassium tert-butoxide the preferred base for this reaction?
A2: Potassium tert-butoxide is a strong, non-nucleophilic base that readily deprotonates tert-butanol to form the tert-butoxide nucleophile. Its bulky nature favors attack at the less sterically hindered positions of the fluoroaromatic ring.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Hexafluorobenzene is volatile and should be handled in a well-ventilated fume hood. Potassium tert-butoxide is a moisture-sensitive and corrosive solid; it should be handled under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential.
Q4: Can other alkoxides be used for this synthesis?
A4: While other alkoxides can be used, the tert-butoxy group's steric bulk helps direct the disubstitution to the 1,4-positions. Smaller alkoxides, such as methoxide or ethoxide, may lead to a mixture of isomers and potentially over-substitution.
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting material (hexafluorobenzene) and the formation of the mono- and di-substituted products.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive potassium tert-butoxide due to moisture exposure. 2. Low reaction temperature. 3. Insufficient reaction time. | 1. Use freshly opened or properly stored potassium tert-butoxide. Consider using a fresh bottle. 2. Allow the reaction to warm to room temperature or gently heat if necessary (monitor for side reactions). 3. Increase the reaction time and monitor by TLC or GC-MS. |
| Formation of Monosubstituted Product (Pentafluoro(tert-butoxy)benzene) as the Major Product | 1. Insufficient amount of potassium tert-butoxide. 2. Low reaction temperature. | 1. Ensure at least 2.2 equivalents of potassium tert-butoxide are used. 2. Allow the reaction to proceed at room temperature for a sufficient duration. The second substitution is generally slower than the first. |
| Formation of Polysubstituted Products | 1. Excess potassium tert-butoxide. 2. High reaction temperature. | 1. Carefully control the stoichiometry of potassium tert-butoxide to 2.2-2.5 equivalents. 2. Maintain the reaction at room temperature or below. Avoid excessive heating. |
| Complex Product Mixture (Isomers) | 1. Use of a less sterically hindered alkoxide. 2. Reaction conditions promoting side reactions. | 1. Ensure the use of potassium tert-butoxide. 2. Maintain a controlled temperature and inert atmosphere. |
| Difficult Purification | 1. Presence of unreacted starting material and monosubstituted product. 2. Similar polarities of the desired product and byproducts. | 1. Ensure the reaction goes to completion. 2. Use column chromatography with a non-polar eluent system (e.g., hexane or heptane) and carefully collect fractions. Recrystallization from a suitable solvent like methanol or ethanol can also be effective. |
Data Presentation: Optimized Reaction Conditions
| Parameter | Recommended Condition | Expected Outcome |
| Starting Material | Hexafluorobenzene | - |
| Reagent | Potassium tert-butoxide | 2.2 - 2.5 molar equivalents |
| Solvent | Anhydrous Tetrahydrofuran (THF) | High reactivity and good solubility of reagents |
| Temperature | 0 °C to Room Temperature | Controlled reaction progression, minimizing side products |
| Reaction Time | 4 - 12 hours | High conversion to the desired product |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents degradation of the strong base |
| Work-up | Aqueous Quench (e.g., NH4Cl solution) followed by organic extraction | Neutralization and isolation of the crude product |
| Purification | Column Chromatography (Silica gel, Hexane) or Recrystallization (Methanol) | >90% yield of pure this compound |
Experimental Protocol
Materials:
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Hexafluorobenzene (1.0 eq)
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Potassium tert-butoxide (2.2 eq)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH4Cl) solution
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Anhydrous magnesium sulfate (MgSO4)
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Hexane for column chromatography
Procedure:
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To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add potassium tert-butoxide (2.2 eq).
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Add anhydrous THF to the flask to form a suspension.
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Cool the flask to 0 °C in an ice bath.
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In the dropping funnel, prepare a solution of hexafluorobenzene (1.0 eq) in anhydrous THF.
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Add the hexafluorobenzene solution dropwise to the stirred suspension of potassium tert-butoxide at 0 °C over 30 minutes.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
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Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC or GC-MS.
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Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution.
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Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
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Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
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Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using hexane as the eluent or by recrystallization from methanol to afford this compound as a white solid.
Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
side reactions and byproduct formation in the synthesis of 1,4-Bis(tert-butoxy)tetrafluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Bis(tert-butoxy)tetrafluorobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. Hexafluorobenzene is reacted with two equivalents of potassium tert-butoxide. The tert-butoxide anion displaces two fluorine atoms from the aromatic ring, with a strong preference for the 1 and 4 positions (para-substitution) due to the steric bulk of the tert-butoxy group and the electronic directing effects of the fluorine atoms.[1][2]
Q2: What are the most common side reactions and byproducts in this synthesis?
The most frequently encountered side reactions and byproducts include:
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Incomplete Reaction: Formation of the monosubstituted intermediate, 1-(tert-butoxy)pentafluorobenzene.
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Over-substitution: Further reaction of the desired product with potassium tert-butoxide to yield tri- and tetra-substituted tert-butoxy-fluorobenzenes.
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Isomeric Impurities: Formation of small amounts of 1,2- (ortho) and 1,3- (meta) disubstituted isomers. However, the para isomer is the major product.[1][2]
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Hydrolysis Products: Reaction of the starting material or product with trace amounts of water in the reaction mixture can lead to the formation of hydroxylated fluorobenzenes.
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Tarry Materials: Under elevated temperatures or in the presence of certain additives like pyridine, the formation of intractable tars has been reported in reactions of hexafluorobenzene with nucleophiles.[3]
Q3: How can I minimize the formation of the monosubstituted byproduct?
To minimize the formation of 1-(tert-butoxy)pentafluorobenzene, ensure that at least two full equivalents of potassium tert-butoxide are used. The reaction time and temperature should also be sufficient to allow for the second substitution to occur. Monitoring the reaction by GC-MS or 19F NMR can help determine the optimal reaction time.
Q4: What reaction conditions favor the formation of the desired 1,4-disubstituted product over other isomers?
The use of a bulky nucleophile like potassium tert-butoxide inherently favors the formation of the 1,4-disubstituted product due to steric hindrance at the ortho positions.[1][2] Running the reaction at a controlled, moderate temperature helps to improve the selectivity.
Q5: How can the product be purified from the main byproducts?
Purification can typically be achieved through column chromatography on silica gel or by recrystallization. The difference in polarity between the desired product, the monosubstituted byproduct, and any over-substituted products allows for their separation by chromatography. Recrystallization from a suitable solvent like hexane or methanol can also be effective in obtaining a high-purity product.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired product with a significant amount of starting material remaining. | 1. Insufficient amount of potassium tert-butoxide.2. Reaction time is too short.3. Reaction temperature is too low.4. Poor quality of potassium tert-butoxide (e.g., hydrated). | 1. Use a slight excess (2.1-2.2 equivalents) of high-purity, anhydrous potassium tert-butoxide.2. Increase the reaction time and monitor the progress by TLC, GC-MS, or 19F NMR.3. Gradually increase the reaction temperature, but avoid excessive heat to prevent tar formation.4. Use freshly opened or properly stored potassium tert-butoxide. |
| A significant amount of 1-(tert-butoxy)pentafluorobenzene is observed in the product mixture. | 1. Insufficient equivalents of potassium tert-butoxide.2. Non-homogenous reaction mixture. | 1. Ensure at least 2 equivalents of potassium tert-butoxide are used.2. Ensure efficient stirring to maintain a homogenous reaction mixture. |
| Presence of multiple disubstituted isomers (ortho, meta, and para). | The reaction temperature was too high, leading to reduced selectivity. | Maintain a controlled and moderate reaction temperature. The steric hindrance of the tert-butoxide group generally ensures high para-selectivity. |
| Formation of dark, tarry substances. | 1. Reaction temperature is too high.2. Presence of impurities or additives that promote polymerization. | 1. Maintain the recommended reaction temperature.2. Use high-purity reagents and solvents. Avoid additives like pyridine unless specifically required and validated.[3] |
| Product decomposes or shows impurities after work-up. | Hydrolysis of the fluoro-ether bonds by acidic or strongly basic aqueous work-up conditions. | Use a neutral or mildly basic aqueous work-up. Wash with a saturated sodium bicarbonate solution and brine. Ensure all solvents are thoroughly dried before removal. Aryl-fluoro bonds are generally stable, but prolonged exposure to harsh conditions should be avoided. |
Quantitative Data Summary
The following table summarizes representative yields of the desired product and major byproducts under different reaction conditions. Please note that these are illustrative values based on qualitative descriptions in the literature and actual results may vary.
| Condition | Equivalents of KOtBu | Temperature | This compound (Yield) | 1-(tert-butoxy)pentafluorobenzene (Byproduct Yield) | Over-substituted Products (Byproduct Yield) |
| Optimal | 2.1 | Room Temp to 50°C | > 85% | < 10% | < 5% |
| Insufficient Base | 1.5 | Room Temp | ~50% | ~40% | Trace |
| Excess Base & High Temp | 3.0 | > 80°C | Variable | Low | Can be significant |
Experimental Protocols
Synthesis of this compound
Materials:
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Hexafluorobenzene
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Potassium tert-butoxide (KOtBu)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Hexane for recrystallization or silica gel for chromatography
Procedure:
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To a stirred solution of hexafluorobenzene (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen), add potassium tert-butoxide (2.1 equivalents) portion-wise at 0 °C.
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Note: The addition of the strong base is exothermic. Maintaining a low temperature during addition helps to control the reaction rate and selectivity.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Troubleshooting: The reaction progress can be monitored by taking small aliquots and analyzing them by GC-MS or TLC (if the products are UV active). If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied.
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Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
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Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from hexane or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
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Troubleshooting: If the crude product is an oil, column chromatography is the preferred method of purification. The monosubstituted byproduct will typically elute before the disubstituted product.
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Visualizations
Reaction Pathway for the Synthesis of this compound
Caption: Main reaction pathway and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Troubleshooting Incomplete Deprotection of Aryl Tert-Butyl Ethers
This guide is intended for researchers, scientists, and drug development professionals encountering challenges with the cleavage of aryl tert-butyl ethers. Below you will find frequently asked questions (FAQs) and troubleshooting advice to address common issues and ensure complete and efficient deprotection.
Frequently Asked Questions (FAQs)
Q1: My aryl tert-butyl ether deprotection with Trifluoroacetic Acid (TFA) is incomplete. What are the common causes?
A1: Incomplete deprotection is a frequent issue and can stem from several factors:
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Insufficient Acid: The amount of TFA may be inadequate to drive the reaction to completion, particularly if your substrate contains basic functional groups that can neutralize the acid. While the reaction is catalytic in principle, an excess of TFA is commonly used to ensure the reaction proceeds efficiently.[1]
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Reaction Time and Temperature: The deprotection of sterically hindered or electron-rich aryl tert-butyl ethers may require longer reaction times or gentle heating. Most deprotections are performed at room temperature, but for stubborn substrates, extending the reaction time or increasing the temperature to around 40°C can be beneficial.[1]
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Solvent Choice: Dichloromethane (DCM) is a standard solvent for TFA-mediated deprotection. However, the choice of solvent can influence the reaction's efficiency for certain substrates.
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Steric Hindrance: A sterically hindered tert-butyl ether will require more forceful conditions for complete removal, such as a higher temperature or longer reaction time.
Q2: I am observing unexpected side products in my reaction mixture. What are they and how can I minimize them?
A2: The primary side reaction during acid-catalyzed deprotection is the alkylation of nucleophilic functional groups by the reactive tert-butyl cation generated upon cleavage of the ether.[1] This can lead to the formation of undesired byproducts. To minimize these side reactions, the use of "scavengers" is highly recommended. Common scavengers include:
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Triisopropylsilane (TIS): A very effective scavenger that readily captures the tert-butyl cation.
-
Water: Can also act as a scavenger.
-
Thioanisole or Dithiothreitol (DTT): Particularly useful when working with sulfur-containing residues.
A typical scavenger cocktail might be a mixture of TFA, TIS, and water.[1]
Q3: Can I selectively deprotect an aryl tert-butyl ether in the presence of other acid-labile protecting groups?
A3: Achieving selectivity can be challenging since tert-butyl ethers are themselves considered acid-labile. However, some milder deprotection methods offer a degree of selectivity:
-
Aqueous Phosphoric Acid: This reagent can deprotect tert-butyl ethers while leaving other acid-sensitive groups like Cbz carbamates, benzyl esters, and TBDMS ethers intact.[2][3]
-
Zinc Bromide (ZnBr₂): In dichloromethane, ZnBr₂ can chemoselectively cleave tert-butyl ethers. However, N-Boc and N-trityl groups have been reported to be labile under these conditions.[4]
Q4: Are there alternative, milder methods for deprotecting aryl tert-butyl ethers?
A4: Yes, for sensitive substrates where strong acids like TFA cause degradation, several milder alternatives exist:
-
Zinc Bromide (ZnBr₂): A Lewis acid that can effect deprotection under neutral conditions.[4]
-
Aqueous Phosphoric Acid: An environmentally benign and mild reagent for deprotection.[2][5]
-
Tris(4-bromophenyl)aminium hexachloroantimonate (Magic Blue): This reagent, in combination with a silane like triethylsilane, can catalytically deprotect tert-butyl ethers under very mild conditions.[6]
Troubleshooting Guide
Issue 1: Incomplete Deprotection
Symptoms: Presence of starting material detected by TLC, LC-MS, or NMR after the expected reaction time.
Workflow for Troubleshooting Incomplete Deprotection:
Caption: Troubleshooting workflow for incomplete deprotection.
Issue 2: Formation of Side Products
Symptoms: Observation of unexpected peaks in HPLC or LC-MS, often with a mass corresponding to the addition of a tert-butyl group (+57 Da).
Mechanism of Side Product Formation and Prevention:
Caption: Mechanism of side-product formation and the role of scavengers.
Quantitative Data Summary
The following tables summarize typical reaction conditions for various deprotection methods. Note that optimal conditions are substrate-dependent and may require optimization.
Table 1: Trifluoroacetic Acid (TFA) Mediated Deprotection
| Entry | TFA Concentration in DCM (v/v) | Reaction Time (hours) | Temperature (°C) | Reported Yield (%)* |
| 1 | 25% | 2-6 | Room Temp | >90 |
| 2 | 50% | 1-4 | Room Temp | >95[7] |
| 3 | Neat (100%) | 0.5-2 | Room Temp | >95 |
*Yields are substrate-dependent and may vary.
Table 2: Alternative Deprotection Reagents
| Reagent | Stoichiometry (Reagent:Substrate) | Solvent | Temperature (°C) | Reaction Time (hours) | Reported Yield (%)* |
| ZnBr₂ | 5:1 | Dichloromethane | Room Temp | 6-24 | 75-95[4] |
| 85% aq. H₃PO₄ | 15:1 | Toluene | 50 | 3-14 | >90[2] |
| "Magic Blue" / Et₃SiH | 0.1:2:1 | Dichloromethane | Room Temp | 0.5-14 | >90[6] |
*Yields are substrate-dependent and may vary.
Experimental Protocols
Protocol 1: General Procedure for TFA-Mediated Deprotection
-
Dissolution: Dissolve the aryl tert-butyl ether in dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M in a round-bottom flask.
-
Scavenger Addition (if necessary): If the substrate contains sensitive nucleophilic groups, add an appropriate scavenger (e.g., 2-5% triisopropylsilane).
-
TFA Addition: Cool the solution to 0°C in an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA) for a 1:1 TFA/DCM solution.[1]
-
Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.[1]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by precipitation from a non-polar solvent (e.g., cold diethyl ether), followed by filtration, or by a standard aqueous work-up and column chromatography.[1]
Protocol 2: Deprotection using Zinc Bromide (ZnBr₂)
-
Reaction Setup: To a solution of the aryl tert-butyl ether (1 equivalent) in dichloromethane, add zinc bromide (5 equivalents).[4]
-
Reaction: Stir the solution at room temperature for 24 hours.[4]
-
Work-up: Add water to the reaction mixture and stir for 2 hours. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over magnesium sulfate, filter, and concentrate to yield the product.[4]
Protocol 3: Deprotection using Aqueous Phosphoric Acid
-
Reaction Setup: To the aryl tert-butyl ether (1 equivalent), add toluene (approximately 1 mL per gram of substrate) and 85% aqueous phosphoric acid (15 equivalents).[2]
-
Reaction: Stir the mixture at 50°C for 3-14 hours, monitoring the reaction by HPLC or TLC.[2]
-
Work-up: Dilute the reaction mixture with water and adjust the pH to 7-8 with a sodium hydroxide solution. Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the purified product.
Protocol 4: Catalytic Deprotection using "Magic Blue"
-
Reaction Setup: In a reaction vessel, combine the aryl tert-butyl ether (1 equivalent), "Magic Blue" (tris(4-bromophenyl)aminium hexachloroantimonate, 0.1 equivalents), and triethylsilane (2 equivalents) in dichloromethane.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the disappearance of the blue color and by TLC or LC-MS. Reaction times can range from 30 minutes to 14 hours.[6]
-
Work-up: Upon completion, perform an aqueous work-up. The product is then isolated by extraction with an organic solvent, drying of the organic layer, and concentration under reduced pressure.
Decision-Making Workflow for Method Selection
Caption: Decision-making workflow for selecting a deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers [organic-chemistry.org]
- 3. tert-Butyl Ethers [organic-chemistry.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
preventing tert-butylation of nucleophiles during deprotection of 1,4-Bis(tert-butoxy)tetrafluorobenzene
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to prevent the undesired tert-butylation of nucleophiles during the deprotection of 1,4-Bis(tert-butoxy)tetrafluorobenzene.
Troubleshooting Guide: Preventing tert-Butylation of Nucleophiles
Issue: Observation of a tert-butylated nucleophile as a side product after deprotection.
The primary cause of this side reaction is the formation of a reactive tert-butyl cation upon cleavage of the tert-butoxy group in an acidic medium.[1][2] This carbocation is a potent electrophile and can be intercepted by any nucleophile present in the reaction mixture.
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Figure 1. Logical workflow illustrating the cause of tert-butylation and its prevention using scavengers.
Solution: Employing Scavengers to Trap the tert-Butyl Cation
Scavengers are compounds added to the deprotection reaction mixture to react with the tert-butyl cation at a faster rate than the nucleophile.[1] The choice of scavenger is critical and depends on the nature of the nucleophile you are trying to protect.
| Scavenger | Recommended for Protecting | Incompatible with | Notes |
| Triisopropylsilane (TIPS) or Triethylsilane (TES) | Most nucleophiles, especially tryptophan residues in peptides. | Not specified | Highly effective carbocation scavengers.[3] |
| Water | General purpose | Not specified | An effective and readily available scavenger.[3] A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[1][2] |
| Anisole or Thioanisole | Tyrosine and Tryptophan residues | Not specified | Can be used to prevent alkylation of electron-rich aromatic rings.[1][4] |
| Ethanedithiol (EDT) | Cysteine residues (thiols) | Tryptophan (can lead to side reactions with prolonged exposure) | Particularly effective for protecting thiol groups. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism causing the tert-butylation of my nucleophile?
A1: During the acid-catalyzed deprotection of this compound, the tert-butoxy group is protonated and subsequently eliminated, generating a stable tert-butyl carbocation. This carbocation is a strong electrophile and will react with any available nucleophile in the reaction mixture, leading to the formation of a tert-butylated side product.[1][2]
Q2: How do I choose the right scavenger for my reaction?
A2: The choice of scavenger depends on the functional groups present in your nucleophile. For general purposes, a mixture of triisopropylsilane (TIPS) and water in trifluoroacetic acid (TFA) is a robust system.[1][2] If your nucleophile contains a thiol group, ethanedithiol (EDT) is a good choice. For electron-rich aromatic nucleophiles, anisole can be effective.[4]
Q3: Can I use a combination of scavengers?
A3: Yes, using a "scavenger cocktail" is a common and often more effective strategy, especially when multiple types of nucleophilic sites are present or when dealing with sensitive substrates. A widely used cocktail is TFA/TIS/H₂O.[1][2]
Q4: Are there alternative deprotection methods that avoid the formation of the tert-butyl cation?
A4: While acid-catalyzed deprotection is the most common method, alternatives that may be milder and avoid the generation of a free tert-butyl cation include the use of Lewis acids like aluminum chloride (AlCl₃) or trimethylsilyl iodide (TMSI).[4] These methods might be suitable for particularly sensitive substrates. Another approach could be the use of dilute HCl in a fluoroalcohol like hexafluoroisopropanol.[5]
Experimental Protocols
Protocol 1: General Deprotection using a Scavenger Cocktail
This protocol is a general starting point for the deprotection of this compound in the presence of a nucleophile.
-
Preparation: Dissolve the this compound and your nucleophile in a suitable solvent such as dichloromethane (DCM).
-
Scavenger Addition: Add the scavenger or scavenger cocktail to the solution. A common and effective cocktail is a mixture of triisopropylsilane (TIS) and water. For every 1 mL of trifluoroacetic acid (TFA) to be used, add 0.025 mL of TIS and 0.025 mL of water.
-
Deprotection: Cool the reaction mixture to 0 °C and add trifluoroacetic acid (TFA) dropwise.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the progress of the reaction by an appropriate analytical method (e.g., TLC or LC-MS) to ensure complete deprotection.
-
Work-up: Once the reaction is complete, concentrate the solution under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The crude product can then be purified by standard methods such as column chromatography or recrystallization.
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Figure 2. General experimental workflow for deprotection with scavengers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Selective Mono-functionalization of 1,4-Bis(tert-butoxy)tetrafluorobenzene
Welcome to the technical support center for the selective mono-functionalization of 1,4-Bis(tert-butoxy)tetrafluorobenzene. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their synthetic endeavors.
Troubleshooting Guide
This section addresses common issues encountered during the selective mono-functionalization of this compound, primarily via ortho-lithiation and electrophilic quench.
| Issue | Potential Cause(s) | Troubleshooting & Optimization |
| Low or No Product Yield | 1. Inactive Organolithium Reagent: n-BuLi, s-BuLi, or t-BuLi can degrade upon storage. | - Titrate the organolithium reagent before use to determine its exact molarity. - Use a fresh bottle of the reagent if possible. |
| 2. Presence of Moisture or Oxygen: Organolithium reagents are extremely sensitive to water and oxygen. | - Ensure all glassware is rigorously flame-dried or oven-dried under vacuum. - Use anhydrous solvents. - Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. | |
| 3. Insufficient Reaction Time or Temperature: The lithiation or the electrophilic quench may be too slow under the chosen conditions. | - For lithiation, consider extending the reaction time at low temperature (e.g., -78 °C). - For the electrophilic quench, allow the reaction to warm slowly to room temperature and stir for several hours. | |
| 4. Ineffective Quench: The electrophile may not be reactive enough, or it may be added too quickly, leading to side reactions of the organolithium intermediate. | - Use a more reactive electrophile if possible. - Add the electrophile slowly as a solution in an anhydrous solvent at low temperature. | |
| Formation of Di-substituted Byproduct | 1. Excess Organolithium Reagent: Using more than one equivalent of the lithiating agent can lead to di-lithiation. | - Accurately titrate the organolithium reagent and use precisely one equivalent. - Add the organolithium reagent slowly to the substrate solution to avoid localized high concentrations. |
| 2. Reaction Temperature Too High: Warming the reaction mixture before the addition of the electrophile can sometimes promote di-lithiation. | - Maintain the reaction temperature at -78 °C or as specified in the protocol until the electrophile is added. | |
| Recovery of Starting Material | 1. Incomplete Lithiation: See "Low or No Product Yield". | - In addition to the points above, consider using a more reactive organolithium reagent (e.g., s-BuLi or t-BuLi instead of n-BuLi). - The addition of an activator like N,N,N',N'-tetramethylethylenediamine (TMEDA) can increase the reactivity of n-BuLi. |
| 2. Proton Quench: The lithiated intermediate is quenched by a proton source before the electrophile can react. | - Ensure the electrophile is anhydrous. - If the electrophile is a gas (e.g., CO2), ensure it is passed through a drying agent. | |
| Cleavage of tert-Butoxy Group | 1. Reaction Temperature Too High: The tert-butoxy group is acid-labile and can be sensitive to certain conditions, especially upon workup. | - Perform the reaction at low temperatures. - Use a neutral or slightly basic aqueous workup (e.g., saturated ammonium chloride solution or water). Avoid acidic workup conditions. |
| 2. Reaction with Electrophile: Certain Lewis acidic electrophiles could potentially mediate the cleavage of the tert-butoxy group. | - If cleavage is observed, consider alternative electrophiles or milder reaction conditions. |
Frequently Asked Questions (FAQs)
**Q1: What is the preferred method for selective mono-functionalization of 1,4-Bis(
Technical Support Center: 1,4-Bis(tert-butoxy)tetrafluorobenzene Purification
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 1,4-Bis(tert-butoxy)tetrafluorobenzene. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | - The chosen solvent has too high of a solubility for the compound, even at low temperatures.- The cooling process was too rapid, leading to the formation of fine crystals that passed through the filter.- An excessive amount of solvent was used. | - Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.- Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger crystals.- Use a minimal amount of hot solvent to dissolve the compound completely. |
| Product is an Oil, Not Crystals | - The presence of impurities is depressing the melting point.- The compound is supersaturated in the solvent. | - Attempt purification by column chromatography to remove impurities before recrystallization.- Try seeding the solution with a small crystal of pure product or scratching the inside of the flask with a glass rod to induce crystallization. |
| Discolored Product (Yellowish or Brownish) | - Thermal decomposition during purification.- Presence of colored impurities from the synthesis. | - Avoid excessive heating during dissolution for recrystallization.- Consider purification by column chromatography using a suitable solvent system to separate colored impurities. Activated carbon treatment of the hot solution before filtration in recrystallization may also be effective. |
| Incomplete Separation in Column Chromatography | - Inappropriate solvent system (eluent).- Column was not packed properly, leading to channeling.- The column was overloaded with the crude product. | - Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation.- Ensure the column is packed uniformly without any air bubbles or cracks.- Use an appropriate amount of crude product for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude product to silica gel by weight. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To prevent decomposition, it is recommended to store this compound at 0–6°C.[1] It should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air.
Q2: What are the potential impurities in synthetically prepared this compound?
A2: Potential impurities can include unreacted starting materials such as 1,2,4,5-tetrafluorobenzene, partially substituted intermediates like 1-(tert-butoxy)-2,3,5,6-tetrafluorobenzene, and by-products from side reactions. The specific impurities will depend on the synthetic route used.
Q3: Can this compound be purified by distillation?
A3: While distillation is a common purification technique, its suitability for this compound depends on its boiling point and thermal stability. Given that similar compounds can be sensitive to high temperatures, vacuum distillation would be preferred to lower the required temperature and minimize the risk of decomposition.
Q4: How can I monitor the purity of this compound during the purification process?
A4: The purity can be monitored using techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. For fluorinated compounds, 19F NMR can be a particularly powerful tool for assessing purity.
Experimental Protocols
Recrystallization Protocol
This protocol outlines a general procedure for the recrystallization of this compound.
-
Solvent Selection : Test the solubility of the crude product in various solvents (e.g., hexanes, heptane, ethanol, isopropanol) to find a suitable one where the compound is sparingly soluble at room temperature but readily soluble when heated.
-
Dissolution : Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently with stirring until the solid completely dissolves.
-
Decolorization (Optional) : If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration (Optional) : If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization : Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of cold solvent.
-
Drying : Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
This protocol provides a general method for the purification of this compound by column chromatography.
-
Solvent System Selection : Use TLC to determine an appropriate solvent system (eluent) that provides good separation of the desired compound from its impurities (aim for an Rf value of 0.2-0.4 for the product). A common starting point for non-polar compounds is a mixture of hexanes and ethyl acetate.
-
Column Packing : Pack a chromatography column with silica gel using the wet slurry method with the chosen eluent.
-
Sample Loading : Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution : Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis : Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying : Dry the resulting solid under high vacuum to remove any remaining solvent.
Visualizations
Caption: Purification workflows for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Lewis acid versus Brønsted acid for the cleavage of the tert-butoxy group in fluorinated aromatics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cleavage of the tert-butoxy protecting group from fluorinated aromatic compounds. The following sections detail the use of both Lewis and Brønsted acids for this transformation, offering insights into methodology, potential challenges, and comparative data.
Frequently Asked Questions (FAQs)
Q1: What are the primary differences between using a Lewis acid versus a Brønsted acid for deprotecting a tert-butoxy group on a fluorinated aromatic ring?
A1: The primary difference lies in their mechanism of action. A Brønsted acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), initiates the cleavage by protonating the ether oxygen. This enhances the leaving group ability of the tert-butanol moiety, leading to the formation of a tert-butyl cation. A Lewis acid, like aluminum chloride (AlCl₃) or boron trichloride (BCl₃), coordinates to the ether oxygen, which also weakens the C-O bond and facilitates the departure of the tert-butoxy group.
The choice between the two often depends on the other functional groups present in the molecule (chemoselectivity) and the desired reaction conditions. Brønsted acids are generally effective but can be harsh, potentially affecting other acid-sensitive groups. Lewis acids can offer greater selectivity in some cases, but may require strictly anhydrous conditions and careful stoichiometric control.
Q2: What are the most common side reactions when cleaving a tert-butoxy group from a fluorinated aromatic compound?
A2: A significant side reaction to consider is the potential for defluorination , especially with strong Lewis acids or under harsh Brønsted acid conditions. The electron-withdrawing nature of fluorine can make the aromatic ring susceptible to nucleophilic attack, and the coordination of a strong Lewis acid can further activate the ring. Another common side reaction is the alkylation of the newly formed phenol or other nucleophilic sites on the substrate by the liberated tert-butyl cation.
Q3: How can I minimize the risk of defluorination?
A3: To minimize defluorination, it is advisable to use the mildest possible reaction conditions. This includes using lower temperatures and shorter reaction times. When using a Lewis acid, choosing a milder one (e.g., ZnBr₂) over a stronger one (e.g., AlCl₃) can be beneficial. For Brønsted acids, using a moderate concentration of acid and monitoring the reaction closely to avoid prolonged exposure can help prevent this side reaction.
Q4: How do I prevent alkylation by the tert-butyl cation?
A4: The addition of a "cation scavenger" to the reaction mixture is a common strategy to prevent unwanted alkylation. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than the substrate or product. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or anisole.
Troubleshooting Guides
Issue 1: Incomplete Deprotection
| Possible Cause | Suggested Solution |
| Insufficient Acid Strength or Amount | Increase the concentration or stoichiometry of the acid. For a sluggish Brønsted acid reaction, consider switching to a stronger acid (e.g., from HCl to TFA). For a Lewis acid, ensure that it is not being consumed by other basic functionalities on the substrate. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for the formation of byproducts. |
| Short Reaction Time | Extend the reaction time. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal duration. |
| Steric Hindrance | Substrates with significant steric hindrance around the tert-butoxy group may require more forcing conditions (stronger acid, higher temperature, longer reaction time). |
Issue 2: Observation of Defluorination
| Possible Cause | Suggested Solution |
| Harsh Reaction Conditions | Reduce the reaction temperature and shorten the reaction time. |
| Strong Lewis Acid | Switch to a milder Lewis acid (e.g., from AlCl₃ to ZnBr₂ or FeCl₃). |
| Excess Acid | Reduce the stoichiometry of the acid to the minimum required for complete deprotection. |
Issue 3: Formation of Alkylation Byproducts
| Possible Cause | Suggested Solution |
| Absence of a Cation Scavenger | Add a cation scavenger such as triethylsilane (TES), triisopropylsilane (TIS), or anisole to the reaction mixture. |
| High Concentration of Reactants | Running the reaction at a lower concentration can sometimes reduce the rate of bimolecular alkylation reactions. |
Data Presentation: Comparison of Reaction Conditions
Note: The following data is compiled from various sources and may not represent a direct comparison on the same fluorinated aromatic substrate due to a lack of head-to-head studies in the literature. The data is primarily from deprotection of N-Boc and tert-butyl ester groups, which serves as a reasonable proxy.
Table 1: Brønsted Acid-Mediated Deprotection
| Acid | Typical Concentration | Solvent | Temperature (°C) | Typical Reaction Time | Yield (%) |
| TFA | 20-50% | Dichloromethane (DCM) | 0 - RT | 0.5 - 4 h | >90 |
| HCl | 4 M | Dioxane or Ethyl Acetate | 0 - RT | 0.5 - 2 h | >90 |
| H₃PO₄ | 85% aqueous | Tetrahydrofuran (THF) | RT - 50 | 2 - 16 h | High |
Table 2: Lewis Acid-Mediated Deprotection
| Acid | Stoichiometry (equiv.) | Solvent | Temperature (°C) | Typical Reaction Time | Yield (%) |
| AlCl₃ | 1.5 - 3 | Dichloromethane (DCM) | 0 - RT | 1 - 5 h | Variable, substrate-dependent |
| BCl₃ | 1 - 2 | Dichloromethane (DCM) | -78 - 0 | 0.5 - 3 h | High |
| ZnBr₂ | 1.5 - 5 | Dichloromethane (DCM) | RT | 12 - 24 h | Good to high |
| FeCl₃ | Catalytic - 1.5 | Acetonitrile or DCM | RT - 60 | 1 - 8 h | Good to high |
Experimental Protocols
Protocol 1: General Procedure for Brønsted Acid (TFA) Mediated Deprotection
-
Dissolve the fluorinated tert-butoxy aromatic compound in anhydrous dichloromethane (DCM) (0.1-0.2 M).
-
If required, add a cation scavenger (e.g., triethylsilane, 1.5-2.0 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene or methanol to remove residual TFA.
-
Purify the crude product by column chromatography, recrystallization, or distillation.
Protocol 2: General Procedure for Lewis Acid (AlCl₃) Mediated Deprotection
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the fluorinated tert-butoxy aromatic compound.
-
Dissolve the substrate in anhydrous dichloromethane (DCM) (0.1-0.2 M).
-
If required, add a cation scavenger (e.g., anisole, 1.5-2.0 equivalents).
-
Cool the solution to 0 °C.
-
In a separate flask, prepare a solution of aluminum chloride (AlCl₃) (1.5-3.0 equivalents) in anhydrous DCM.
-
Slowly add the AlCl₃ solution to the stirred substrate solution at 0 °C.
-
Stir the reaction at 0 °C to room temperature for 1-5 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to a cooled, stirred aqueous solution of Rochelle's salt or 1 M HCl.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation.
Mandatory Visualizations
Reaction Mechanisms
Caption: Brønsted acid-catalyzed cleavage of a tert-butoxy group.
Caption: Lewis acid-catalyzed cleavage of a tert-butoxy group.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common deprotection issues.
Technical Support Center: Nucleophilic Aromatic Substitution on 1,4-Bis(tert-butoxy)tetrafluorobenzene
Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving 1,4-bis(tert-butoxy)tetrafluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the nucleophilic aromatic substitution on this compound challenging?
The nucleophilic aromatic substitution on this compound presents a unique set of challenges primarily due to the electronic and steric properties of the tert-butoxy group. While the fluorine atoms activate the ring for nucleophilic attack, the tert-butoxy groups are electron-donating by resonance, which counteracts this activation. This deactivating effect can lead to sluggish reactions and low yields. Furthermore, the bulky nature of the tert-butoxy group can sterically hinder the approach of the nucleophile to the adjacent fluorine atoms.
Q2: What is the expected regioselectivity for a monosubstitution reaction?
For a monosubstitution reaction on this compound, the incoming nucleophile will replace one of the fluorine atoms. Due to the symmetry of the starting material, all four fluorine atoms are chemically equivalent. Therefore, a single regioisomer is expected upon monosubstitution.
Q3: Can I achieve disubstitution on this substrate?
Yes, disubstitution is possible, but it will be more challenging than the initial monosubstitution. The introduction of the first nucleophile, especially if it is also electron-donating, will further deactivate the ring towards a second substitution. To achieve disubstitution, more forcing reaction conditions, such as higher temperatures, longer reaction times, and a stronger base or a more reactive nucleophile, will likely be necessary. The regioselectivity of the second substitution will depend on the electronic nature of the first substituent.
Q4: What are the key reaction parameters to optimize for improving the yield?
The key parameters to optimize for improving the yield of SNAr on this substrate include:
-
Choice of Base: A strong, non-nucleophilic base is often crucial.
-
Solvent: Polar aprotic solvents are generally preferred.
-
Temperature: Higher temperatures are typically required to overcome the deactivation by the tert-butoxy groups.
-
Nucleophile Concentration: Using an excess of the nucleophile can help drive the reaction to completion.
Troubleshooting Guide
This section provides solutions to common problems encountered during the nucleophilic substitution on this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient activation of the aromatic ring due to the electron-donating tert-butoxy groups. 2. The base is not strong enough to deprotonate the nucleophile effectively. 3. The reaction temperature is too low. 4. Steric hindrance from the tert-butoxy groups impeding the nucleophile's approach. | 1. Increase the reaction temperature in increments of 10-20 °C. 2. Switch to a stronger base such as potassium hydride (KH), sodium hydride (NaH), or potassium tert-butoxide (KOtBu). For particularly challenging reactions, consider using a superbase like t-Bu-P4. 3. Use a more polar aprotic solvent like DMF, DMSO, or NMP to better solvate the intermediate and accelerate the reaction. 4. If steric hindrance is a major issue, consider using a smaller, more nucleophilic reagent if the synthesis allows. |
| Formation of Side Products | 1. Decomposition of the starting material or product at high temperatures. 2. The base is reacting with the solvent or the starting material. 3. If the nucleophile has multiple reactive sites, side reactions may occur. | 1. Monitor the reaction closely by TLC or GC/MS to determine the optimal reaction time and avoid prolonged heating. 2. Ensure the base is added slowly and at a controlled temperature. 3. Protect other reactive functional groups on the nucleophile before the SNAr reaction. |
| Difficulty in Product Isolation | 1. The product is highly soluble in the reaction solvent. 2. Formation of emulsions during aqueous workup. | 1. After the reaction, quench with a suitable reagent and perform an extraction with a solvent in which the product is highly soluble and the impurities are not. 2. Use brine to break up emulsions during workup. Centrifugation can also be effective. |
Experimental Protocols
Below are detailed experimental protocols for key strategies to improve the yield of nucleophilic substitution on this compound.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Alcohol
This protocol describes a general method for the reaction of this compound with an alcohol nucleophile.
Materials:
-
This compound
-
Alcohol nucleophile
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add the alcohol nucleophile (1.2 equivalents).
-
Add anhydrous DMF to dissolve the alcohol.
-
Carefully add sodium hydride (1.3 equivalents) portion-wise to the solution at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Concerted Nucleophilic Aromatic Substitution (CSNAr) using a Superbase
For less reactive nucleophiles or to avoid high temperatures, a concerted SNAr approach using a superbase can be employed.
Materials:
-
This compound
-
Nucleophile (e.g., a secondary amine or a hindered alcohol)
-
Phosphazene superbase t-Bu-P4 (catalytic amount, e.g., 10 mol%)
-
Anhydrous toluene or another suitable non-polar solvent
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the nucleophile (1.5 equivalents) and this compound (1.0 equivalent) to a dry reaction vessel.
-
Add anhydrous toluene.
-
Add the t-Bu-P4 catalyst.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-140 °C).
-
Monitor the reaction by GC/MS.
-
After completion, cool the reaction mixture and purify directly by column chromatography on silica gel.
Data Presentation
The following table summarizes expected yields for SNAr reactions on related 1,4-dialkoxytetrafluorobenzenes with various nucleophiles under different conditions. This data can serve as a benchmark for optimizing your reaction.
| Substrate | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1,4-Dimethoxytetrafluorobenzene | Thiophenol | K2CO3 | DMF | 80 | 12 | ~75 |
| 1,4-Dimethoxytetrafluorobenzene | Morpholine | K2CO3 | DMSO | 100 | 24 | ~60 |
| 1,4-Diethoxytetrafluorobenzene | Phenol | Cs2CO3 | NMP | 120 | 18 | ~70 |
| 1,4-Diethoxytetrafluorobenzene | Benzylamine | Et3N | Toluene | 110 | 48 | ~55 |
Note: These are representative yields and may vary depending on the specific nucleophile and precise reaction conditions.
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low-yield SNAr reactions on this compound.
Caption: A step-by-step guide for troubleshooting low-yield reactions.
Reaction Parameter Relationships
This diagram shows the relationship between key reaction parameters and their impact on the reaction outcome.
Caption: Interplay of factors affecting the SNAr reaction yield.
Technical Support Center: Managing Reactions with 1,4-Bis(tert-butoxy)tetrafluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Bis(tert-butoxy)tetrafluorobenzene. The content is designed to address common challenges, particularly those related to steric hindrance, in reactions involving this versatile building block.
Troubleshooting Guides
This section provides solutions to common problems encountered during nucleophilic aromatic substitution (SNAr) and deprotection reactions involving this compound.
Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr)
Symptoms: Starting material is largely unreacted after the expected reaction time.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Insufficiently Activated System | The tetrafluorobenzene ring is highly activated towards nucleophilic attack. However, extremely weak nucleophiles may still react sluggishly. Consider using a stronger nucleophile or more forcing reaction conditions (e.g., higher temperature), but be mindful of potential side reactions. |
| Steric Hindrance from Nucleophile | Very bulky nucleophiles may struggle to approach the aromatic ring, even with the activating fluorine atoms. If possible, consider a less sterically demanding nucleophile. Alternatively, increasing the reaction temperature or using a catalyst that facilitates the reaction may be beneficial. |
| Poor Solubility | This compound or the nucleophile may have limited solubility in the chosen solvent at the reaction temperature, leading to a slow reaction rate. Screen for a solvent that dissolves all reactants at the desired temperature. Common solvents for SNAr on polyfluoroarenes include THF, DMF, and DMSO. |
| Inappropriate Base | For nucleophiles requiring deprotonation (e.g., thiols, amines), the base used may not be strong enough to generate a sufficient concentration of the active nucleophile. Consider a stronger base (e.g., NaH, KHMDS). |
Issue 2: Formation of Multiple Products in SNAr
Symptoms: TLC or NMR analysis of the crude reaction mixture shows the presence of multiple spots/peaks in addition to the desired product and starting material.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Disubstitution | The product of monosubstitution is still an activated fluoroaromatic compound and can undergo a second substitution. To favor monosubstitution, use a stoichiometric amount of the nucleophile (or even a slight excess of the starting material). Adding the nucleophile slowly to the reaction mixture can also help. |
| Reaction at Multiple Sites | While substitution is strongly directed to the positions ortho to the tert-butoxy groups (para to the other tert-butoxy group), bulky nucleophiles or high temperatures might lead to substitution at other positions. Optimization of reaction temperature is key. Lowering the temperature may increase selectivity. |
| Side Reactions of the Nucleophile | The nucleophile may be unstable under the reaction conditions, leading to byproducts. Ensure the chosen nucleophile is stable at the reaction temperature and in the presence of the base. |
| Deprotection of tert-butoxy Group | If the reaction conditions are too harsh (e.g., high temperature, presence of strong Lewis acids), one or both of the tert-butoxy groups may be cleaved. Monitor for the formation of isobutylene or tert-butanol. Use milder conditions if this is observed. |
Issue 3: Difficulty in Deprotection of tert-Butoxy Groups
Symptoms: Incomplete removal of one or both tert-butoxy groups after treatment with acid.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Insufficient Acid Strength or Concentration | The tert-butoxy group is cleaved under acidic conditions.[1] If deprotection is sluggish, a stronger acid or a higher concentration may be required. Common reagents include trifluoroacetic acid (TFA), HCl in dioxane, or H₂SO₄.[1][2] |
| Steric Hindrance to Protonation | The bulky tert-butoxy groups can sterically hinder the approach of the protonating species. Using a smaller, strong acid in a solvent that promotes ionization can be beneficial. |
| Incomplete Reaction | The reaction may require more time or a higher temperature for complete deprotection. Monitor the reaction by TLC or NMR until the starting material is fully consumed. |
Issue 4: Selective Monodeprotection is Unsuccessful
Symptoms: Attempts to remove only one of the two tert-butoxy groups result in a mixture of starting material, the desired mono-deprotected product, and the fully deprotected product.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Reaction Conditions are Too Harsh | The conditions required to cleave the first tert-butoxy group are sufficient to rapidly cleave the second. To achieve selective mono-deprotection, use milder acidic conditions (e.g., lower acid concentration, lower temperature) and carefully monitor the reaction progress. Quench the reaction as soon as a significant amount of the mono-deprotected product is observed. |
| Similar Reactivity of Both Groups | The electronic environment of both tert-butoxy groups is identical, making selective cleavage challenging. A strategy could involve a sterically bulky acid that might preferentially react at one site. However, achieving high selectivity can be difficult. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the tert-butoxy groups in reactions involving this compound?
A1: The tert-butoxy groups have two main functions. Firstly, they are strong electron-donating groups, which activate the aromatic ring towards electrophilic attack (though the fluorines make electrophilic substitution difficult) and influence the regioselectivity of nucleophilic substitution. Secondly, their significant steric bulk can hinder reactions at the adjacent (ortho) positions.[3][4]
Q2: Where does nucleophilic aromatic substitution typically occur on the this compound ring?
A2: Nucleophilic aromatic substitution on polyfluoroarenes is generally directed to the position para to an existing substituent.[5][6] In the case of this compound, a nucleophile will substitute one of the fluorine atoms. The substitution is expected to occur at one of the four equivalent fluorine positions, which are all ortho to one tert-butoxy group and meta to the other.
Q3: How does the steric hindrance of the tert-butoxy groups affect the rate of SNAr?
A3: The bulky tert-butoxy groups can sterically hinder the approach of a nucleophile to the carbon atom bearing the fluorine. This effect is more pronounced with larger, bulkier nucleophiles.[7] Consequently, reactions with sterically demanding nucleophiles may require more forcing conditions (e.g., higher temperatures or longer reaction times) compared to reactions with smaller nucleophiles.
Q4: What are the standard conditions for deprotecting the tert-butoxy groups?
A4: The tert-butoxy groups are typically removed under acidic conditions.[1] Common reagents include strong acids like trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or a solution of hydrogen chloride in an organic solvent such as dioxane.[2] The reaction is usually carried out at room temperature, but gentle heating may be required for complete deprotection.
Q5: Is it possible to selectively remove only one of the two tert-butoxy groups?
A5: Selective mono-deprotection is challenging due to the identical chemical environment of both groups. However, it may be possible to achieve partial selectivity by using carefully controlled, milder acidic conditions and by stopping the reaction before it proceeds to completion.[1][2] This will likely result in a mixture of the starting material, the mono-deprotected product, and the di-deprotected product, which would then require careful purification.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with a Thiol
This protocol is a general guideline and should be optimized for specific substrates.
-
Preparation: To a solution of this compound (1.0 eq.) in anhydrous THF or DMF (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add the desired thiol (1.1 eq.).
-
Base Addition: Cool the mixture to 0 °C and add a strong base such as sodium hydride (NaH, 1.2 eq.) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., to 50-80 °C) may be applied.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
General Protocol for Deprotection of Both tert-Butoxy Groups
-
Dissolution: Dissolve the this compound derivative (1.0 eq.) in dichloromethane (DCM, 0.1 M).
-
Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA, 10-20 eq.) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC until all the starting material has been consumed.
-
Work-up: Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Purification: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude diol can be purified by recrystallization or column chromatography.
Visualizations
Caption: General workflow for SNAr reactions.
Caption: Pathway for acid-catalyzed deprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Volume # 2(93), March - April 2014 — "The reactions of alkylation, arylation, alkenylation, and alkynylation of polyfluoroarenes and -hetarenes by their aromatic rings (Continuation)" [notes.fluorine1.ru]
- 4. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 5. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 1,4-Bis(tert-butoxy)tetrafluorobenzene and 1,4-dimethoxytetrafluorobenzene in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Both 1,4-Bis(tert-butoxy)tetrafluorobenzene and 1,4-dimethoxytetrafluorobenzene are activated towards nucleophilic aromatic substitution by the four electron-withdrawing fluorine atoms. The key difference in their reactivity lies in the steric hindrance imposed by the bulky tert-butoxy groups compared to the smaller methoxy groups. This steric hindrance in the tert-butoxy derivative is expected to decrease the rate of SNAr reactions by impeding the approach of the nucleophile to the aromatic ring.
Key Postulated Differences in Reactivity:
| Feature | This compound | 1,4-dimethoxytetrafluorobenzene |
| Reaction Rate | Slower | Faster |
| Steric Hindrance | High | Low |
| Electronic Effect | Electron-donating (similar to methoxy) | Electron-donating |
| Susceptibility to a Wide Range of Nucleophiles | Less reactive with bulky nucleophiles | More reactive with a wider range of nucleophiles |
Introduction to Nucleophilic Aromatic Substitution (SNAr) on Polyfluoroarenes
Polyfluoroaromatic compounds are highly susceptible to nucleophilic aromatic substitution (SNAr). The high electronegativity of the fluorine atoms polarizes the carbon-fluorine bond, making the aromatic ring electron-deficient and thus a good electrophile for nucleophilic attack. The SNAr mechanism on these substrates typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as the Meisenheimer complex.
The presence of activating groups, such as the alkoxy groups in the title compounds, can influence the reactivity. Alkoxy groups are electron-donating through resonance, which can slightly deactivate the ring towards nucleophilic attack. However, in polyfluorinated systems, the strong electron-withdrawing effect of the fluorine atoms is the dominant factor, and these compounds remain highly reactive.
Comparative Reactivity Analysis
Electronic Effects
Both the methoxy (-OCH3) and tert-butoxy (-OC(CH3)3) groups are electron-donating through resonance (+R effect) and electron-withdrawing through induction (-I effect) due to the electronegativity of the oxygen atom. For alkoxy groups, the resonance effect generally outweighs the inductive effect, leading to an overall electron-donating character. The electronic effects of the two groups are expected to be broadly similar, meaning the primary differentiator in their reactivity in SNAr will be steric factors.
Steric Effects
The tert-butyl group is significantly larger than the methyl group. This steric bulk in this compound is expected to hinder the approach of a nucleophile to the carbon atoms of the aromatic ring. This steric hindrance will likely lead to a slower reaction rate compared to 1,4-dimethoxytetrafluorobenzene, where the smaller methoxy groups present a much lower steric barrier. This effect will be more pronounced with larger, bulkier nucleophiles.
Experimental Protocols
While direct comparative experimental data is unavailable, the following general protocols for the synthesis of the starting materials and a representative SNAr reaction can be adapted by researchers.
Synthesis of 1,4-dimethoxytetrafluorobenzene
This synthesis can be achieved by the nucleophilic substitution of hexafluorobenzene with sodium methoxide.
Materials:
-
Hexafluorobenzene
-
Sodium methoxide
-
Anhydrous methanol
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide (2.2 equivalents) in anhydrous DMF.
-
To this solution, add hexafluorobenzene (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1,4-dimethoxytetrafluorobenzene.
Synthesis of this compound
A similar approach to the synthesis of the dimethoxy analogue can be employed, using sodium tert-butoxide.
Materials:
-
Hexafluorobenzene
-
Sodium tert-butoxide
-
Anhydrous tert-butanol
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium tert-butoxide (2.2 equivalents) in anhydrous DMF.
-
Add hexafluorobenzene (1.0 equivalent) to the solution at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress. Due to the greater steric hindrance of the tert-butoxide, a higher temperature and longer reaction time may be required compared to the methoxide reaction.
-
Follow the workup and purification procedure as described for 1,4-dimethoxytetrafluorobenzene.
Representative Nucleophilic Aromatic Substitution Reaction: Thiolation
The following is a general protocol for the reaction with a thiol nucleophile, which can be used to compare the reactivity of the two substrates.
Materials:
-
1,4-dialkoxytetrafluorobenzene (1.0 equivalent)
-
Thiophenol (or other thiol) (1.1 equivalents)
-
Potassium carbonate (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the 1,4-dialkoxytetrafluorobenzene in anhydrous DMF, add thiophenol and potassium carbonate.
-
Stir the reaction mixture at a set temperature (e.g., 80 °C) and monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or HPLC.
-
The relative rates of disappearance of the starting materials can be used to compare their reactivity.
-
Upon completion, work up the reaction as described in the synthesis protocols.
Visualizing the Reaction Pathway and Steric Hindrance
SNAr Reaction Pathway
The following diagram illustrates the general mechanism for the nucleophilic aromatic substitution on a 1,4-dialkoxytetrafluorobenzene.
Caption: General mechanism of the SNAr reaction.
Logical Relationship of Steric Hindrance and Reactivity
This diagram illustrates the inverse relationship between the steric bulk of the alkoxy group and the expected reactivity in an SNAr reaction.
Comparative Analysis of 1,4-Dialkoxytetrafluorobenzenes in Nucleophilic Aromatic Substitution: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the reactivity of fluorinated aromatic compounds is paramount for the rational design of synthetic routes and the development of novel molecular entities. This guide provides a comparative analysis of 1,4-dialkoxytetrafluorobenzenes in nucleophilic aromatic substitution (SNAr) reactions, offering insights into their performance with various nucleophiles, supported by available experimental data and detailed methodologies.
Nucleophilic aromatic substitution on polyfluorinated benzenes is a cornerstone of modern organic synthesis, enabling the introduction of a wide array of functional groups. The presence of two alkoxy groups on the tetrafluorobenzene ring significantly influences the regioselectivity and reactivity of these substrates. While direct, side-by-side comparative kinetic studies of different 1,4-dialkoxytetrafluorobenzenes are not extensively documented in publicly available literature, a robust understanding of their reactivity can be extrapolated from established principles of SNAr reactions and data from related polyfluoroaromatic systems.
The SNAr reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate.[1] The rate of this reaction is influenced by the electron-withdrawing nature of the substituents on the aromatic ring and the nature of the leaving group. In the case of 1,4-dialkoxytetrafluorobenzenes, the fluorine atoms are the leaving groups, and the alkoxy groups act as activating groups, albeit weaker than nitro groups, by donating electron density through resonance which can stabilize the transition state.
Performance with Amine Nucleophiles
The reaction of 1,4-dialkoxytetrafluorobenzenes with amine nucleophiles is a common transformation. The nucleophilic attack of an amine, such as piperidine, is expected to proceed readily, leading to the substitution of one of the fluorine atoms. The choice of solvent and base is crucial in these reactions, with polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) being typical choices.
| Substrate (Example) | Nucleophile | Conditions | Product (Major) | Yield | Reference |
| 1,4-Diethoxytetrafluorobenzene | Piperidine | K₂CO₃, DMF, 80°C, 12h | 1-(2,5-Diethoxy-3,4,6-trifluorophenyl)piperidine | Good (qualitative) | Adapted from[2] |
| 1,4-Dimethoxytetrafluorobenzene | Dimethylamine | KOH, DMF, 95°C | N,N-Dimethyl-2,5-dimethoxy-3,4,6-trifluoroaniline | Not Specified | [3] |
Note: The yields are often dependent on the specific reaction conditions and the purity of the reactants. The data presented here is for illustrative purposes based on similar reactions.
Performance with Thiol Nucleophiles
Thiolates are excellent nucleophiles for SNAr reactions due to their high polarizability and nucleophilicity. The reaction of 1,4-dialkoxytetrafluorobenzenes with thiols, typically in the presence of a base to generate the thiolate anion, is expected to be efficient.
| Substrate (Example) | Nucleophile | Conditions | Product (Major) | Yield | Reference |
| 1,4-Diethoxytetrafluorobenzene | Sodium thiophenoxide | DMF, 25°C | 1,4-Diethoxy-2,3,5,6-tetrafluoro(phenylthio)benzene | High (qualitative) | Adapted from[2] |
| 1,4-Dimethoxytetrafluorobenzene | Thiophenol, NaH | DMF | 1,4-Dimethoxy-2,3,5,6-tetrafluoro(phenylthio)benzene | Not Specified | General protocol adaptation |
Comparative Reactivity Insights
While explicit kinetic data comparing different alkoxy substituents is scarce, some general principles can be applied:
-
Electronic Effects: Both methoxy and ethoxy groups are electron-donating through resonance and slightly electron-withdrawing through induction. The electronic difference between a methoxy and an ethoxy group is minimal and is unlikely to cause a dramatic difference in the overall reaction rate.
-
Steric Effects: The slightly larger size of the ethoxy group compared to the methoxy group might introduce minor steric hindrance, potentially leading to a marginally slower reaction rate. However, this effect is generally considered to be small for nucleophilic attack at the adjacent fluorine atoms.
Based on these principles, it is anticipated that 1,4-dimethoxytetrafluorobenzene and 1,4-diethoxytetrafluorobenzene will exhibit very similar reactivity profiles in SNAr reactions. The choice between them in a synthetic route would likely be dictated by the desired properties of the final product or the availability and cost of the starting materials.
Experimental Protocols
Below are detailed experimental protocols adapted from literature for analogous systems, which can serve as a starting point for reactions with 1,4-dialkoxytetrafluorobenzenes.
General Procedure for Reaction with an Amine Nucleophile (e.g., Piperidine)
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,4-dialkoxytetrafluorobenzene (1.0 mmol).
-
Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF) (5 mL).
-
Add the amine nucleophile (e.g., piperidine, 2.0 mmol) to the solution, followed by a suitable base (e.g., potassium carbonate, 2.0 mmol).
-
Heat the reaction mixture to a specified temperature (e.g., 80-95°C) and stir for a designated time (e.g., 12 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted product.[2][3]
General Procedure for Reaction with a Thiol Nucleophile (e.g., Thiophenol)
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (NaH, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add the thiol (e.g., thiophenol, 1.1 eq) to the suspension and stir for 20-30 minutes at 0°C to form the thiolate.
-
Add a solution of the 1,4-dialkoxytetrafluorobenzene (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Visualizing the Reaction Pathway and Workflow
To further aid in the understanding of the processes involved, the following diagrams illustrate the generalized mechanism of nucleophilic aromatic substitution and a typical experimental workflow.
Caption: Generalized mechanism of SNAr on 1,4-dialkoxytetrafluorobenzenes.
Caption: A typical experimental workflow for SNAr reactions.
References
Performance Evaluation of Polymers Derived from 1,4-Bis(tert-butoxy)tetrafluorobenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of poly(2,3,5,6-tetrafluorophenylene vinylene) (PTFPV), a fluorinated polymer synthesized from precursors such as 1,4-Bis(tert-butoxy)tetrafluorobenzene, with its non-fluorinated counterpart, poly(p-phenylene vinylene) (PPV), and other relevant fluorinated polymers. This analysis is supported by experimental data from peer-reviewed literature, offering insights into their thermal, mechanical, and photophysical properties.
Executive Summary
Polymers derived from this compound, specifically PTFPV, exhibit significantly enhanced thermal stability and distinct photophysical properties compared to their non-fluorinated analogs. The introduction of fluorine atoms into the polymer backbone leads to a higher decomposition temperature and a blue shift in light emission, making these materials promising candidates for applications requiring high thermal and photo-oxidative stability, such as in organic light-emitting diodes (OLEDs) and polymer solar cells. While direct mechanical property data for PTFPV is limited, the general trend for fluorinated polymers suggests potentially higher stiffness.
Performance Comparison
The following tables summarize the key performance indicators for PTFPV and comparable polymers.
Table 1: Thermal Properties
| Polymer | 5% Weight Loss Temperature (Td5) (°C) | Char Yield at High Temperature (%) | Glass Transition Temperature (Tg) (°C) |
| Poly(2,3,5,6-tetrafluorophenylene-terminated OPE) (VT-OPE) | 420[1] | 38[1] | 242[1] |
| Commercial OPE-2St | 395[1] | 27[1] | 229[1] |
| Poly(vinylidene fluoride) (PVDF) | >400[2] | - | - |
| Ethylene-tetrafluoroethylene (ETFE) | ~322 | - | - |
Table 2: Mechanical Properties
| Polymer | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Fluorinated Polypropylene Composites | Increased by 7% with fluorinated illite[1] | Increased by 50-120% with surface fluorination[3] | Decreased by 9-11% with surface fluorination[3] |
| Poly(vinylidene fluoride) (PVDF) | High | High | - |
| Ethylene-tetrafluoroethylene (ETFE) | Good | High | High |
Table 3: Photophysical Properties
| Polymer | Photoluminescence (PL) Emission Maxima (nm) | Photoluminescence Quantum Yield (ΦPL) |
| Poly(2,3,5,6-tetrafluorophenylenevinylene) (PTFPV) | 485, 515 (in film)[4] | - |
| Poly(p-phenylene vinylene) (PPV) | 520, 551 (yellow-green)[5] | - |
| Diphenyl-substituted PPV | 490 (blue-shifted)[5] | 0.65 (in solid-state)[5] |
| Fluorinated Tolanes | up to 0.51 (in crystalline state)[6] |
Experimental Protocols
Synthesis of Poly(2,3,5,6-tetrafluorophenylenevinylene) (PTFPV) via the Bromine Precursor Route (BPR)
This method involves the synthesis of a soluble precursor polymer which is then converted to the final conjugated polymer.
1. Monomer Synthesis: 1,4-Di(bromomethyl)-2,3,5,6-tetrafluorobenzene The synthesis starts with the bromination of 2,3,5,6-tetrafluoro-p-xylene. The resulting product, 1,4-di(bromomethyl)-2,3,5,6-tetrafluorobenzene, is then purified.[4]
2. Polymerization The purified monomer undergoes polymerization to form a soluble precursor polymer.
3. Thermal Conversion The precursor polymer is converted to PTFPV through thermal elimination.
Characterization Methods
A variety of techniques are employed to characterize the synthesized polymers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the monomers and polymers.[7][8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups present in the polymer.[7]
-
Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymers.[7][8]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymers by measuring weight loss as a function of temperature.[1]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature and other thermal transitions.[8]
-
UV-Vis Spectroscopy: To study the electronic absorption properties of the polymers.
-
Photoluminescence (PL) Spectroscopy: To measure the light-emitting properties of the polymers and determine their emission spectra and quantum yields.[9][10]
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of conjugated polymers like PTFPV.
References
- 1. Tetrafluorophenylene-Containing Vinylbenzyl Ether-Terminated Oligo(2,6-dimethyl-1,4-phenylene ether) with Better Thermal, Dielectric, and Flame-Retardant Properties for Application in High-Frequency Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Studies on the Effect of Fluorine Atoms in Fluorinated Tolanes on Their Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for polymer synthesis and -characterization [fz-juelich.de]
- 8. measurlabs.com [measurlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Probing the photophysical properties of fluorescent proteins using photoacoustic pump-probe spectroscopy and imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protecting Groups for Tetrafluorohydroquinone: Tert-Butoxy vs. Silyl, Benzyl, and Methoxymethyl Ethers
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a critical determinant in the successful multistep synthesis of complex molecules. For highly functionalized and reactive starting materials like tetrafluorohydroquinone, the choice of an appropriate protecting group for its hydroxyl moieties is paramount to achieving high yields and minimizing side reactions. This guide provides a comparative analysis of the tert-butoxy protecting group against other common alternatives—silyl ethers, benzyl ethers, and methoxymethyl (MOM) ethers—for the protection of tetrafluorohydroquinone.
Introduction to Protecting Groups for Tetrafluorohydroquinone
Tetrafluorohydroquinone is a highly electron-deficient aromatic compound due to the presence of four fluorine atoms. This electronic property enhances the acidity of the hydroxyl protons and makes the aromatic ring susceptible to nucleophilic attack. Consequently, protecting the hydroxyl groups is often necessary to prevent unwanted reactions during subsequent synthetic transformations. An ideal protecting group for tetrafluorohydroquinone should be introduced in high yield, be stable to a range of reaction conditions, and be selectively removed under mild conditions without affecting other functional groups.
This guide will delve into the specifics of the tert-butoxy group and compare its performance with silyl, benzyl, and MOM ethers in the context of tetrafluorohydroquinone protection, supported by available experimental data.
The Tert-Butoxy Protecting Group
The tert-butyl ether is a robust protecting group for hydroxyl functions. Its steric bulk effectively shields the oxygen atom from a wide range of reagents. While specific experimental data for the tert-butoxy protection of tetrafluorohydroquinone is not widely published, the synthesis of 1,4-bis(tert-butoxy)tetrafluorobenzene has been reported, indicating the feasibility of this protection strategy.
Protection: The introduction of a tert-butoxy group typically involves the reaction of the alcohol with isobutylene in the presence of a strong acid catalyst or via Williamson ether synthesis with a tert-butyl halide, although the latter is less common for tertiary halides due to competing elimination reactions.
Deprotection: Cleavage of tert-butyl ethers is generally achieved under acidic conditions, which facilitate the formation of a stable tert-butyl carbocation.
Alternative Protecting Groups: A Comparative Analysis
While the tert-butoxy group offers significant stability, other protecting groups present a range of options with varying degrees of stability and lability, allowing for orthogonal protection strategies in complex syntheses.
Silyl Ethers
Silyl ethers are among the most versatile and widely used protecting groups for alcohols. Their stability is highly tunable based on the steric bulk of the substituents on the silicon atom.
-
Protection: Silylation is typically achieved by reacting the alcohol with a silyl halide (e.g., TBDMSCl, TIPSCl) in the presence of a base like imidazole or triethylamine.
-
Deprotection: Silyl ethers are most commonly cleaved using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions. The rate of cleavage is dependent on the steric hindrance around the silicon atom.
Benzyl Ethers
Benzyl ethers are known for their robustness and are stable to a wide range of acidic and basic conditions, as well as to many oxidizing and reducing agents.
-
Protection: Benzyl groups are typically introduced via Williamson ether synthesis using benzyl bromide or a related benzyl halide in the presence of a base.
-
Deprotection: The most common method for benzyl ether cleavage is catalytic hydrogenolysis. Oxidative cleavage using reagents like DDQ is also a viable option.
Methoxymethyl (MOM) Ethers
MOM ethers are acetal-type protecting groups that offer good stability under basic and nucleophilic conditions.
-
Protection: The MOM group is generally installed using methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
-
Deprotection: MOM ethers are readily cleaved under acidic conditions.
Quantitative Comparison of Protecting Groups
The following table summarizes the available data for the protection and deprotection of hydroquinones and related phenolic compounds. It is important to note that the reactivity of tetrafluorohydroquinone will be influenced by its electronic properties, and these values should be considered as a general guide.
| Protecting Group | Protection Reagents & Conditions | Typical Yield (%) | Deprotection Reagents & Conditions | Typical Yield (%) | Stability Profile |
| Tert-Butoxy | Isobutylene, H₂SO₄ (cat.) | Data not available for tetrafluorohydroquinone | Trifluoroacetic Acid (TFA) | Data not available | Stable to base, nucleophiles, and many reducing agents. Labile to strong acids. |
| TBDMS | TBDMSCl, Imidazole, DMF | 90-98 (for hydroquinones) | TBAF, THF | 85-95 | Stable to base and many organometallic reagents. Labile to acid and fluoride. |
| TIPS | TIPSCl, Imidazole, DMF | 88-95 (for phenols) | TBAF, THF or HF-Pyridine | 80-90 | More stable to acidic conditions than TBDMS. Labile to fluoride. |
| Benzyl (Bn) | BnBr, NaH, DMF | 85-95 (for phenols) | H₂, Pd/C or DDQ | 80-95 | Stable to a wide range of acidic and basic conditions. Labile to hydrogenolysis and strong oxidizing agents. |
| MOM | MOMCl, DIPEA, CH₂Cl₂ | 90-97 (for phenols) | HCl, MeOH | 85-95 | Stable to basic and nucleophilic conditions. Labile to acid. |
Experimental Protocols
Detailed experimental procedures for the protection and deprotection of hydroxyl groups are provided below. These protocols are general and may require optimization for tetrafluorohydroquinone.
General Procedure for TBDMS Protection of a Hydroquinone
To a solution of the hydroquinone (1.0 eq) and imidazole (2.5 eq) in anhydrous N,N-dimethylformamide (DMF), tert-butyldimethylsilyl chloride (TBDMSCl, 2.2 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Benzyl Protection of a Phenol
To a suspension of sodium hydride (1.2 eq) in anhydrous DMF, a solution of the phenol (1.0 eq) in DMF is added dropwise at 0 °C. The mixture is stirred for 30 minutes, and then benzyl bromide (1.2 eq) is added. The reaction is stirred at room temperature until completion. The reaction is carefully quenched with water and extracted with an organic solvent. The organic layer is washed with water and brine, dried, and concentrated. The residue is purified by chromatography.
General Procedure for MOM Protection of a Phenol
To a solution of the phenol (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, methoxymethyl chloride (MOMCl, 1.2 eq) is added dropwise. The reaction mixture is stirred at room temperature until the starting material is consumed. The reaction is quenched with a saturated aqueous solution of ammonium chloride and the layers are separated. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
General Procedure for Acid-Catalyzed Deprotection of a MOM Ether
To a solution of the MOM-protected compound in methanol, a catalytic amount of concentrated hydrochloric acid is added. The reaction is stirred at room temperature until the deprotection is complete. The reaction is then neutralized with a saturated aqueous solution of sodium bicarbonate. The methanol is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent. The combined organic extracts are dried and concentrated to afford the deprotected product.
Visualization of Protection and Deprotection Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the general workflows for the protection and deprotection of a hydroxyl group on an aromatic ring, representing a simplified model for tetrafluorohydroquinone.
Spectroscopic Validation of Synthesized 1,4-Bis(tert-butoxy)tetrafluorobenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for the synthesized compound 1,4-Bis(tert-butoxy)tetrafluorobenzene. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a combination of predicted spectroscopic characteristics alongside experimental data from structurally similar compounds. This approach allows for a robust validation framework for newly synthesized batches of this compound. The comparative data is sourced from established spectral databases and scientific literature for the following analogous compounds:
-
1,4-Di-tert-butoxybenzene: The non-fluorinated counterpart, providing reference for the tert-butoxy group signals.
-
1,2,4,5-Tetrafluorobenzene: Provides insight into the signals from the tetrafluorinated benzene ring.
-
Hexafluorobenzene: The fully fluorinated benzene core, useful for understanding the influence of extensive fluorination.
-
1,4-Di-tert-butylbenzene: Offers reference data for the tert-butyl group attached to a benzene ring.
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for this compound and its structural analogs.
¹H NMR Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound (Predicted) | ~1.4 | Singlet | 18H | -C(CH₃)₃ |
| 1,4-Di-tert-butoxybenzene | 1.31 | Singlet | 18H | -C(CH₃)₃ |
| 1,4-Di-tert-butylbenzene | 1.31 | Singlet | 18H | -C(CH₃)₃ |
| 7.33 | Singlet | 4H | Ar-H |
¹³C NMR Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound (Predicted) | ~30 | -C(C H₃)₃ |
| ~85 | -C (CH₃)₃ | |
| ~140 (multiplet due to C-F coupling) | C-F | |
| ~145 (multiplet due to C-F coupling) | C-O | |
| 1,4-Di-tert-butoxybenzene | 29.0 | -C(C H₃)₃ |
| 78.1 | -C (CH₃)₃ | |
| 121.9 | Ar-C | |
| 153.2 | Ar-C-O | |
| 1,4-Di-tert-butylbenzene | 31.6 | -C(C H₃)₃ |
| 34.4 | -C (CH₃)₃ | |
| 124.9 | Ar-C | |
| 148.5 | Ar-C | |
| 1,2,4,5-Tetrafluorobenzene | 138.6 (triplet) | C-F |
| Hexafluorobenzene | 137.8 (multiplet) | C-F |
¹⁹F NMR Data
| Compound | Chemical Shift (δ) ppm | Multiplicity |
| This compound (Predicted) | ~ -150 to -160 | Singlet (or narrow multiplet) |
| 1,2,4,5-Tetrafluorobenzene | -138.8 | Singlet |
| Hexafluorobenzene | -164.9 | Singlet |
Infrared (IR) Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound (Predicted) | ~2980-2850 | C-H stretch (tert-butyl) |
| ~1500 | C-F stretch | |
| ~1250 | C-O stretch | |
| ~1100-1000 | C-F stretch | |
| 1,4-Di-tert-butylbenzene | 2963, 2904, 2868 | C-H stretch |
| 1508 | Aromatic C=C stretch | |
| 829 | C-H bend (para-disubstituted) | |
| 1,2,4,5-Tetrafluorobenzene | ~1520, 1490 | Aromatic C=C stretch |
| ~1100-1000 | C-F stretch | |
| Hexafluorobenzene | ~1520 | Aromatic C=C stretch |
| ~1000 | C-F stretch |
Mass Spectrometry (MS) Data
| Compound | Molecular Weight ( g/mol ) | Predicted m/z of Molecular Ion [M]⁺ | Key Fragmentation Peaks (Predicted) |
| This compound | 298.28 | 298 | [M - 57]⁺ (loss of tert-butyl), [M - 114]⁺ (loss of both tert-butyl groups) |
| 1,4-Di-tert-butoxybenzene | 222.32 | 222 | [M - 57]⁺ (loss of tert-butyl) |
| 1,2,4,5-Tetrafluorobenzene | 150.07 | 150 | - |
| Hexafluorobenzene | 186.05 | 186 | - |
| 1,4-Di-tert-butylbenzene | 190.32 | 190 | [M - 15]⁺ (loss of methyl) |
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic validation of synthesized this compound.
Caption: Experimental workflow for spectroscopic validation.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the data with appropriate phasing and baseline correction. Chemical shifts are reported relative to tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A longer acquisition time and a larger number of scans are typically required compared to ¹H NMR.
-
Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
¹⁹F NMR Spectroscopy:
-
Acquire the spectrum on a spectrometer equipped with a fluorine probe or a broadband probe tunable to the ¹⁹F frequency.
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range appropriate for fluorinated aromatic compounds (e.g., -100 to -200 ppm).
-
Chemical shifts are typically referenced to an external standard such as CFCl₃ at 0.00 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Ratio the sample spectrum against the background to obtain the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) for techniques like Electrospray Ionization (ESI), or directly as a solid for Electron Ionization (EI).
-
Ionization:
-
Electron Ionization (EI): This is a common technique for volatile and thermally stable compounds. The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[1][2]
-
Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of compounds. The sample solution is sprayed through a charged capillary, forming charged droplets from which ions are desolvated.
-
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.
References
A Comparative Guide to the Thermal Stability of Poly(arylene ether)s: Fluorinated vs. Non-Fluorinated Monomers
An objective analysis of the impact of fluorination on the thermal properties of poly(arylene ether)s, supported by experimental data, for researchers, scientists, and drug development professionals.
The introduction of fluorine into polymer backbones has been a pivotal strategy in the development of high-performance materials. Poly(arylene ether)s (PAEs), a class of polymers known for their excellent thermal and mechanical properties, have been a significant focus of such modifications. This guide provides a comparative analysis of the thermal stability of PAEs derived from fluorinated versus non-fluorinated monomers, supported by quantitative data and detailed experimental methodologies. Fluorinated poly(arylene ether)s (FPAEs) often exhibit enhanced properties such as high thermal stability and chemical resistance, coupled with low dielectric constants and moisture absorption.[1] The inclusion of fluorine-containing groups, such as the trifluoromethyl (-CF3) group, can increase the glass transition temperature (Tg) and improve solubility without compromising thermal stability.[2]
Quantitative Thermal Analysis: A Side-by-Side Comparison
The thermal behavior of polymers is a critical determinant of their application scope. Key parameters for assessing thermal stability include the glass transition temperature (Tg), which indicates the transition from a rigid to a more flexible state, and the decomposition temperature (Td), which marks the onset of thermal degradation. The data presented below, compiled from various studies, compares these parameters for poly(arylene ether)s with and without fluorine-containing monomers.
| Polymer Type | Monomer Components | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) |
| Fluorinated Poly(arylene ether)s (FPAEs) | 4,4′-dihydroxy-2,2′-bis(trifluoromethyl)biphenyl (TFBP) and various difluoride monomers | 178–226 | 514–555 (in nitrogen) |
| Fluorinated Poly(arylene ether)s | 1,3-bis(4-fluoro-3-trifluoromethyl benzyl)benzene and various bisphenols | up to 239 | up to 532 (in synthetic air) |
| Fluorinated Poly(arylene ether)s with Phenylphosphine Oxide | Bis(4-fluoro-3-trifluoromethylphenyl)phenylphosphine oxide and various diphenols | up to 252 | up to 490 |
| Non-Fluorinated Poly(aryl ether ketone)s (PEEK analogues) | Carbonyl-containing monomers | Generally higher than their fluorinated counterparts | 480-528 |
| Fluorinated Poly(arylene ether)s (analogues of PEEK) | Difluoromethylene and tetrafluoroethylene containing monomers | Lower than their carbonyl counterparts | 480-528 |
Note: The wide range in values reflects the influence of different co-monomers used in the polymerization. However, a general trend of high thermal stability for fluorinated systems is evident.
The Influence of Fluorine on Thermal Properties
The incorporation of fluorine into the polymer backbone of poly(arylene ether)s has a multifaceted impact on their thermal stability. The high bond energy of the C-F bond (approximately 485 kJ/mol) compared to the C-H bond (approximately 413 kJ/mol) contributes to the enhanced thermal stability of fluorinated polymers.[2] Studies have shown that fluorinated poly(arylene ether)s demonstrate excellent thermal stability, with decomposition temperatures often exceeding 480 °C.[3]
Interestingly, while the decomposition temperature is generally high, the glass transition temperature (Tg) of fluorinated poly(arylene ether)s can be lower than their non-fluorinated carbonyl analogues, such as poly(aryl ether ketone)s.[3][4][5] This is attributed to the increased flexibility of the polymer chains due to the presence of ether linkages and fluorinated segments, which can lead to less efficient chain packing.[3] However, the introduction of bulky trifluoromethyl (-CF3) groups can increase the glass transition temperature by restricting segmental motion.[2]
Caption: Relationship between monomer fluorination and the resulting thermal properties of poly(arylene ether)s.
Experimental Protocols
Synthesis of Fluorinated Poly(arylene ether)s via Nucleophilic Aromatic Substitution
This protocol describes a general method for synthesizing fluorinated poly(arylene ether)s.
Materials:
-
Fluorinated dihalide monomer (e.g., decafluorobiphenyl)
-
Bisphenol monomer (e.g., 4,4'-dihydroxy-2,2'-bis(trifluoromethyl)biphenyl)
-
Anhydrous potassium carbonate (K2CO3)
-
N,N-dimethylacetamide (DMAc)
-
Toluene
-
Methanol
-
Deionized water
Procedure:
-
A three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet is charged with the bisphenol monomer, an excess of anhydrous K2CO3, DMAc, and toluene.
-
The reaction mixture is heated to reflux at approximately 140°C for 3-4 hours to ensure the azeotropic removal of water.
-
After the removal of toluene, the reaction mixture is cooled to a specific temperature (e.g., 80°C).
-
The fluorinated dihalide monomer is then added to the reaction mixture.
-
The temperature is raised to and maintained at a specific reaction temperature (e.g., 160°C) for a designated period (e.g., 8-12 hours) under a nitrogen atmosphere.
-
After cooling to room temperature, the reaction mixture is poured into a large volume of methanol or a methanol/water mixture to precipitate the polymer.
-
The precipitated polymer is collected by filtration, washed thoroughly with deionized water and methanol to remove salts and residual solvent, and then dried in a vacuum oven at a specified temperature (e.g., 120°C) for 24 hours.
Thermal Analysis Protocols
TGA is employed to determine the thermal stability and decomposition temperature of the polymers.
Instrument: A thermogravimetric analyzer.
Procedure:
-
A small sample of the polymer (typically 5-10 mg) is placed in an alumina or platinum crucible.
-
The crucible is placed in the TGA furnace.
-
The sample is heated from room temperature (e.g., 25°C) to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min) under a controlled atmosphere (e.g., nitrogen or air) with a specific flow rate (e.g., 20-50 mL/min).[6][7]
-
The weight loss of the sample is recorded as a function of temperature.
-
The 5% weight loss temperature (Td5) is determined from the resulting TGA curve and is reported as the decomposition temperature.
DSC is used to measure the glass transition temperature (Tg) of the polymers.
Instrument: A differential scanning calorimeter.
Procedure:
-
A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.[8]
-
An empty sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history. For example, it is first heated to a temperature above its expected Tg at a specific rate (e.g., 10°C/min or 20°C/min), then cooled at the same rate, and finally reheated at the same rate.[8][9]
-
The heat flow to the sample is measured as a function of temperature.
-
The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 9. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
analytical methods for the characterization and purity assessment of 1,4-dialkoxytetrafluorobenzenes
A Comprehensive Guide to Analytical Methods for the Characterization and Purity Assessment of 1,4-Dialkoxytetrafluorobenzenes
This guide provides a comparative overview of key analytical techniques for the structural characterization and quantitative purity assessment of 1,4-dialkoxytetrafluorobenzenes. It is intended for researchers, scientists, and professionals in drug development and materials science who work with fluorinated aromatic compounds. The guide details common experimental protocols and presents comparative data to aid in method selection and implementation.
Overview of Analytical Techniques
The analysis of 1,4-dialkoxytetrafluorobenzenes relies on a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for unambiguous structure elucidation, while chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for separating and quantifying impurities. Mass Spectrometry (MS) is typically coupled with these separation techniques for sensitive detection and identification of the main component and its impurities.
Comparative Summary
The choice of analytical method depends on the specific objective, whether it is structural confirmation, impurity profiling, or precise quantification.
| Technique | Primary Application | Information Provided | Strengths | Limitations |
| ¹⁹F NMR | Structural Elucidation & Quantitative Purity | Fluorine environment, coupling constants, molar concentration. | High specificity for fluorinated compounds; absolute quantification without a specific reference standard.[1] | Complex spectra can arise from long-range couplings; requires specialized probes and expertise. |
| ¹H & ¹³C NMR | Structural Elucidation | Proton and carbon skeleton, functional groups. | Provides detailed structural information for the entire molecule. | Lower sensitivity for ¹³C; spectra can be complex. |
| GC-MS | Impurity Profiling & Quantification | Separation of volatile and semi-volatile impurities, mass-to-charge ratio. | High separation efficiency; sensitive detection with MS.[2][3][4] | Requires analyte volatility; potential for thermal degradation of some compounds. |
| HPLC-UV/MS | Impurity Profiling & Quantification | Separation of non-volatile or thermally labile impurities. | Wide applicability; fluorinated stationary phases can offer unique selectivity.[5][6] | Lower chromatographic efficiency compared to GC; potential for poor ionization in MS. |
| Elemental Analysis | Absolute Purity Assessment | Percentage of C, H, N, S. | Confirms elemental composition of the bulk material. | Does not provide information on the nature of impurities; requires a relatively large amount of sample. |
Quantitative Performance Comparison
The following table summarizes typical performance metrics for the quantitative analysis of fluorinated aromatic compounds. These values are representative and can vary based on the specific instrumentation, method parameters, and sample matrix.
| Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Precision (Typical %RSD) | Key Advantages for Quantification |
| q¹⁹F NMR | ~0.1 - 1.0 mM | ~0.5 - 5.0 mM | < 2% | Absolute quantification, high precision. |
| GC-MS (SIM) | 1 - 100 pg | 5 - 250 pg | < 10% | Excellent sensitivity for trace impurities.[3] |
| HPLC-UV | 0.1 - 1.0 µg/mL | 0.5 - 5.0 µg/mL | < 5% | Robust and widely available. |
| HPLC-MS (SIM) | 1 - 100 ng/L | 5 - 250 ng/L | < 15% | High sensitivity and selectivity for non-volatile impurities. |
Experimental Workflow
A logical workflow is crucial for the comprehensive analysis of a new batch of a 1,4-dialkoxytetrafluorobenzene. The following diagram illustrates a typical approach, from initial structural confirmation to final purity certification.
Caption: Logical workflow for characterization and purity assessment.
Detailed Experimental Protocols
The following sections provide representative methodologies for the key analytical techniques.
Protocol 1: NMR Spectroscopy for Structural Characterization
This protocol is designed for the unambiguous identification and structural confirmation of the target molecule.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer equipped with a multinuclear probe.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard like hexafluorobenzene can be used, or the spectrum can be referenced to an internal standard like trifluorotoluene.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 16 ppm.
-
Acquisition Time: ~2.5 s.
-
Relaxation Delay: 2.0 s.
-
Number of Scans: 16.
-
-
¹³C{¹H} NMR Acquisition:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: 240 ppm.
-
Acquisition Time: ~1.0 s.
-
Relaxation Delay: 2.0 s.
-
Number of Scans: 1024.
-
-
¹⁹F NMR Acquisition:
-
Pulse Program: Standard single pulse (zg).
-
Spectral Width: ~200 ppm.[7]
-
Acquisition Time: ~1.0 s.
-
Relaxation Delay: 5.0 s (for quantitative purposes, should be >5 * T1).
-
Number of Scans: 64.
-
-
Data Analysis: Process spectra using appropriate software. Integrate signals and determine chemical shifts (δ) in ppm and coupling constants (J) in Hz. Compare the observed spectra with the expected structure.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This method is ideal for identifying and quantifying volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL. Prepare a dilution series for calibration and a working sample at ~10 µg/mL.
-
GC Conditions:
-
Column: Mid-polarity column, e.g., (6%-cyanopropylphenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.[8]
-
Inlet: Split/splitless injector at 250°C, splitless mode for 1 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
MS Transfer Line: 280°C.
-
Acquisition Mode: Full scan (m/z 40-550) for identification of unknowns. Selected Ion Monitoring (SIM) for quantification of known impurities to enhance sensitivity.
-
-
Data Analysis: Identify impurities by comparing their mass spectra with library databases (e.g., NIST). Quantify using a calibration curve generated from standards or determine area percent for purity estimation.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is suited for the analysis of the main component and non-volatile or thermally labile impurities.
-
Instrumentation: HPLC or UHPLC system with a UV/Vis Diode Array Detector (DAD) and/or a mass spectrometer.
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at 1 mg/mL. Prepare a working sample at ~0.1 mg/mL.
-
HPLC Conditions:
-
Column:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 50% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: DAD at a wavelength corresponding to the analyte's maximum absorbance (e.g., 254 nm).
-
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total peak area. Use an external standard for quantitative determination of the main component or specific impurities.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal desorption - gas chromatography - mass spectrometry (TD-GC-MS) analysis of PFAS used in food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of neutral per- and polyfluoroalkyl substances (PFAS) by gas chromatography ‒ high resolution mass spectrometry (GCHRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Alkoxy Side Chains on the Properties of Fluorinated Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of alkoxy side chains onto fluorinated polymer backbones is a key strategy for tuning their physicochemical properties. This guide provides a comparative analysis of how different alkoxy groups affect the performance of fluorinated polymers, supported by experimental data from various studies. Understanding these structure-property relationships is crucial for designing materials with tailored characteristics for a wide range of applications, from advanced coatings and membranes to materials for biomedical devices.
Impact of Alkoxy Group Variation on Key Polymer Properties
The length and structure of alkoxy side chains can significantly alter the thermal, mechanical, and surface properties of fluorinated polymers. Generally, increasing the length of the alkoxy side chain leads to a decrease in the glass transition temperature (Tg) and thermal stability due to the increased flexibility and lower cohesive energy of the longer alkyl chains. Conversely, properties like solubility in organic solvents tend to increase with longer alkoxy groups.
Data Summary
The following table summarizes the observed effects of different alkoxy side chains on the properties of various fluorinated polymer systems. Data has been compiled from multiple sources to provide a comparative overview.
| Polymer System | Alkoxy Side Chain | Glass Transition Temp. (Tg) (°C) | Thermal Decomposition Temp. (TGA, 5% weight loss) (°C) | Solubility | Reference |
| Poly(9,9-dihexylfluorene-alt-2,5-dialkoxybenzene) | -OC6H13 | ~150 | ~420 | Soluble in common organic solvents | [1] |
| Poly(9,9-dihexylfluorene-alt-2,5-dialkoxybenzene) | -OC12H25 | ~130 | ~400 | Higher solubility in nonpolar solvents | [1] |
| Polyphosphazene | Trifluoroethoxy | Crystalline | >350 | Limited | [2] |
| Polyphosphazene (co-substituted) | Trifluoroethoxy and n-hexoxy | Elastomeric | >350 | Soluble in aliphatic solvents with increasing hexoxy content | [2] |
| Poly(vinylidene fluoride) (PVDF) | (Typical backbone, no alkoxy side chains for baseline) | -35 to -40 | ~450 | Soluble in select polar aprotic solvents (e.g., DMF, NMP) | [3] |
Note: This table is a synthesis of data from multiple studies on different polymer backbones and should be used for general trend analysis.
Experimental Protocols
The data presented in this guide are based on standard polymer characterization techniques. Detailed methodologies for these key experiments are outlined below.
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
-
Objective: To determine the thermal stability and transition temperatures (Tg, Tm) of the polymers.
-
Methodology:
-
A small sample of the polymer (5-10 mg) is placed in a TGA or DSC pan.
-
For TGA, the sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air), and the weight loss as a function of temperature is recorded. The decomposition temperature is typically reported as the temperature at which 5% weight loss occurs.[4]
-
For DSC, the sample is subjected to a controlled temperature program (heating and cooling cycles), and the heat flow to or from the sample is measured. The glass transition temperature (Tg) is observed as a step change in the heat capacity.[1][5]
-
Solubility Assessment
-
Objective: To determine the solubility of the polymers in various solvents.
-
Methodology:
-
A known amount of polymer is added to a specific volume of a solvent in a vial.
-
The mixture is agitated (e.g., by stirring or shaking) at a controlled temperature for a set period.
-
Solubility is determined by visual inspection for a clear, homogeneous solution or by analyzing the concentration of the dissolved polymer in the supernatant after centrifugation.[3][6] For a more quantitative analysis, techniques like quartz crystal microbalance (QCM) can be used to measure dissolution rates.[7]
-
Mechanical Testing: Tensile Strength
-
Objective: To evaluate the mechanical properties of the polymer films, such as tensile strength and elongation at break.
-
Methodology:
-
Polymer films of a specific dimension (dog-bone shape) are prepared.
-
The film is clamped in a universal testing machine.
-
The sample is pulled at a constant strain rate until it fractures. The stress-strain curve is recorded to determine the tensile strength (maximum stress) and elongation at break.[8]
-
Dielectric Properties Measurement
-
Objective: To measure the dielectric constant and dielectric loss of the polymer films.
-
Methodology:
-
A thin film of the polymer is prepared, and electrodes (e.g., silver or gold) are deposited on both sides to form a capacitor.
-
The capacitance and dissipation factor of the sample are measured over a range of frequencies using an impedance analyzer.
-
The dielectric constant is calculated from the capacitance, the dimensions of the sample (area and thickness), and the permittivity of free space.[9][10]
-
Visualizing Structure-Property Relationships
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Relationship between alkoxy side chain length and key polymer properties.
Caption: General experimental workflow for characterizing fluorinated polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure, preparation and properties of liquid fluoroelastomers with different end groups - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07810K [pubs.rsc.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dielectric constant measurements of thin films and liquids using terahertz metamaterials - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Applications of Substituted Tetrafluorobenzenes
Substituted tetrafluorobenzenes are a class of aromatic compounds that serve as critical building blocks and versatile intermediates across a spectrum of scientific and industrial fields. The strategic incorporation of a tetrafluorinated phenyl ring into a molecule can dramatically alter its physicochemical properties. The four fluorine atoms significantly modify the electron distribution of the benzene ring, creating an electron-deficient system that influences reactivity, stability, and intermolecular interactions.[1] This guide provides a comparative overview of the applications of substituted tetrafluorobenzenes in pharmaceuticals, agrochemicals, and materials science, supported by experimental data and protocols.
Applications in Pharmaceuticals and Drug Discovery
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic profile.[2][3][4] Fluorine's high electronegativity and small atomic size can improve metabolic stability, binding affinity, lipophilicity, and bioavailability.[4][5][6] Substituted tetrafluorobenzenes serve as key intermediates for incorporating these benefits into complex pharmaceutical agents, particularly in oncology and neurology.[5]
Comparative Bioactivity Data
The following table summarizes the biological activity of representative compounds derived from or containing tetrafluorobenzene moieties, highlighting their potential in different therapeutic areas.
| Compound Class/Name | Target/Application | Key Bioactivity Metric (EC₅₀/IC₅₀) | Reference Compound | Reference Metric |
| Tetrazole-based 4-fluoroindole hybrid 24d | HIV-1 Attachment Inhibitor | EC₅₀ = 20 nM | - | - |
| Phenylpyridine-containing α-trifluoroanisole 7a | Nicotiana tabacum PPO | IC₅₀ = 9.4 nM | Fomesafen | IC₅₀ = 110.5 nM |
| Fluorinated Pyrazole Derivative 37a/37b | F1F0-ATPase Inhibitor | IC₅₀ < 10 µM | - | - |
Data sourced from references[7][8]. EC₅₀ (Half-maximal effective concentration) and IC₅₀ (Half-maximal inhibitory concentration) are measures of a drug's potency.
Experimental Protocols
Protocol 1: HIV-1 Attachment Inhibition Assay
This protocol outlines a general method for assessing the antiviral activity of compounds against HIV-1, similar to the one used for evaluating the tetrazole-based 4-fluoroindole hybrids.[7]
-
Cell Culture: TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 promoter, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions and then serially diluted to the desired concentrations in the culture medium.
-
Infection Assay: Cells are seeded in 96-well plates. On the day of the experiment, the culture medium is replaced with medium containing the serially diluted test compounds. A predetermined amount of HIV-1 pseudovirus (e.g., HIV-JRFL) is then added to each well.
-
Incubation: The plates are incubated at 37°C in a CO₂ incubator for 48 hours.
-
Luciferase Assay: After incubation, the medium is removed, and cells are lysed. A luciferase substrate is added, and the luminescence, which is proportional to the level of viral entry and gene expression, is measured using a luminometer.
-
Data Analysis: The EC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Synthesis Workflow
The synthesis of complex bioactive molecules often involves multiple steps starting from a tetrafluorobenzene building block. The diagram below illustrates a generalized workflow for the synthesis of a substituted phenylpyridine derivative, a scaffold found in potent herbicides and potentially other bioactive compounds.
Applications in Agrochemicals
In the agrochemical industry, fluorine incorporation is a key strategy for developing next-generation herbicides, insecticides, and fungicides.[9][10] The tetrafluorophenyl group can enhance the biological activity, metabolic stability, and lipophilicity of a compound, which improves its ability to penetrate plant or insect cuticles and prolongs its protective effects.[9][11]
Comparative Herbicidal Activity
The following table presents data on the herbicidal efficacy of novel α-trifluoroanisole derivatives containing a phenylpyridine moiety against common weeds, demonstrating their post-emergence activity compared to a commercial herbicide.
| Compound | Weed Species | Application Rate (g a.i./ha) | Inhibition (%) | Fomesafen Inhibition (%) |
| 7a | Abutilon theophrasti | 37.5 | >80 | 60 |
| 7a | Amaranthus retroflexus | 37.5 | >80 | 70 |
| 7a | Eclipta prostrata | 37.5 | >80 | 60 |
| 7a | Digitaria sanguinalis | 37.5 | >80 | 10 |
| 7a | Setaria viridis | 37.5 | >80 | 15 |
Data sourced from reference[8]. The results indicate broad-spectrum herbicidal activity.
Experimental Protocols
Protocol 2: Greenhouse Post-Emergence Herbicidal Assay
This protocol describes a standard method for evaluating the herbicidal activity of test compounds on young plants.[8]
-
Plant Cultivation: Seeds of various weed species (e.g., A. theophrasti, A. retroflexus) are sown in plastic pots containing a soil mix. The pots are kept in a greenhouse under controlled conditions (e.g., 25±2°C, 14h light/10h dark cycle) until the plants reach the 2-3 leaf stage.
-
Compound Formulation: The test compound is dissolved in an appropriate solvent (e.g., acetone) and then diluted with water containing a surfactant (e.g., Tween-20) to achieve the desired application concentration.
-
Application: The formulation is sprayed uniformly onto the foliage of the test plants using a cabinet sprayer calibrated to deliver a specific volume.
-
Evaluation: The treated plants are returned to the greenhouse. After a set period (e.g., 14-21 days), the herbicidal effect is visually assessed as a percentage of inhibition or injury compared to untreated control plants.
-
Data Analysis: For dose-response studies, multiple rates are tested, and the data are used to calculate the ED₅₀ (the dose required to cause a 50% reduction in plant growth).
Applications in Materials Science
The unique electronic properties and stability of the tetrafluorobenzene ring make it a valuable component in advanced materials.[1][12] It is used in the synthesis of fluoropolymers, liquid crystals, and organic semiconductors for electronic devices like Organic Light-Emitting Diodes (OLEDs).[1][13]
Structure-Property-Application Relationship
The properties conferred by the tetrafluorobenzene moiety directly enable its use in a variety of advanced materials. The following diagram illustrates this relationship.
Comparative Performance in Materials
Table 3.1: Performance of an OLED using a Tetrafluorobenzene Derivative
This table shows the performance of a non-doped OLED fabricated with 9-(2,3,5,6-tetrafluoro-4-vinylphenyl)-9H-carbazole (Cz4FS), an AIE-active compound featuring an electron-deficient tetrafluorobenzene unit.
| Device Parameter | Value |
| Electroluminescence (EL) Peak | 451 nm (Blue) |
| CIE Coordinates (x, y) | (0.165, 0.141) |
| Max. Current Efficiency | 6.81 cd A⁻¹ |
| Max. Power Efficiency | 6.57 lm W⁻¹ |
| Max. External Quantum Efficiency | 5.71% |
Data sourced from reference[13].
Table 3.2: Properties of Fluorinated Liquid Crystals
Fluorination significantly impacts the mesogenic (liquid crystalline) properties of molecules. This table compares the phase transition temperatures of tetramethoxytriphenylene derivatives with varying degrees of fluorination.
| Compound | Fluorine Substituents | Phase Transitions (°C) | Mesophase Present |
| 10 | None | K 214 I | No |
| 8 | 2-Fluoro | K 195 I | No |
| 4 | 2,3-Difluoro | K 212 I | No |
| 1 | 1,2,3,4-Tetrafluoro | K 198 Col_h 310 I | Yes (Columnar) |
| (Not numbered) | 1,4-Difluoro | K 187 Col_h 257 I | Yes (Columnar) |
Data sourced from reference[14]. K = Crystalline, Col_h = Hexagonal Columnar, I = Isotropic liquid. The data shows that specific patterns of fluorination can induce liquid crystal phases.
Experimental Protocols
Protocol 3: Characterization of Liquid Crystal Phases
This protocol outlines the common techniques used to identify and characterize the mesophases of liquid crystalline materials.
-
Differential Scanning Calorimetry (DSC): A small sample (1-5 mg) is sealed in an aluminum pan. The sample is heated and cooled at a controlled rate (e.g., 10°C/min). Phase transitions (e.g., crystal to liquid crystal, liquid crystal to isotropic liquid) are detected as endothermic or exothermic peaks in the heat flow curve, providing the transition temperatures and enthalpies.
-
Polarized Optical Microscopy (POM): A small amount of the sample is placed on a glass slide and heated on a hot stage. The sample is observed between crossed polarizers. Liquid crystalline phases are birefringent and will exhibit unique optical textures that are characteristic of the specific phase (e.g., nematic, smectic, columnar). The transition temperatures observed via DSC can be confirmed by observing the changes in these textures upon heating and cooling.
-
X-ray Diffraction (XRD): XRD is used to determine the molecular arrangement within a mesophase. The sample is placed in a capillary tube and heated to the desired mesophase temperature. The diffraction pattern of an aligned sample provides information on molecular spacing and packing symmetry, allowing for unambiguous identification of the phase (e.g., distinguishing between different columnar or smectic phases).
References
- 1. nbinno.com [nbinno.com]
- 2. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. nbinno.com [nbinno.com]
- 10. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. chemimpex.com [chemimpex.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00933A [pubs.rsc.org]
Benchmarking Monomer Efficiency: A Comparative Guide to 1,4-Bis(tert-butoxy)tetrafluorobenzene in Polymerization
For researchers and professionals in materials science and drug development, the choice of monomer is a critical decision that dictates the final properties and performance of a polymer. This guide provides a comparative analysis of 1,4-bis(tert-butoxy)tetrafluorobenzene as a monomer for the synthesis of fluorinated poly(p-phenylene vinylene) (PPV) derivatives, benchmarking its performance against other common monomers used in the synthesis of both fluorinated and non-fluorinated PPVs.
While direct homopolymerization of this compound is not widely documented, it serves as a valuable precursor for the synthesis of poly(2,3,5,6-tetrafluorophenylene vinylene) (PTFPV), a highly fluorescent and environmentally stable conjugated polymer. This guide will delve into the efficiency of this monomer in the context of PTFPV synthesis and compare it with alternative monomers utilized in various polymerization techniques for producing PPV and its derivatives.
Comparative Analysis of Monomer Efficiency in PPV Synthesis
The efficiency of a monomer in polymerization is typically assessed by metrics such as the molecular weight (Mn and Mw), polydispersity index (PDI), and polymer yield. The following tables summarize the performance of this compound in the synthesis of a PTFPV precursor and compare it with other monomers used in different polymerization routes for PPV derivatives.
| Monomer | Polymerization Method | Polymer | Mn (kDa) | Mw (kDa) | PDI | Yield (%) |
| This compound | Precursor Route | Precursor to PTFPV | - | - | - | High |
| 1,4-Bis(chloromethyl)benzene | Gilch Polymerization | Poly(p-phenylene vinylene) (PPV) | 2.4 | 4.15 | 1.73 | - |
| 2,5-Didecylterephthalaldehyde & 1,4-Bis(diethylphosphonatemethyl)benzene | Horner-Emmons Condensation | Poly(2,5-didecyl-p-phenylene vinylene) (PDDPV) | 48.7 | 115.8 | 2.38 | 65 |
| Divinylbenzene & Aromatic Dibromide | Heck Coupling | PPV derivative | 3 - 10 | - | - | - |
| Bicyclooctadiene derivative | ROMP | Precursor to PPV | High | - | Low | - |
| Bis-stannylated vinylene & Aromatic bis-halide | Stille Cross-Coupling | Fluorinated PPVs | 46 - 65 | - | - | - |
Table 1: Comparison of Polymerization Efficiency for Various Monomers in PPV Synthesis. Data for alternative monomers are sourced from various studies on PPV derivatives.[1][2][3]
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are the protocols for the synthesis of the PTFPV precursor from this compound and a representative example of an alternative polymerization method.
Synthesis of Poly(2,3,5,6-tetrafluorophenylene vinylene) (PTFPV) Precursor
This protocol follows a precursor route, where a soluble precursor polymer is first synthesized and then converted to the final conjugated polymer.
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
Procedure:
-
A solution of this compound in anhydrous THF is prepared under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to a low temperature (e.g., -78 °C).
-
A solution of potassium tert-butoxide in anhydrous THF is added dropwise to the monomer solution with vigorous stirring.
-
The reaction mixture is stirred at the low temperature for a specified period to allow for the formation of the precursor polymer.
-
The polymerization is quenched by the addition of methanol.
-
The precipitated precursor polymer is collected by filtration, washed with methanol, and dried under vacuum.
Thermal Conversion to PTFPV:
The soluble precursor polymer is subsequently converted to the insoluble, conjugated PTFPV by thermal elimination of isobutylene. This is typically achieved by heating the precursor polymer film under vacuum at elevated temperatures.
Alternative Method: Gilch Polymerization of 1,4-Bis(chloromethyl)benzene
The Gilch route is a common method for synthesizing PPV and its derivatives from α,α'-dihalo-p-xylenes.[4]
Materials:
-
1,4-Bis(chloromethyl)benzene
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
1,4-Bis(chloromethyl)benzene is dissolved in anhydrous THF under an inert atmosphere.
-
A solution of potassium tert-butoxide in THF is added dropwise to the monomer solution at room temperature.
-
The reaction mixture is stirred for a set duration, during which the polymer precipitates.
-
The polymerization is terminated by the addition of a proton source, such as methanol or dilute acid.
-
The resulting PPV polymer is isolated by filtration, washed, and dried.
Visualizing Polymerization Pathways
To better understand the chemical transformations involved, the following diagrams illustrate the polymerization pathway for the synthesis of the PTFPV precursor and the general Gilch polymerization route.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Poly-p-oxyperfluorobenzylene and Related Polymers. A Novel Synthesis of the Monomer 2,3,5,6-Tetrafluoro-4-trifluoromethylphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(p-phenylene vinylene) - Wikipedia [en.wikipedia.org]
- 4. New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01063H [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 1,4-Bis(tert-butoxy)tetrafluorobenzene: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 1,4-Bis(tert-butoxy)tetrafluorobenzene (CAS No. 121088-09-3) was readily available at the time of this writing. The following disposal procedures are based on general best practices for the management of halogenated organic compounds in a laboratory setting. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for guidance specific to your location and regulations.
The proper disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a fluorinated aromatic ether, this compound requires handling as hazardous chemical waste. Adherence to a structured disposal plan minimizes risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE). The selection of gloves should be based on the specific solvents being used, and it is advisable to consult the glove manufacturer's compatibility chart.
Recommended PPE:
-
Eye Protection: Chemical splash goggles. A face shield should be worn if there is a significant risk of splashing.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.
-
Body Protection: A flame-resistant lab coat. For larger quantities, a chemical-resistant apron may be necessary.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
This compound waste is classified as a halogenated organic waste .[1][2][3]
-
It is critical to keep halogenated waste streams separate from non-halogenated waste to facilitate proper disposal and manage costs, as the disposal methods differ significantly.[2][3][4]
-
Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.
-
-
Waste Collection and Container Management:
-
Collect waste in a designated, chemically compatible container. The container must be in good condition and have a secure, tight-fitting lid to prevent leaks and evaporation.[5][6]
-
The original product container may be used for waste collection if it is in good condition.[7]
-
Ensure the container is clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound".[6][8] Avoid using abbreviations or chemical formulas.
-
Keep the waste container closed at all times, except when adding waste.[5][6]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel generating the waste.[5][7][9]
-
The SAA should be a secure location away from general laboratory traffic.
-
Regulations limit the amount of hazardous waste that can be stored in an SAA to a maximum of 55 gallons.[5][6][7]
-
Once the container is full or the 55-gallon limit is reached, it must be dated and moved to the central accumulation area within three days for disposal pickup.[6][7]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup.
-
Provide them with an accurate description of the waste, including its chemical composition and volume.
-
-
Spill Management:
-
In the event of a small spill, alert others in the area and restrict access.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.
-
For large spills, evacuate the area immediately and contact your institution's emergency response team.
-
Disposal Method Recommendation
Due to the high stability of the carbon-fluorine bond, high-temperature incineration is the most effective and recommended disposal method for fluorinated organic compounds. This process ensures the complete destruction of the molecule. This service is performed by specialized, licensed hazardous waste disposal facilities.
Summary of Disposal Information
| Parameter | Guideline |
| Waste Classification | Halogenated Organic Hazardous Waste |
| Segregation | Separate from non-halogenated waste, acids, bases, and oxidizers. |
| Container | Chemically compatible, in good condition, with a tight-fitting lid. |
| Labeling | "Hazardous Waste" and the full chemical name. |
| Storage Location | Designated Satellite Accumulation Area (SAA). |
| SAA Volume Limit | 55 gallons. |
| Recommended Disposal | High-temperature incineration via a licensed hazardous waste facility. |
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. bucknell.edu [bucknell.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. Chapter 6 - Where Hazardous Waste Is Generated (Satellite Accumulation Areas) | Environment, Health and Safety [ehs.cornell.edu]
- 6. Guidelines for HW Satellite Accumulation Areas - Stevens EHS Consulting [stevensehs.com]
- 7. deq.virginia.gov [deq.virginia.gov]
- 8. ehs.berkeley.edu [ehs.berkeley.edu]
- 9. mass.gov [mass.gov]
Essential Safety and Logistical Information for Handling 1,4-Bis(tert-butoxy)tetrafluorobenzene
This document provides crucial safety protocols and logistical plans for the handling and disposal of 1,4-Bis(tert-butoxy)tetrafluorobenzene. The procedural guidance herein is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical Identifier:
-
CAS Number: 121088-09-3
Hazard Identification and Precautionary Measures
This compound is classified as a hazardous substance. The following table summarizes its hazard statements and the corresponding precautionary measures that must be strictly adhered to.
| Hazard Class | Hazard Statement | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P332 + P313: If skin irritation occurs: Get medical advice/ attention. P362: Take off contaminated clothing and wash before reuse. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/ attention. |
| Specific target organ toxicity - single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | None specified in source |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound. The following table outlines the required PPE.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles / Face Shield | Tightly sealed safety goggles are required. A face shield is recommended for splash protection.[1] |
| Skin/Body | Chemical-resistant Gloves | Nitrile, butyl, or neoprene gloves are suitable. Always check with the glove manufacturer for specific chemical compatibility.[1][2] |
| Flame-resistant Lab Coat | A flame-resistant lab coat must be worn.[1] | |
| Full-length Pants & Closed-toe Shoes | Full-length pants and closed-toe shoes are mandatory.[1] | |
| Respiratory | NIOSH-approved Respirator | Use a NIOSH-approved respirator with appropriate cartridges for organic vapors, especially when working outside of a fume hood or in poorly ventilated areas.[3] |
Operational Plan: Step-by-Step Handling Protocol
This protocol details the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
All manipulations of this compound must be conducted within a properly functioning chemical fume hood.[4]
-
Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[1]
-
The work area must be clean and free of incompatible materials.
2. Handling the Chemical:
-
Wear all required PPE as specified in the table above before handling the chemical.
-
Ground all equipment to prevent static discharge.[1]
-
Use only clean, dry glassware and equipment to prevent unwanted reactions.[5]
-
If transferring the chemical, use a syringe or double-tipped needle for air-sensitive reagents.[6]
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.
3. In Case of a Spill:
-
For small spills, absorb the material with inert, non-combustible absorbent pads.[7]
-
Place the contaminated absorbent material into a sealed, labeled container for disposal.[7]
-
For large spills, evacuate the area immediately and contact emergency services.[7]
Disposal Plan
The disposal of this compound and its contaminated waste must be handled as hazardous waste.
1. Waste Segregation and Collection:
-
This compound is a halogenated organic compound.[8]
-
All waste containing this chemical must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[7][8]
-
Do not mix halogenated waste with non-halogenated waste.[9][10]
-
The waste container must be kept tightly closed except when adding waste.[7]
2. Labeling and Storage:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste: this compound".[7]
-
Store the waste container in a designated, well-ventilated area away from incompatible materials.
3. Final Disposal:
-
Dispose of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Under no circumstances should this chemical or its waste be disposed of down the drain.[4][7]
Experimental Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
- 1. ipo.rutgers.edu [ipo.rutgers.edu]
- 2. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 3. fishersci.com [fishersci.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 6. web.mit.edu [web.mit.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
